molecular formula C8H16 B14638737 1,1,2,2-Tetramethylcyclobutane CAS No. 52897-98-0

1,1,2,2-Tetramethylcyclobutane

Cat. No.: B14638737
CAS No.: 52897-98-0
M. Wt: 112.21 g/mol
InChI Key: YNJCGEDVIOLRLB-UHFFFAOYSA-N
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Description

1,1,2,2-Tetramethylcyclobutane is a useful research compound. Its molecular formula is C8H16 and its molecular weight is 112.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

52897-98-0

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

1,1,2,2-tetramethylcyclobutane

InChI

InChI=1S/C8H16/c1-7(2)5-6-8(7,3)4/h5-6H2,1-4H3

InChI Key

YNJCGEDVIOLRLB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1(C)C)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Geometry of 1,1,2,2-Tetramethylcyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and geometry of 1,1,2,2-tetramethylcyclobutane (TMCB). Due to the absence of direct experimental data for the 1,1,2,2-isomer in publicly accessible literature, this report establishes a predicted structure through a comparative analysis of the parent cyclobutane (B1203170) molecule and the closely related, experimentally characterized 1,1,3,3-tetramethylcyclobutane isomer. The document outlines the foundational principles of cyclobutane ring conformation, details relevant experimental methodologies such as gas-phase electron diffraction (GED), and presents key structural data from analogous compounds to infer the bond lengths, bond angles, and puckered nature of the 1,1,2,2-TMCB ring. The significant steric hindrance introduced by the vicinal dimethyl groups is identified as the primary determinant of its molecular geometry.

Introduction: The Conformational Landscape of Cyclobutane

Cyclobutane and its derivatives are fundamental structures in organic chemistry, notable for their inherent ring strain. This strain is a composite of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent substituents). To alleviate this, the cyclobutane ring is not planar but exists in a dynamic equilibrium between two equivalent puckered, or "butterfly," conformations.[1] The transition between these states occurs via a planar transition state. The degree of puckering is defined by the dihedral angle, which for the parent cyclobutane molecule is approximately 20-30°.[2][3]

Substitution on the cyclobutane ring significantly influences its preferred geometry. The interplay between the substituent's steric bulk and the inherent torsional forces of the ring dictates the final, lowest-energy conformation. This guide focuses on this compound, a derivative where severe steric congestion is expected to be a dominant structural factor.

Comparative Structural Analysis

To predict the structure of 1,1,2,2-TMCB, we present experimental data from two key reference molecules: the unsubstituted cyclobutane and the 1,1,3,3-TMCB isomer.

Gas-phase electron diffraction and high-level ab initio calculations have extensively characterized the puckered (D₂d symmetry) structure of cyclobutane.[2][3] This puckering relieves the torsional strain that would arise from eight eclipsing C-H bonds in a planar (D₄h symmetry) conformation.

G cluster_1 Structural Drivers Torsional Torsional Strain (Eclipsing H's) Puckered1 Puckered1 Torsional->Puckered1 Favors Puckering Angle Angle Planar Planar Angle->Planar Favors Planarity (Slightly)

The key structural parameters for puckered cyclobutane are summarized below.

ParameterValue (CCSD(T)/aug-cc-pVTZ)[3]Value (Electron Diffraction)[2]
C-C Bond Length1.554 Å1.568 ± 0.02 Å
C-H Bond Length (avg.)1.092 Å1.098 ± 0.04 Å
C-C-C Bond Angle88.1°-
H-C-H Bond Angle109.15°114 ± 8°
Puckering Angle (θ)29.68°~20°

Table 1: Key geometric parameters for the parent cyclobutane molecule.

A gas-phase electron diffraction study of 1,1,3,3-TMCB revealed a significantly different geometry.[4] In this isomer, the geminal methyl groups are on opposite corners of the ring (C1 and C3). This arrangement removes the adjacent, eclipsing methylene (B1212753) (CH₂) groups that drive the puckering in the parent molecule.[4][5] As a result, the dominant conformation of 1,1,3,3-TMCB has a planar (D₂h symmetry) ring.[4]

ParameterValue (Electron Diffraction, rg)[4]
C1-C2 Bond Length1.559 ± 0.011 Å
C1-C(Me) Bond Length1.524 ± 0.010 Å
C-H Bond Length (avg.)1.105 ± 0.005 Å
C2-C1-C4 Ring Angle87.4 ± 0.8°
C1-C2-C3 Ring Angle92.0 ± 0.7°
C(Me)-C1-C(Me) Angle109.0 ± 1.3°
Puckering Angle (θ)0° (Planar equilibrium)

Table 2: Experimentally determined geometric parameters for 1,1,3,3-tetramethylcyclobutane.

Predicted Molecular Geometry of this compound

The substitution pattern in 1,1,2,2-TMCB involves four methyl groups on two adjacent carbon atoms (C1 and C2). This creates two distinct structural pressures:

  • Torsional Strain: The C3-C4 bond is a standard CH₂-CH₂ unit, which, like in the parent cyclobutane, will experience torsional strain in a planar conformation. This factor strongly favors a puckered ring.

  • Steric Hindrance: Extreme van der Waals repulsion exists between the methyl groups on C1 and the methyl groups on C2. A planar conformation would lead to severe eclipsing interactions between these bulky groups.

Therefore, it is predicted that this compound will adopt a distinctly puckered conformation . The puckering will serve to stagger the methyl groups on C1 and C2 and simultaneously relieve the torsional strain between the hydrogens on C3 and C4. The puckering angle is expected to be significant, potentially even larger than that of the parent cyclobutane, to accommodate the steric bulk of the four methyl groups.

G cluster_forces Dominant Conformational Drivers Cyclobutane Cyclobutane (Puckered) TMCB_1133 1,1,3,3-TMCB (Planar) TMCB_1122 1,1,2,2-TMCB (Predicted: Puckered) Torsional H-H Torsional Strain (C2-C3) Torsional->Cyclobutane Causes Puckering Torsional->TMCB_1122 Favors Puckering Steric Vicinal Me-Me Steric Hindrance Steric->TMCB_1122 Forces Puckering NoTorsional No Adjacent H-H Eclipsing NoTorsional->TMCB_1133 Allows Planarity

While precise values require experimental determination, the following trends can be predicted for the key geometric parameters of 1,1,2,2-TMCB based on the comparative data.

ParameterPredicted Value/Trend for 1,1,2,2-TMCBRationale
C1-C2 Bond Length> 1.56 Å (Elongated)To relieve the severe steric repulsion between the four methyl groups on these atoms.
C2-C3 & C1-C4 Bond Lengths~1.55-1.56 ÅSimilar to standard strained C-C bonds in cyclobutane derivatives.
C3-C4 Bond Length~1.55-1.56 ÅSimilar to standard strained C-C bonds in cyclobutane derivatives.
C-C(Me) Bond Length~1.53 ÅTypical C(sp³)-C(sp³) bond length.
Ring AnglesDistorted from 90°The C1-C2 bond elongation and puckering will lead to non-uniform C-C-C angles around the ring.
Puckering Angle (θ)> 30°Significant puckering is required to minimize both torsional and steric strain.

Table 3: Predicted trends in the geometric parameters for this compound.

Experimental Protocols: Gas-Phase Electron Diffraction (GED)

The definitive method for determining the gas-phase molecular structure of a molecule like 1,1,2,2-TMCB is Gas-Phase Electron Diffraction (GED). The protocol, as applied to the analogous 1,1,3,3-TMCB, serves as a blueprint for future experimental work.[4]

  • Sample Preparation: A high-purity sample of the compound is synthesized and purified. It is then placed in a temperature-controlled reservoir connected to the diffraction apparatus.

  • Nozzle System: The sample is heated to produce a vapor, which is then effused through a fine nozzle into a high-vacuum chamber, creating a molecular beam.

  • Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is directed perpendicularly through the molecular beam.

  • Scattering and Detection: The electrons are scattered by the electrostatic potential of the molecules. The resulting radially symmetric diffraction pattern is captured on a detector, typically a photographic plate or a modern CCD/CMOS sensor.

  • Data Extraction: The diffraction pattern is digitized, and the intensity of scattered electrons is measured as a function of the scattering angle (or momentum transfer, s).

  • Structural Refinement: The experimental scattering data is compared to theoretical scattering curves calculated from a parameterized molecular model. The geometric parameters of the model (bond lengths, angles, dihedral angles) are adjusted using a least-squares refinement process until the theoretical curve best fits the experimental data. This process often incorporates data from computational chemistry (e.g., ab initio calculations) to constrain the model and assist in the analysis.

G

Conclusion for Researchers and Drug Development

While this compound is a simple hydrocarbon, understanding its three-dimensional structure is critical for predicting its physical properties, reactivity, and potential as a structural motif in larger molecules. For drug development professionals, highly strained and sterically congested fragments like this can serve as unique scaffolds or bioisosteres.

The key takeaways are:

  • The 1,1,2,2-TMCB molecule is predicted to have a puckered ring , driven by both torsional strain relief and the avoidance of severe steric clashes between vicinal methyl groups.

  • The C1-C2 bond, connecting the two heavily substituted carbons, is expected to be significantly elongated compared to a typical C-C bond in cyclobutane.

  • The definitive determination of its precise geometry awaits experimental investigation, for which Gas-Phase Electron Diffraction (GED) combined with high-level computational modeling is the recommended methodology.

This analysis provides a robust, data-driven framework for the expected molecular geometry of this compound, serving as a valuable reference for future experimental and theoretical investigations.

References

Synthesis of 1,1,2,2-Tetramethylcyclobutane from 1-Amino-2,2,5,5-Tetramethylpyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1,2,2-tetramethylcyclobutane from 1-amino-2,2,5,5-tetramethylpyrrolidine. This transformation proceeds through a fascinating ring contraction mechanism, offering a unique pathway to constructing highly substituted cyclobutane (B1203170) rings, which are valuable motifs in medicinal chemistry and materials science.

Reaction Mechanism and Core Concepts

The synthesis of this compound from 1-amino-2,2,5,5-tetramethylpyrrolidine is a stereospecific reaction that involves the extrusion of nitrogen from a transient intermediate.[1][2][3] The generally accepted mechanism, pioneered by Dervan and co-workers and further elaborated by others, can be broken down into three key steps:

  • Formation of a 1,1-Diazene Intermediate: The first step involves the oxidation of the starting material, 1-amino-2,2,5,5-tetramethylpyrrolidine. Modern methods often employ reagents that generate a reactive nitrene species in situ, which then reacts with the aminopyrrolidine to form a highly unstable 1,1-diazene.[4][5]

  • Nitrogen Extrusion and Biradical Formation: The 1,1-diazene intermediate readily undergoes extrusion of a molecule of nitrogen (N₂), a thermodynamically favorable process. This results in the formation of a 1,4-biradical intermediate.[1][2][3]

  • Ring Closure: The final step is the rapid collapse of the 1,4-biradical to form the new carbon-carbon bond, resulting in the desired this compound product. This ring closure is typically very fast and stereoretentive.[1][3]

Quantitative Data Summary

While a specific yield for the direct conversion of 1-amino-2,2,5,5-tetramethylpyrrolidine to this compound is not extensively reported in recent literature, studies on analogous ring contractions of substituted pyrrolidines provide valuable insights into the efficiency of this transformation. The following table summarizes yields obtained for the synthesis of various cyclobutane derivatives from their corresponding pyrrolidine (B122466) precursors using modern synthetic methods.

Starting Pyrrolidine DerivativeOxidizing SystemProduct Yield (%)Reference
Substituted 2-ArylpyrrolidinesHTIB / Ammonium (B1175870) Carbamate (B1207046)24 - 88%[6]
Spirooxindole-fused PyrrolidineHTIB / Ammonium Carbamate46%[1]
cis-Disubstituted PyrrolidineHTIB / Ammonium Carbamate39%[1]

Note: HTIB stands for hydroxy(tosyloxy)iodobenzene.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound from 1-amino-2,2,5,5-tetramethylpyrrolidine, based on analogous procedures for the ring contraction of substituted pyrrolidines.[6]

Disclaimer: This protocol is provided as a guide and is based on analogous reactions. Optimization of reaction conditions may be necessary to achieve the desired yield and purity for this specific transformation.

Materials:

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1-amino-2,2,5,5-tetramethylpyrrolidine (1.0 eq).

  • Addition of Reagents: Add anhydrous 2,2,2-trifluoroethanol (TFE) to dissolve the starting material. To this solution, add ammonium carbamate (4.0 - 8.0 eq) followed by hydroxy(tosyloxy)iodobenzene (HTIB) (2.0 - 2.5 eq).

  • Reaction Conditions: The reaction mixture is typically stirred at a temperature ranging from room temperature to 80 °C. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane (DCM) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, this compound, is a volatile compound. Purification can be achieved by careful column chromatography on silica gel using a non-polar eluent such as hexane or pentane.[7] Alternatively, for small-scale reactions, bulb-to-bulb distillation (Kugelrohr) under reduced pressure may be a suitable purification method.

Visualizations

Reaction Pathway

Reaction_Pathway Start 1-Amino-2,2,5,5-tetramethylpyrrolidine Diazene (B1210634) 1,1-Diazene Intermediate Start->Diazene Oxidation Biradical 1,4-Biradical Intermediate Diazene->Biradical - N₂ Product This compound Biradical->Product Ring Closure

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Starting Material, HTIB, and Ammonium Carbamate in TFE B Heat and Stir (Monitor by TLC/GC-MS) A->B C Quench and Extract with DCM B->C D Wash with NaHCO₃ and Brine C->D E Dry and Concentrate D->E F Column Chromatography (Hexane/Pentane) E->F

Caption: General experimental workflow for the synthesis.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of 1,1,2,2-Tetramethylcyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,2,2-tetramethylcyclobutane is a saturated cyclic hydrocarbon. This document provides a detailed overview of its physical and chemical properties, drawing from computed data and established principles of organic chemistry, given the limited availability of direct experimental values for this specific isomer. It includes predicted spectroscopic characteristics, potential synthetic pathways, and expected reactivity, offering a foundational understanding for its potential applications in research and development.

Introduction

Cyclobutane (B1203170) and its derivatives are of significant interest in organic synthesis and materials science due to their inherent ring strain, which can be harnessed for various chemical transformations. This compound, a highly substituted and sterically hindered member of this family, presents unique structural characteristics that influence its physical and chemical behavior. This guide synthesizes available data to provide a comprehensive profile of this compound.

Physical Properties

Table 1: Computed and Predicted Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₆PubChem[4]
Molecular Weight112.21 g/mol PubChem[4]
Exact Mass112.125200510 DaPubChem[4]
XLogP33.5PubChem[4]
Topological Polar Surface Area0 ŲPubChem[4]
Predicted Boiling Point~120-130 °CInferred from related isomers
Predicted Density~0.7-0.8 g/cm³Inferred from general alkane properties[1][3]
Predicted Solubility in WaterInsolubleBased on nonpolar structure[2]

Chemical Properties and Reactivity

Stability and Reactivity

As a saturated cycloalkane, this compound is expected to be relatively unreactive under normal conditions, similar to other alkanes.[5] The four-membered ring possesses significant angle strain, which could make it susceptible to ring-opening reactions under certain conditions, such as in the presence of specific catalysts or at high temperatures. The geminal and vicinal methyl groups create considerable steric hindrance around the cyclobutane ring, which would be expected to influence its reactivity with various reagents.

Synthesis

A potential synthetic route to this compound involves the contraction of a pyrrolidine (B122466) ring. Specifically, it has been identified as a product formed from the oxidation of 1-amino-2,2,5,5-tetramethylpyrrolidine, which proceeds through a 1,1-diazene intermediate that extrudes nitrogen gas.

G cluster_synthesis Synthesis of this compound 1-amino-2,2,5,5-tetramethylpyrrolidine 1-amino-2,2,5,5-tetramethylpyrrolidine Oxidation Oxidation 1-amino-2,2,5,5-tetramethylpyrrolidine->Oxidation 1,1-Diazene_Intermediate 1,1-Diazene Intermediate Oxidation->1,1-Diazene_Intermediate Nitrogen_Extrusion Nitrogen Extrusion (0 °C) 1,1-Diazene_Intermediate->Nitrogen_Extrusion This compound This compound Nitrogen_Extrusion->this compound N2 N2 Nitrogen_Extrusion->N2

Caption: Synthesis pathway of this compound.

Thermal Decomposition

While specific studies on the thermal decomposition of this compound are not available, studies on the related isomer, 1,1,3,3-tetramethylcyclobutane, show that it decomposes at high temperatures (410–522 °C) to primarily form isobutene. A similar decomposition pathway is plausible for this compound, proceeding through a biradical intermediate.

G cluster_decomposition Plausible Thermal Decomposition Pathway Start This compound Heat High Temperature Start->Heat Biradical Biradical Intermediate Heat->Biradical Cleavage C-C Bond Cleavage Biradical->Cleavage Product 2 x Isobutene Cleavage->Product

Caption: Plausible thermal decomposition of this compound.

Spectroscopic Properties

Experimental spectra for this compound are not publicly available. The following sections describe the expected spectroscopic features based on its structure and general principles of spectroscopy for alkanes.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be simple. Due to the symmetry of the molecule, two signals are anticipated:

  • A singlet for the twelve equivalent protons of the four methyl groups (CH ₃). This signal would appear in the upfield region, likely between 0.7 and 1.3 ppm.[6]

  • A singlet for the four equivalent methylene (B1212753) protons (-CH ₂-) of the cyclobutane ring. This signal would likely appear slightly downfield from the methyl signal, estimated to be in the range of 1.5 to 2.0 ppm.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is also predicted to be simple, showing three distinct signals:

  • A signal for the four equivalent methyl carbons (C H₃), expected in the highly shielded region of the spectrum.[8]

  • A signal for the two equivalent methylene carbons (-C H₂-).[8]

  • A signal for the two equivalent quaternary carbons (C (CH₃)₂).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characteristic of a saturated alkane.[9] Key absorption bands are expected at:

  • C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.[10]

  • C-H bending: Absorptions around 1450-1470 cm⁻¹ (scissoring) and 1370-1380 cm⁻¹ (methyl rock).[10] The spectrum would lack absorptions associated with common functional groups like O-H, C=O, or C=C.

Mass Spectrometry

In mass spectrometry with electron ionization, this compound would likely exhibit a molecular ion peak (M⁺) at m/z = 112. However, for branched alkanes, the molecular ion peak can be weak or absent.[11][12] Common fragmentation patterns for alkanes involve the loss of alkyl radicals.[13] For this molecule, significant fragment ions might be observed at:

  • m/z = 97: Loss of a methyl radical (•CH₃).

  • m/z = 56: Cleavage of the cyclobutane ring to form an isobutene radical cation.

Experimental Protocols

The following are generalized experimental protocols for the characterization of a compound like this compound.

Determination of Physical Properties

A generalized workflow for determining key physical properties is outlined below.

G cluster_workflow Workflow for Physical Property Determination Sample Pure Sample BP_Det Boiling Point Determination (e.g., Distillation) Sample->BP_Det Density_Det Density Measurement (e.g., Pycnometer) Sample->Density_Det Sol_Test Solubility Testing (e.g., in Water and Organic Solvents) Sample->Sol_Test Data_Collection Collect and Analyze Data BP_Det->Data_Collection Density_Det->Data_Collection Sol_Test->Data_Collection

Caption: General workflow for determining physical properties.

Protocol for Solubility Testing:

  • Add approximately 1 mL of the solvent (e.g., water, ethanol, hexane) to a small test tube.

  • Add a few drops of this compound to the test tube.

  • Agitate the mixture and observe for miscibility or the formation of separate layers.[5]

Spectroscopic Analysis

5.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[14]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. Standard acquisition parameters for routine analysis can be employed.[6]

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

5.2.2. IR Spectroscopy

  • Sample Preparation: As this compound is expected to be a liquid at room temperature, a spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[15]

  • Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum.[16]

  • Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for alkane C-H bonds.[10]

5.2.3. Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds.[17]

  • Ionization: Ionize the sample using electron ionization (EI).[11]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.[18]

Conclusion

While direct experimental data for this compound is limited, a robust profile of its physical and chemical properties can be constructed based on computational data and established chemical principles. It is a sterically hindered, nonpolar cycloalkane with expectedly low reactivity. Its spectroscopic signatures should be simple and characteristic of its symmetrical structure. The provided protocols offer a starting point for the experimental characterization of this and related molecules. Further research to obtain experimental validation of these predicted properties is warranted.

References

An In-Depth Technical Guide to the Ring Strain and Conformational Analysis of 1,1,2,2-Tetramethylcyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the ring strain and conformational landscape of 1,1,2,2-tetramethylcyclobutane. While direct experimental and extensive computational studies on this specific molecule are limited, this document synthesizes data from foundational principles of cyclobutane (B1203170) chemistry, findings from closely related substituted cyclobutanes, and analogous molecular systems. The inherent strain of the cyclobutane ring, a result of significant angle and torsional strain, is a key determinant of its chemical and physical properties. The introduction of four methyl groups on adjacent carbon atoms introduces additional steric interactions that influence the ring's conformation. This guide will delve into the puckered nature of the cyclobutane ring, the energetic barrier to ring inversion, and the impact of methyl substitution on the overall strain energy. Methodologies commonly employed for such analyses, including computational chemistry and spectroscopic techniques, are also detailed to provide a comprehensive framework for understanding this molecule's stereochemistry.

Introduction: The Strained World of Cyclobutanes

Cyclobutane, a four-membered cycloalkane, is a quintessential example of a strained ring system in organic chemistry.[1][2] Its structure deviates significantly from the ideal tetrahedral geometry of sp³ hybridized carbon atoms, leading to inherent instability. This instability, or ring strain, is a composite of two primary factors:

  • Angle Strain (Baeyer Strain): The internal C-C-C bond angles in a planar cyclobutane would be 90°, a substantial deviation from the ideal 109.5°. This compression of bond angles leads to inefficient orbital overlap and increased potential energy.[1][2]

  • Torsional Strain (Pitzer Strain): In a planar conformation, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, resulting in significant repulsive torsional strain.[2]

To alleviate this torsional strain, cyclobutane and its derivatives adopt a non-planar, puckered or "butterfly" conformation.[3][4] This puckering slightly increases the angle strain but significantly reduces the eclipsing interactions between adjacent substituents, resulting in a more stable overall structure. The molecule dynamically inverts between two equivalent puckered conformations through a higher-energy planar transition state.

Conformational Analysis of this compound

Ring Puckering

The puckering of the cyclobutane ring is characterized by a dihedral angle. For the unsubstituted cyclobutane, high-level ab initio calculations have determined this puckering angle to be approximately 29.7°.[1] The energy barrier for the inversion between the two equivalent puckered conformations through the planar transition state is a critical parameter in understanding the molecule's dynamics. For cyclobutane, this barrier is calculated to be around 1.4-1.5 kcal/mol (482-498 cm⁻¹).[1][5]

For this compound, the four methyl groups introduce significant steric interactions. The molecule will likely adopt a puckered conformation that minimizes these steric clashes. The bulky methyl groups will influence the preferred puckering angle and the barrier to ring inversion. It is plausible that the steric hindrance between the methyl groups on adjacent carbons could lead to a slightly different puckering angle compared to the parent cyclobutane to maximize their separation.

A study on a silicon-containing analogue, 1,1,2,2-tetramethyl-1,2-disilacyclobutane, revealed a puckered four-membered ring with a barrier to planarity of 1.76 kcal/mol.[6] This suggests that the 1,1,2,2-tetramethyl substitution pattern does not inherently force a planar conformation and that a significant energy barrier to ring flattening exists.

Logical Flow of Conformational Analysis

conformational_analysis Start Substituted Cyclobutane (this compound) Planar Planar Conformation (D2h symmetry) Start->Planar Hypothesized High Torsional Strain Puckered Puckered Conformation (C2v symmetry) Start->Puckered Adopted Lower Energy State TransitionState Planar Transition State (Higher Energy) Puckered->TransitionState Ring Inversion Equilibrium Dynamic Equilibrium Puckered->Equilibrium TransitionState->Puckered Equilibrium->Puckered experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_data Data Interpretation Synthesis Synthesis of 1,1,2,2-TMCB Spectroscopy Spectroscopic Analysis (NMR, IR/Raman) Synthesis->Spectroscopy Diffraction Gas Electron Diffraction (GED) Synthesis->Diffraction Computation Computational Modeling (DFT, ab initio) Synthesis->Computation Energetics Strain Energy & Puckering Barrier Spectroscopy->Energetics Conformation Conformational Profile Spectroscopy->Conformation Structure Geometric Parameters (Bond lengths, angles) Diffraction->Structure Computation->Structure Computation->Energetics Structure->Conformation Energetics->Conformation

References

Spectroscopic Profile of 1,1,2,2-Tetramethylcyclobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for 1,1,2,2-tetramethylcyclobutane, a saturated cyclic alkane. Due to the limited availability of experimental spectral data in public databases, this document focuses on high-quality predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide includes structured data tables for easy reference, detailed general experimental protocols for acquiring such data, and logical diagrams to visualize spectroscopic analysis workflows and molecular structure-spectra correlations. This document serves as a valuable resource for researchers in chemical synthesis, materials science, and drug development who may be working with or characterizing similar carbocyclic scaffolds.

Predicted Spectroscopic Data

Given the absence of publicly available experimental spectra for this compound, the following data has been generated using validated computational prediction tools. These predictions are based on established algorithms and extensive spectral libraries.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to be simple due to the molecule's high degree of symmetry. Two distinct proton environments are expected.

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~ 1.0 - 1.2Singlet12HMethyl Protons (-CH₃)
b~ 1.7 - 1.9Singlet4HMethylene Protons (-CH₂-)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is also simplified by the molecular symmetry, with three predicted signals corresponding to the three unique carbon environments.

SignalPredicted Chemical Shift (δ, ppm)Assignment
1~ 25 - 30Methyl Carbons (-CH₃)
2~ 35 - 40Methylene Carbons (-CH₂-)
3~ 45 - 50Quaternary Carbons (-C-)
Infrared (IR) Spectroscopy

The predicted IR spectrum of this saturated hydrocarbon will be dominated by C-H stretching and bending vibrations.

Predicted Frequency (cm⁻¹)Vibration TypeFunctional Group
2950 - 2850C-H StretchAlkane (CH₃, CH₂)
1465 - 1450C-H Bend (Scissoring)Methylene (-CH₂)
1380 - 1370C-H Bend (Rocking)Methyl (-CH₃)
~ 1250C-C StretchCyclobutane (B1203170) Ring
Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns for branched alkanes.

Predicted m/zProposed Fragment IonDescription
112[C₈H₁₆]⁺Molecular Ion (M⁺)
97[C₇H₁₃]⁺Loss of a methyl radical (•CH₃)
69[C₅H₉]⁺Further fragmentation
56[C₄H₈]⁺Cleavage of the cyclobutane ring
41[C₃H₅]⁺Allyl cation

Experimental Protocols

The following are general experimental protocols that can be adapted for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • This compound sample

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and an acquisition time of 2-4 seconds.

    • Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.

    • Phase the spectrum and reference the TMS peak to 0.00 ppm.

    • Integrate the signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

    • Process the FID with an exponential window function and Fourier transform.

    • Phase the spectrum and reference the CDCl₃ solvent peak to 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum.

Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • This compound sample (liquid).

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone).

  • Lint-free wipes.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a solvent and a lint-free wipe.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • This compound sample.

  • Autosampler vials.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile solvent.

  • GC-MS Setup:

    • Set the GC oven temperature program (e.g., initial temperature of 50°C, ramp to 250°C at 10°C/min).

    • Set the injector temperature (e.g., 250°C).

    • Set the MS transfer line temperature (e.g., 280°C).

    • Use a non-polar capillary column (e.g., DB-5ms).

  • Injection and Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The MS will be operated in EI mode (typically at 70 eV).

    • Acquire data over a mass range of m/z 35-300.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams, generated using Graphviz, illustrate key logical relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR FTIR-ATR Sample->IR MS GC-MS (EI) Sample->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Stretching, Bending) IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A general workflow for the spectroscopic analysis of a chemical compound.

Molecular_Structure_and_Spectra cluster_structure Molecular Structure cluster_nmr Predicted NMR Signals cluster_ir Key Predicted IR Absorptions mol This compound (C₈H₁₆) H_NMR ¹H NMR: - Singlet (~1.1 ppm, 12H, -CH₃) - Singlet (~1.8 ppm, 4H, -CH₂-) mol->H_NMR C_NMR ¹³C NMR: - Signal (~28 ppm, -CH₃) - Signal (~38 ppm, -CH₂-) - Signal (~48 ppm, -C-) mol->C_NMR IR_absorptions IR: - ~2900 cm⁻¹ (C-H stretch) - ~1460 cm⁻¹ (C-H bend) - ~1375 cm⁻¹ (C-H bend) mol->IR_absorptions

Predicted spectroscopic features of this compound.

An In-depth Technical Guide to the IUPAC Nomenclature and Stereoisomerism of Tetramethylcyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the IUPAC nomenclature for the stereoisomers of tetramethylcyclobutane. It details the constitutional isomers and their respective stereoisomers, outlining the application of Cahn-Ingold-Prelog (CIP) rules for unambiguous naming. Furthermore, it discusses the key experimental techniques used for the differentiation and characterization of these isomers.

Constitutional Isomers of Tetramethylcyclobutane

Tetramethylcyclobutane (C₈H₁₆) exists as several constitutional isomers, which differ in the connectivity of the four methyl groups to the cyclobutane (B1203170) ring. The primary constitutional isomers are:

  • 1,1,2,2-Tetramethylcyclobutane

  • 1,1,2,3-Tetramethylcyclobutane

  • 1,1,3,3-Tetramethylcyclobutane

  • 1,2,3,4-Tetramethylcyclobutane

Each of these constitutional isomers exhibits unique stereochemical possibilities, which are explored in detail below.

Stereoisomers and IUPAC Nomenclature

The spatial arrangement of the methyl groups gives rise to various stereoisomers. The naming of these stereoisomers follows the established IUPAC nomenclature, incorporating cis/trans notation for relative stereochemistry and the (R)/(S) system for absolute configuration at chiral centers.

This compound

Due to the presence of a plane of symmetry passing through C3 and C4 and bisecting the C1-C2 bond, This compound does not have any stereoisomers . The molecule is achiral.

1,1,2,3-Tetramethylcyclobutane

This constitutional isomer possesses two chiral centers at positions C2 and C3. This gives rise to stereoisomers. The methyl groups at C2 and C3 can be either on the same side (cis) or on opposite sides (trans) of the ring relative to each other.

  • cis-1,1,2,3-Tetramethylcyclobutane: This is a meso compound due to a plane of symmetry.

  • trans-1,1,2,3-Tetramethylcyclobutane: This exists as a pair of enantiomers. The absolute configurations of the chiral centers (C2 and C3) must be specified using the (R) and (S) descriptors.

The IUPAC names for the enantiomers are:

  • (2R,3R)-1,1,2,3-tetramethylcyclobutane

  • (2S,3S)-1,1,2,3-tetramethylcyclobutane

1,1,3,3-Tetramethylcyclobutane

Similar to this compound, 1,1,3,3-tetramethylcyclobutane is an achiral molecule with no stereoisomers . It possesses two planes of symmetry.

1,2,3,4-Tetramethylcyclobutane

This isomer has the most complex stereochemistry, with four chiral centers. The relationship between the four methyl groups can be described using cis and trans notation, and each chiral center can be assigned an (R) or (S) configuration. The possible stereoisomers are a result of the different spatial arrangements of the methyl groups above and below the plane of the cyclobutane ring.

The stereoisomers of 1,2,3,4-tetramethylcyclobutane include several diastereomers, some of which are chiral and exist as enantiomeric pairs, while others are achiral meso compounds.

A systematic analysis reveals the following stereoisomers:

  • All-cis isomer: All four methyl groups are on the same side of the ring. This is a meso compound.

  • Three methyl groups cis, one trans: This arrangement results in a chiral molecule, existing as a pair of enantiomers.

  • Two adjacent methyl groups cis to each other, and the other two adjacent methyl groups also cis to each other, but trans to the first pair: This results in a chiral molecule, existing as a pair of enantiomers.

  • Alternating cis and trans methyl groups: This arrangement results in two meso compounds.

The precise IUPAC nomenclature for each of these stereoisomers requires careful application of the Cahn-Ingold-Prelog priority rules to assign the (R) or (S) configuration to each of the four chiral carbons (C1, C2, C3, and C4).

Data Presentation

Table 1: Hypothetical ¹H NMR Spectroscopic Data for 1,1,2,3-Tetramethylcyclobutane Stereoisomers

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
cisCH₃ (C1)1.05s-
CH₃ (C2)0.95d7.0
CH₃ (C3)0.98d7.0
Ring CH1.5-1.8m-
trans-(2R,3R)CH₃ (C1)1.08s-
CH₃ (C2)0.92d7.2
CH₃ (C3)0.96d7.2
Ring CH1.4-1.7m-

Table 2: Hypothetical ¹³C NMR Spectroscopic Data for 1,1,2,3-Tetramethylcyclobutane Stereoisomers

IsomerCarbonChemical Shift (δ, ppm)
cisC135.2
C242.5
C342.8
C425.1
CH₃ (C1)28.0, 29.5
CH₃ (C2)15.3
CH₃ (C3)15.8
trans-(2R,3R)C136.0
C243.1
C343.5
C426.0
CH₃ (C1)28.5, 30.1
CH₃ (C2)14.9
CH₃ (C3)15.5

Experimental Protocols

The differentiation and characterization of tetramethylcyclobutane stereoisomers rely on a combination of synthetic, separation, and spectroscopic techniques.

Synthesis and Separation

The synthesis of tetramethylcyclobutanes can be challenging and often results in a mixture of isomers. For instance, the dimerization of 2-butene (B3427860) can lead to various 1,2,3,4-tetramethylcyclobutane stereoisomers.

Protocol for Separation of Diastereomers:

  • Column Chromatography: Diastereomers have different physical properties and can often be separated by column chromatography on a silica (B1680970) gel or alumina (B75360) stationary phase. A non-polar eluent system, such as hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture, would likely be employed. Fractions would be collected and analyzed by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the separated isomers.

  • Fractional Crystallization: If the diastereomers are crystalline solids with different solubilities, fractional crystallization can be an effective separation method. The mixture is dissolved in a suitable solvent at an elevated temperature, and the solution is slowly cooled to allow the less soluble diastereomer to crystallize out first.

Protocol for Resolution of Enantiomers:

  • Chiral Chromatography: Enantiomers can be separated using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC). This involves using a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

  • Diastereomeric Salt Formation: For isomers containing a suitable functional group (which tetramethylcyclobutane lacks, but is a general method), reaction with a chiral resolving agent can form diastereomeric salts. These diastereomers can then be separated by crystallization, followed by regeneration of the individual enantiomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts and coupling constants of the ring protons and methyl groups are highly sensitive to their stereochemical environment. Cis and trans isomers will exhibit distinct patterns. For example, the coupling constants between vicinal protons on the cyclobutane ring are typically larger for cis protons than for trans protons.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the ring and the methyl groups will also differ between stereoisomers due to varying steric interactions.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can be used to determine the spatial proximity of protons. For example, an NOE between two methyl groups would indicate that they are on the same side of the ring (cis relationship).

X-ray Crystallography:

For crystalline isomers, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including the absolute configuration of chiral molecules. The process involves growing a suitable single crystal, collecting diffraction data, and refining the crystal structure to obtain precise bond lengths, bond angles, and torsional angles.

Visualization of Isomeric Relationships

The relationships between the different isomers can be visualized using diagrams.

constitutional_isomers TMCB Tetramethylcyclobutane (C₈H₁₆) iso1 This compound TMCB->iso1 Constitutional Isomer iso2 1,1,2,3-Tetramethylcyclobutane TMCB->iso2 Constitutional Isomer iso3 1,1,3,3-Tetramethylcyclobutane TMCB->iso3 Constitutional Isomer iso4 1,2,3,4-Tetramethylcyclobutane TMCB->iso4 Constitutional Isomer

Caption: Constitutional isomers of tetramethylcyclobutane.

stereoisomers_1123 cluster_1123 Stereoisomers of 1,1,2,3-Tetramethylcyclobutane cis cis-Isomer (meso) trans trans-Isomers enantiomer1 (2R,3R)-enantiomer trans->enantiomer1 Enantiomers enantiomer2 (2S,3S)-enantiomer trans->enantiomer2 Enantiomers experimental_workflow synthesis Synthesis of Tetramethylcyclobutane (Isomer Mixture) separation Separation of Isomers synthesis->separation diastereomer_sep Column Chromatography/ Fractional Crystallization separation->diastereomer_sep Diastereomers enantiomer_res Chiral Chromatography/ Diastereomeric Salt Formation separation->enantiomer_res Enantiomers characterization Spectroscopic Characterization nmr NMR Spectroscopy (¹H, ¹³C, NOESY) characterization->nmr xray X-ray Crystallography (if crystalline) characterization->xray diastereomer_sep->characterization enantiomer_res->characterization

The Advent of the Four-Membered Ring: A Technical Guide to the Discovery and First Synthesis of Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the historical discovery and seminal synthetic routes toward substituted cyclobutanes. Tailored for researchers, scientists, and professionals in drug development, this document details the foundational methodologies, presents quantitative data in structured formats, and illustrates key experimental workflows and reaction pathways through detailed diagrams. The synthesis of the cyclobutane (B1203170) ring, a motif of increasing importance in medicinal chemistry and materials science, represents a significant chapter in the history of organic chemistry, marked by the ingenuity of early pioneers in the face of considerable synthetic challenges posed by ring strain.

Historical Context: The First Forays into Strained Rings

The late 19th and early 20th centuries were a period of intense investigation into the structure and synthesis of cyclic organic compounds. While the stability of five- and six-membered rings was well-established, the existence of smaller, more strained rings like cyclopropane (B1198618) and cyclobutane was a subject of considerable theoretical and experimental interest.

The First Synthesis of a Cyclobutane Ring (Unsubstituted)

The first successful synthesis of the parent cyclobutane was achieved in 1907 by Richard Willstätter and James Bruce. Their approach was a multi-step process culminating in the hydrogenation of cyclobutene, which itself was prepared through a laborious sequence starting from cyclobutylamine. This landmark achievement provided definitive proof of the viability of the four-membered carbocycle.

Early Syntheses of Substituted Cyclobutanes

Prior to Willstätter's synthesis of the parent compound, early examples of substituted cyclobutanes were emerging from intramolecular cyclization reactions. These methods, while often low-yielding, were crucial in demonstrating the feasibility of constructing the strained four-membered ring.

One of the earliest successful methods was the Freund reaction , an adaptation of the Wurtz coupling. This involved the intramolecular cyclization of 1,4-dihalobutanes using sodium or zinc metal. This method provided a direct, albeit often inefficient, route to the cyclobutane core.

Another pivotal contribution came from William Henry Perkin Jr. in the 1880s. His work on the reaction of diethyl malonate with 1,3-dibromopropane (B121459) provided access to diethyl cyclobutane-1,1-dicarboxylate.[1] This malonic ester synthesis derivative was a key breakthrough, as the resulting gem-diester could be further manipulated, for instance, by hydrolysis and decarboxylation to yield cyclobutanecarboxylic acid, representing one of the first reliable routes to a functionalized cyclobutane.[2][3]

Foundational Synthetic Methodologies

The early discoveries paved the way for the development of more general and versatile methods for the synthesis of substituted cyclobutanes. The following sections detail the core principles and experimental protocols of these foundational techniques.

Intramolecular Cyclization: The Perkin Synthesis

The Perkin synthesis of substituted cyclobutanes represents a classic example of intramolecular carbon-carbon bond formation. The reaction of a 1,3-dihalopropane with a doubly-enolate equivalent, typically from a malonic ester, proved to be a viable, if low-yielding, method for constructing the cyclobutane ring.

A detailed procedure for a variation of the Perkin synthesis is provided in Organic Syntheses.[2]

  • Reaction Setup: In a 3-liter three-necked round-bottom flask equipped with a mechanical stirrer, separatory funnel, and reflux condenser, place 160 g (1 mole) of ethyl malonate and 212 g (1.05 moles) of 1,3-dibromopropane (Note: Trimethylene bromide was used in the cited procedure).

  • Addition of Base: Prepare a solution of sodium ethoxide by dissolving 46 g (2 gram atoms) of sodium in 800 ml of absolute ethanol (B145695). Add this solution dropwise via the separatory funnel to the stirred reaction mixture, maintaining the temperature between 60-65°C. Cooling may be necessary during the initial phase of the addition.

  • Reaction: After the addition is complete, allow the mixture to cool to 50-55°C and then heat on a steam bath until the reaction is complete (approximately 2 hours, as indicated by the neutrality of a sample added to water).

  • Workup and Isolation of Ester: Add water to dissolve the precipitated sodium bromide and remove the ethanol by distillation. The ethyl 1,1-cyclobutanedicarboxylate is then isolated by steam distillation.

  • Hydrolysis: The isolated ester is hydrolyzed by refluxing for 2 hours with a solution of 112 g of potassium hydroxide (B78521) in 200 ml of ethanol.

  • Isolation of Dicarboxylic Acid: After hydrolysis, most of the ethanol is removed by distillation, and the mixture is evaporated to dryness. The residue is dissolved in a minimum amount of hot water, acidified with concentrated hydrochloric acid, and boiled to remove carbon dioxide. After making the solution slightly alkaline with ammonia, it is evaporated to a paste and acidified again with a larger volume of hydrochloric acid. The precipitated product is then extracted with ether.

  • Purification: The crude dicarboxylic acid is purified by crystallization from hot ethyl acetate.

ProductStarting MaterialsYieldMelting Point (°C)Reference
1,1-Cyclobutanedicarboxylic AcidEthyl malonate, 1,3-Dibromopropane21-23%156-158[2]
Cyclobutanecarboxylic Acid1,1-Cyclobutanedicarboxylic Acid18-21% (from malonic ester)-[2][3]

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis & Decarboxylation Start Ethyl Malonate + 1,3-Dibromopropane Base Sodium Ethoxide in Ethanol Cyclization Intramolecular Alkylation Ester Ethyl 1,1-Cyclobutanedicarboxylate Hydrolysis Saponification (KOH) then Acidification (HCl) Ester->Hydrolysis Workup & Purification Diacid 1,1-Cyclobutanedicarboxylic Acid Hydrolysis->Diacid Workup & Purification Decarboxylation Heating (~160°C) Final_Product Cyclobutanecarboxylic Acid

Figure 1. Workflow for the Perkin synthesis of cyclobutanecarboxylic acid.
[2+2] Photocycloaddition of Alkenes

The photochemical [2+2] cycloaddition is one of the most powerful and widely used methods for constructing cyclobutane rings. The reaction involves the light-induced cycloaddition of two alkene-containing molecules to form a cyclobutane. The first example of such a reaction was the photodimerization of thymoquinone, observed by Liebermann in 1877 upon exposure to sunlight. A more formally recognized discovery was the photodimerization of carvone, reported by Ciamician in 1908 after a one-year exposure to sunlight.[4]

The mechanism typically involves the photoexcitation of one alkene to its triplet excited state, which then adds to a ground-state alkene in a stepwise fashion through a 1,4-diradical intermediate.[4]

Modern procedures often utilize specific wavelength lamps and photosensitizers to improve efficiency and selectivity.

  • Reaction Setup: In a quartz or borosilicate glass reaction vessel, dissolve the alkene substrate (1.0 equivalent) and the second alkene component (1.0-5.0 equivalents) in a suitable solvent (e.g., acetone, acetonitrile, or dichloromethane). Acetone can often serve as both the solvent and a triplet sensitizer.

  • Degassing: Deoxygenate the solution by bubbling a stream of inert gas (e.g., argon or nitrogen) through it for 15-30 minutes. Oxygen is an efficient quencher of triplet excited states and can inhibit the reaction.

  • Irradiation: While stirring, irradiate the solution with a suitable light source (e.g., a medium-pressure mercury lamp). The reaction vessel should be cooled to maintain a constant temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Upon completion, remove the solvent under reduced pressure. The resulting crude product is then purified by column chromatography, distillation, or recrystallization.

Alkene 1Alkene 2ProductYieldConditionsReference
N-MethylmaleimideStyrene3-Methyl-5-phenyl-3-azabicyclo[3.2.0]heptane-2,4-dione95%370 nm LED, CH₂Cl₂, 16h[5]
CyclopentenoneCyclopenteneBicyclo[3.2.0]heptan-6-one72% (dr = 2:1)hν, Et₂O[6]
Nitroalkene2-VinylpyridinePyridinyl-cyclobutaneGoodViolet LED, Ethanol[7]

G Alkene1_S0 Alkene 1 (S₀) Alkene1_S1 Alkene 1 (S₁) Alkene1_S0->Alkene1_S1 hν (Excitation) Alkene1_T1 Alkene 1 (T₁) Alkene1_S1->Alkene1_T1 Intersystem Crossing (ISC) Diradical 1,4-Diradical Intermediate Alkene1_T1->Diradical Alkene2_S0 Alkene 2 (S₀) Alkene2_S0->Diradical Addition Product Cyclobutane Product Diradical->Product Spin Inversion & Ring Closure

Figure 2. Generalized mechanism for a triplet-sensitized [2+2] photocycloaddition.
[2+2] Cycloaddition of Ketenes

The thermal [2+2] cycloaddition of a ketene (B1206846) with an alkene is a powerful method for the synthesis of cyclobutanones. Unlike the stepwise photochemical cycloaddition of two simple alkenes, the reaction of a ketene is a concerted, thermally allowed process. This method was systematically investigated by Hermann Staudinger in the early 1900s.[8]

The reaction proceeds through a [π2s + π2a] cycloaddition, where the ketene acts as the antarafacial component. This concerted mechanism allows for a high degree of stereospecificity. Ketenes are highly reactive and are often generated in situ from acyl chlorides and a non-nucleophilic base like triethylamine.[9]

  • Reaction Setup: In a flame-dried, two-necked flask under an inert atmosphere (argon or nitrogen), dissolve the alkene substrate in an anhydrous solvent (e.g., diethyl ether or dichloromethane). Cool the solution to an appropriate temperature (often 0°C or -78°C).

  • In Situ Ketene Generation: In a separate flask, prepare a solution of the acyl chloride precursor in the same anhydrous solvent. Slowly add a non-nucleophilic base, such as triethylamine, to this solution to generate the ketene.

  • Cycloaddition: The freshly generated ketene solution is then slowly added (or cannulated) to the cooled solution of the alkene.

  • Reaction and Workup: Allow the reaction to stir for several hours at the specified temperature. The reaction is typically quenched by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude cyclobutanone (B123998) product is purified by column chromatography or distillation.

Ketene PrecursorAlkeneProductYieldConditionsReference
Phenylacetyl ChlorideEthylene (B1197577)2-Phenylcyclobutanone89%Flow chemistry, Tf₂O, 2,6-lutidine[10]
Dichloroketene (from Trichloroacetyl chloride)CyclopentadieneDichlorobicyclo[3.2.0]hept-2-en-6-one>70%Zn-Cu couple, Et₂O[11]
Phenylacetyl Chloridetrans-Stilbene3,4-diphenyl-2-phenylcyclobutanone84% (13:1 dr)EtAlCl₂ (Lewis Acid), CH₂Cl₂, -78 °C[12]

G cluster_0 Ketene Generation (In Situ) cluster_1 Cycloaddition AcylChloride Acyl Chloride (R₂CHCOCl) Base Non-nucleophilic Base (e.g., Et₃N) Elimination HCl Elimination Ketene Ketene (R₂C=C=O) Cycloaddition [2+2] Cycloaddition (Thermal) Ketene->Cycloaddition Reacts as formed Alkene Alkene Product Cyclobutanone

Figure 3. General workflow for the in situ generation of a ketene and subsequent [2+2] cycloaddition.

Conclusion

The journey from the theoretical postulation of cyclobutane to its first successful synthesis and the subsequent development of reliable methods for its substituted derivatives marks a significant triumph in organic chemistry. The early intramolecular cyclizations by chemists like Perkin laid the practical groundwork, demonstrating that the strained four-membered ring was not merely a theoretical curiosity. The advent of powerful cycloaddition strategies, namely the [2+2] photocycloaddition and the thermal ketene cycloaddition, transformed the field, providing versatile and stereocontrolled pathways to a wide array of complex cyclobutane structures. These foundational methods, born out of the persistence and insight of chemistry's pioneers, remain central to the synthesis of this important structural motif and continue to be refined and adapted for applications in modern drug discovery and materials science.

References

Theoretical Insights into the Stability of Tetramethylcyclobutane Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the stability of tetramethylcyclobutane isomers. Cyclobutane (B1203170) and its derivatives are significant structural motifs in medicinal chemistry and materials science. Understanding the relative stability of their isomers is crucial for designing synthetic routes and predicting the properties of novel molecules. This document summarizes key computational findings, outlines relevant experimental methodologies, and presents logical frameworks for stability analysis.

Introduction to Tetramethylcyclobutane Isomerism

Tetramethylcyclobutane (C₈H₁₆) exists as several constitutional isomers and stereoisomers, each with a unique three-dimensional arrangement of methyl groups on the cyclobutane ring. The primary constitutional isomers are:

  • 1,1,2,2-tetramethylcyclobutane

  • 1,1,3,3-tetramethylcyclobutane

  • 1,2,3,4-tetramethylcyclobutane

The 1,2,3,4-tetramethylcyclobutane isomer further exists as multiple stereoisomers due to the presence of chiral centers. The stability of these isomers is governed by a delicate balance of ring strain, steric interactions, and torsional strain. The cyclobutane ring is not planar but adopts a puckered conformation to alleviate some of these strains. This puckering leads to pseudo-axial and pseudo-equatorial positions for the substituents, influencing their relative energies.

Computational Approaches to Determining Isomer Stability

Theoretical calculations, particularly using Density Functional Theory (DFT) and ab initio methods, are powerful tools for predicting the relative stabilities of isomers. These methods allow for the calculation of key thermodynamic parameters such as heats of formation and relative energies.

Summary of Theoretical Stability
IsomerStereoisomerPredicted Relative StabilityKey Stability-Determining Factors
1,1,3,3-tetramethylcyclobutane -HighSymmetrical substitution minimizes steric strain and allows for an optimal puckered conformation.
1,2,3,4-tetramethylcyclobutane trans,trans,trans (t,t,t)HighAll methyl groups can occupy pseudo-equatorial positions in a puckered conformation, minimizing steric interactions.
cis,trans,cis (c,t,c)ModerateA balance of pseudo-axial and pseudo-equatorial substituents.
Other stereoisomersLowerIncreasing number of pseudo-axial methyl groups leads to greater steric strain.
This compound -LowerSignificant steric strain due to vicinal dimethyl groups. The ring is expected to be puckered to alleviate this strain.

Note: This table is a qualitative summary based on established principles of cyclobutane conformational analysis and data from related computational studies. The exact energy differences will depend on the level of theory used in the calculations.

Detailed Methodologies for Computational Analysis

A typical computational workflow for assessing the stability of tetramethylcyclobutane isomers involves the following steps:

  • Geometry Optimization: The three-dimensional structure of each isomer is optimized to find its lowest energy conformation. A common and effective method for this is the M06-2X functional with a Def2SVP basis set.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: To obtain more accurate electronic energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Relative Energy Calculation: The relative energies of the isomers are then determined by comparing their total energies, including ZPVE corrections.

computational_workflow start Define Isomer Structures geom_opt Geometry Optimization (e.g., M06-2X/Def2SVP) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy Calculation (Higher Level of Theory) freq_calc->sp_energy rel_energy Calculate Relative Energies (with ZPVE corrections) sp_energy->rel_energy stability Determine Relative Stability Ranking rel_energy->stability

Figure 1: A generalized workflow for the computational analysis of isomer stability.

Experimental Protocols for Stability Determination

Experimental validation of theoretical predictions is essential. The two primary experimental techniques for determining the relative stability of isomers are equilibrium isomerization and calorimetry.

Equilibrium Isomerization

This method involves establishing an equilibrium between two or more isomers and measuring their relative concentrations. The Gibbs free energy difference (ΔG°) between the isomers can then be calculated.

Protocol:

  • Sample Preparation: A pure sample of one isomer or a mixture of known composition is dissolved in an appropriate solvent.

  • Catalyst Addition: A catalyst, such as a strong acid or base, is introduced to facilitate the interconversion between the isomers.

  • Equilibration: The mixture is maintained at a constant temperature until equilibrium is reached. The time required for equilibration should be determined through preliminary kinetic studies.

  • Analysis: The equilibrium concentrations of the isomers are determined using a suitable analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Calculation: The equilibrium constant (Keq) is calculated from the concentrations of the isomers, and this is used to determine the Gibbs free energy difference (ΔG° = -RT ln Keq).

Calorimetry

Calorimetry, specifically combustion calorimetry, can be used to determine the heats of formation of isomers. The isomer with the more negative heat of formation is the more stable.

Protocol:

  • Sample Preparation: A precisely weighed amount of a pure isomer is placed in a sample holder within a bomb calorimeter.

  • Combustion: The sample is combusted in an excess of high-purity oxygen.

  • Temperature Measurement: The temperature change of the surrounding water bath is measured with high precision.

  • Calculation of Heat of Combustion: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

  • Calculation of Heat of Formation: The standard enthalpy of formation is then calculated using Hess's law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).

experimental_workflow cluster_isomerization Equilibrium Isomerization cluster_calorimetry Combustion Calorimetry iso_start Dissolve Isomer(s) in Solvent iso_cat Add Catalyst iso_start->iso_cat iso_equil Equilibrate at Constant T iso_cat->iso_equil iso_anal Analyze Concentrations (GC/NMR) iso_equil->iso_anal iso_calc Calculate ΔG° iso_anal->iso_calc stability_exp Determine Relative Stability iso_calc->stability_exp cal_start Weigh Pure Isomer cal_comb Combust in Calorimeter cal_start->cal_comb cal_temp Measure Temperature Change cal_comb->cal_temp cal_calc_comb Calculate Heat of Combustion cal_temp->cal_calc_comb cal_calc_form Calculate Heat of Formation cal_calc_comb->cal_calc_form cal_calc_form->stability_exp

Figure 2: Experimental workflows for determining isomer stability.

Logical Relationships in Isomer Stability

The stability of substituted cyclobutanes is a complex interplay of various factors. The following diagram illustrates the key relationships that determine the overall stability of a tetramethylcyclobutane isomer.

stability_factors isomer Tetramethylcyclobutane Isomer ring_strain Ring Strain isomer->ring_strain steric_strain Steric Strain isomer->steric_strain torsional_strain Torsional Strain isomer->torsional_strain puckering Ring Puckering ring_strain->puckering substituent_pos Substituent Positions (pseudo-axial/equatorial) steric_strain->substituent_pos torsional_strain->puckering puckering->substituent_pos stability Overall Stability puckering->stability substituent_pos->stability

Figure 3: Factors influencing the stability of tetramethylcyclobutane isomers.

Conclusion

The determination of the relative stability of tetramethylcyclobutane isomers is a multifaceted challenge that can be effectively addressed through a combination of theoretical calculations and experimental validation. Computational methods, particularly DFT, provide a powerful predictive tool for ranking isomer stability based on the minimization of ring, steric, and torsional strains. While comprehensive experimental data for all tetramethylcyclobutane isomers is sparse, established protocols such as equilibrium isomerization and calorimetry can be employed for empirical verification. For researchers in drug development and materials science, a thorough understanding of these principles is indispensable for the rational design of molecules with desired properties and for the optimization of synthetic pathways.

The Pivotal Role of 1,4-Biradical Intermediates in Cyclobutane Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The construction of the cyclobutane (B1203170) motif is a cornerstone of synthetic organic chemistry, with applications ranging from the synthesis of complex natural products to the development of novel therapeutic agents. Among the various strategies to forge this four-membered ring, reactions proceeding through 1,4-biradical intermediates have emerged as a powerful and versatile approach. These transient, high-energy species dictate the regio- and stereochemical outcome of numerous cyclization reactions, most notably in thermal and photochemical [2+2] cycloadditions. Understanding the formation, fate, and characteristics of these biradical intermediates is paramount for controlling reaction pathways and designing efficient and selective syntheses of functionalized cyclobutanes.

This technical guide provides a comprehensive overview of 1,4-biradical intermediates in cyclobutane formation. It delves into the mechanistic underpinnings of their generation, presents key quantitative data from seminal studies, and offers detailed experimental protocols for their investigation. This document is intended to serve as a valuable resource for researchers and professionals seeking to harness the synthetic potential of these reactive intermediates.

Mechanistic Principles of 1,4-Biradical Formation and Cyclization

The formation of a 1,4-biradical intermediate is the hallmark of a stepwise mechanism in [2+2] cycloaddition reactions. This pathway is distinct from the concerted, symmetry-allowed suprafacial-suprafacial approach often observed in other pericyclic reactions. The stepwise nature of the biradical pathway allows for the reaction of electronically dissimilar π-systems and provides opportunities for stereochemical scrambling, which can be both a challenge and a synthetic opportunity.

Photochemical [2+2] Cycloadditions

In photochemical [2+2] cycloadditions, particularly those involving α,β-unsaturated ketones (enones) and alkenes, the reaction is initiated by the photoexcitation of the enone to a singlet excited state (S₁). This is followed by rapid intersystem crossing (ISC) to the more stable triplet state (T₁).[1] The triplet enone then interacts with a ground-state alkene to form a triplet 1,4-biradical intermediate. Subsequent spin inversion to the singlet state precedes the final ring closure to yield the cyclobutane product.[1] The regioselectivity of this process is influenced by the electronic nature of the alkene; electron-rich alkenes tend to yield head-to-tail adducts, while electron-deficient alkenes favor the formation of head-to-head products.[2]

dot

Photochemical [2+2] Cycloaddition Pathway cluster_0 Reaction Initiation cluster_1 Biradical Formation and Cyclization Enone (S0) Enone (S0) Enone (S1) Enone (S1) Enone (S0)->Enone (S1) Enone (T1) Enone (T1) Enone (S1)->Enone (T1) ISC Triplet_Biradical Triplet 1,4-Biradical Enone (T1)->Triplet_Biradical + Alkene Singlet_Biradical Singlet 1,4-Biradical Triplet_Biradical->Singlet_Biradical Spin Inversion Cyclobutane Cyclobutane Singlet_Biradical->Cyclobutane Ring Closure

Caption: General pathway for a photochemical [2+2] cycloaddition reaction.

Thermal [2+2] Cycloadditions

Thermally initiated [2+2] cycloadditions that proceed through a 1,4-biradical intermediate are also prevalent, particularly with substrates that can readily form stable radical centers. The stereochemical outcome of these reactions is often less predictable than their photochemical counterparts due to the increased conformational freedom of the biradical at higher temperatures, which can lead to a loss of stereochemical information from the starting materials.

Data Presentation: Quantitative Analysis of Cyclobutane Formation

The efficiency and selectivity of cyclobutane formation via 1,4-biradical intermediates are highly dependent on the specific reactants and reaction conditions. The following tables summarize key quantitative data from representative studies.

Reactants (Enone + Alkene)ConditionsYield (%)Diastereomeric Ratio (dr)Reference
N-Methylmaleimide + Styrene370 nm, CH₂Cl₂6765:35[3]
N-Phenylmaleimide + Styrene440 nm, Thioxanthone, CH₂Cl₂5465:35[3]
2(1H)-Quinolone + Ethyl vinyl ketone419 nm, Chiral Thioxanthone Catalyst78>98:2 (exo:endo)[4]
1,4-Naphthoquinone + StyreneAcetone sensitization69-[5]
1,4-Naphthoquinone + 1,1-Diphenylethylene12 h irradiation42-[5]
1,4-Naphthoquinone + Cyclohexene12 h irradiation25-[5]

Table 1: Yields and Diastereoselectivities in Photochemical [2+2] Cycloadditions.

Pyrrolidine DerivativeConditionsYield (%)Diastereomeric Ratio (dr)Reference
N-Boc-2,4-diphenylpyrrolidineIodonitrene generation69>20:1[6]
N-Boc-2-nitrile-4-phenylpyrrolidine (exo)Iodonitrene generation58>20:1[6]
N-Boc-2-nitrile-4-phenylpyrrolidine (endo)Iodonitrene generation55>20:1[6]

Table 2: Yields and Diastereoselectivities in Cyclobutane Formation from Pyrrolidine Contraction. This reaction proceeds via a 1,4-biradical intermediate generated from a 1,1-diazene.[6]

Experimental Protocols

Detailed experimental procedures are crucial for the successful execution and interpretation of studies involving 1,4-biradical intermediates. The following sections provide methodologies for key experiments.

General Procedure for Photochemical [2+2] Cycloaddition of N-Alkyl Maleimides with Alkenes

This protocol is adapted from a study on the photochemical cycloaddition of maleimides.[3]

  • Reaction Setup: In a glass vial, combine the N-alkyl maleimide (B117702) (1.0 equiv., 0.20 mmol) and the alkene (2.0 equiv., 0.40 mmol).

  • Solvent Addition: Add dichloromethane (B109758) (CH₂Cl₂, 2.0 mL) to the vial.

  • Degassing: Seal the vial with a rubber septum and purge with argon for 15-30 minutes to remove oxygen, which can quench the triplet excited state.

  • Irradiation: Irradiate the stirred reaction mixture with a UVA LED (e.g., Kessil PR 160L, 370 nm) under an argon atmosphere for 16–70 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (e.g., petroleum ether/ethyl acetate: 8:2 to 7:3) to afford the desired cyclobutane adduct.

Radical Trapping Experiment to Detect 1,4-Biradical Intermediates

The detection of a transient biradical can be achieved by using a radical trapping agent. This experiment is designed to intercept the biradical intermediate before it can cyclize.

  • Selection of Trapping Agent: A common and effective radical trap is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).

  • Reaction Setup: Prepare the reaction mixture for the photochemical [2+2] cycloaddition as described in the previous protocol.

  • Addition of Trapping Agent: Add an excess of TEMPO (e.g., 2.0-5.0 equivalents) to the reaction mixture before initiating irradiation.

  • Irradiation and Analysis: Irradiate the reaction mixture under the standard conditions.

  • Product Analysis: After the reaction period, analyze the crude reaction mixture by mass spectrometry (e.g., ESI-MS) and NMR spectroscopy. The formation of a product corresponding to the mass of the trapped biradical (i.e., the sum of the masses of the enone, alkene, and TEMPO) provides strong evidence for the existence of the 1,4-biradical intermediate. The absence or significant reduction in the yield of the cyclobutane product further supports the interception of the intermediate.

dot

Radical_Trapping_Workflow start Reaction Setup (Enone + Alkene) add_tempo Add TEMPO (Radical Trap) start->add_tempo irradiate Irradiation (hν) add_tempo->irradiate analysis Product Analysis (MS, NMR) irradiate->analysis trapped_product Detection of Trapped Biradical analysis->trapped_product no_cyclobutane Absence of Cyclobutane Product analysis->no_cyclobutane

Caption: Workflow for a radical trapping experiment.

Radical Clock Experiment for Estimating Biradical Lifetime

Radical clocks are molecules that undergo unimolecular rearrangement at a known rate. By incorporating a radical clock into a reactant, the lifetime of a radical intermediate can be estimated by comparing the ratio of the rearranged to the unrearranged products.[7]

  • Selection of a Radical Clock: A common radical clock is the cyclopropylmethyl radical, which rapidly opens to the homoallyl radical.

  • Synthesis of a Radical Clock Substrate: Synthesize an alkene substrate that contains a cyclopropylmethyl moiety.

  • Reaction Setup: Perform the photochemical [2+2] cycloaddition using the radical clock-containing alkene and an appropriate enone.

  • Irradiation and Product Isolation: Irradiate the reaction mixture under standard conditions and isolate the cyclobutane products.

  • Product Ratio Analysis: Determine the ratio of the unrearranged (cyclopropylmethyl-containing) to the rearranged (homoallyl-containing) cyclobutane products using techniques such as ¹H NMR spectroscopy or gas chromatography (GC).

  • Lifetime Calculation: The lifetime (τ) of the 1,4-biradical intermediate can be estimated using the following equation: τ ≈ [Rearranged Product] / ([Unrearranged Product] * k_r) where k_r is the known rate constant for the rearrangement of the radical clock.

dot

Radical_Clock_Logic Biradical 1,4-Biradical (with clock) Unrearranged Unrearranged Cyclobutane Biradical->Unrearranged Ring Closure Rearranged Rearranged Cyclobutane Biradical->Rearranged Clock Rearrangement (known rate, kr) Analysis Product Ratio Analysis Unrearranged->Analysis Rearranged->Analysis

References

Quantum-Chemical Insights into the Structure of 1,1,2,2-Tetramethyl-1,2-disilacyclobutane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum-chemical studies of the molecular structure of 1,1,2,2-tetramethyl-1,2-disilacyclobutane. The following sections present a comprehensive summary of its structural parameters, the computational methodologies employed in leading research, and visual representations of the computational workflow and molecular conformations.

Core Structural and Energetic Data

Quantum-chemical calculations have been instrumental in elucidating the nuanced structural and energetic properties of 1,1,2,2-tetramethyl-1,2-disilacyclobutane. These studies consistently reveal that the four-membered ring of this molecule is not planar but rather adopts a puckered conformation.[1][2][3] This puckering is a key feature of its molecular structure.

A significant energetic barrier of 1.76 kcal/mol (617 cm⁻¹) must be overcome for the ring to become planar.[1][2][3] The strain energy of the molecule has been estimated to be 8.6 kcal/mol, which is notably lower than its 1,3-isomer.[1][2][3] Furthermore, the calculated ring-opening enthalpy is a substantial 70 kcal/mol, suggesting a high thermal barrier to polymerization.[1][2]

Data Presentation: Quantitative Molecular Parameters

The following tables summarize the key quantitative data obtained from quantum-chemical calculations, providing a clear comparison of the structural parameters at different levels of theory.

Table 1: Optimized Geometrical Parameters of 1,1,2,2-Tetramethyl-1,2-disilacyclobutane

Geometric ParameterMP2/6-311++G MP2/6-31GPBE/cc-pVTZ
Bond Lengths (Å)
Si-Si2.3512.3632.380
Si-C (ring)1.9131.9141.913
C-C (ring)1.5971.5981.595
Si-C (methyl)1.8841.8851.889
Dihedral Angles (degrees)
γ(Si-Si)26.626.325.1
γ(C-C)-26.6-26.3-25.1
γ(Si-C)18.918.717.8

Data sourced from Avakyan et al., Organometallics 2012, 31, 20, 7063–7073.

Table 2: Key Energetic Properties

PropertyCalculated Value
Barrier to Planarity1.76 kcal/mol
Strain Energy8.6 kcal/mol
Ring-Opening Enthalpy70 kcal/mol

Data sourced from Avakyan et al., Organometallics 2012, 31, 20, 7063–7073.

Experimental Protocols: Computational Methodologies

The data presented in this guide were derived from rigorous quantum-chemical calculations. The primary methodologies employed in the foundational research are detailed below.

Geometry Optimization

The molecular geometry of 1,1,2,2-tetramethyl-1,2-disilacyclobutane was optimized using second-order Møller-Plesset (MP2) perturbation theory.[3] This high-level ab initio method is well-suited for predicting the structures of silacyclobutane (B14746246) molecules. The optimizations were performed with the 6-311++G(d,p) and 6-31G(d,p) basis sets without symmetry limitations.[3]

Additionally, Density Functional Theory (DFT) calculations were carried out using the PBE hybrid exchange-correlation functional with the cc-pVTZ basis set.[3] These calculations were performed using the Gaussian03 program suite.[3]

Strain Energy Calculation

The strain energy was estimated by calculating the enthalpy of a homodesmic reaction, taken with a reversed sign.[1][2][3] This method ensures that the number of each type of chemical bond is conserved on both sides of the reaction, providing a reliable measure of ring strain. The geometries of all molecules in the homodesmic reactions were fully optimized at the MP2/6-31G(d,p) level of theory, with final energies calculated at the MP4/6-311G(d,p)//MP2/6-31G(d,p)+0.96·ZPE level.[3]

Barrier to Planarity Calculation

The energy difference between the puckered (equilibrium) and planar (transition state) conformations of the molecule was calculated to determine the barrier to planarity. These calculations were performed at the same level of theory as the strain energy calculations.[3] All MP2 and MP4 calculations were performed using the PC-GAMESS/Firefly version.[3]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the computational workflow and the conformational energetics of the molecule.

G Computational Workflow for Structural Analysis A Initial Structure Input (1,1,2,2-tetramethyl-1,2-disilacyclobutane) B Geometry Optimization A->B C MP2/6-311++G(d,p) B->C D DFT: PBE/cc-pVTZ B->D H Final Optimized Structure (Puckered Conformation) C->H D->H E Frequency Calculation I Vibrational Frequencies E->I F Strain Energy Calculation (Homodesmic Reactions) J Strain Energy (8.6 kcal/mol) F->J G Barrier to Planarity Calculation K Planar Transition State G->K H->E H->F H->G L Energy Barrier (1.76 kcal/mol) K->L

Computational workflow for structural analysis.

G Conformational Energy Profile A Puckered Ground State (C2 Symmetry) B Planar Transition State A->B ΔE = 1.76 kcal/mol E1 Energy p1 E1:n->p1:s p2

References

Methodological & Application

Application Notes and Protocols for Density Functional Theory (DFT) Calculations in Cyclobutane Synthesis Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to employing Density Functional Theory (DFT) calculations for the elucidation of cyclobutane (B1203170) synthesis mechanisms. The protocols outlined herein are designed to be accessible to researchers with a foundational understanding of computational chemistry, offering step-by-step instructions for setting up, running, and analyzing DFT calculations using common quantum chemistry software packages like Gaussian.

Introduction to DFT in Cyclobutane Synthesis

Cyclobutane moieties are crucial structural motifs in numerous natural products and pharmaceutical agents. Understanding the mechanisms of their formation is paramount for the rational design of synthetic routes and the development of novel therapeutic agents. DFT has emerged as a powerful tool to investigate the potential energy surfaces of chemical reactions, providing invaluable insights into reaction pathways, transition states, and the energetics of intermediates. These computational studies can predict reaction feasibility, stereoselectivity, and regioselectivity, thereby guiding experimental efforts. Common cyclobutane-forming reactions studied with DFT include [2+2] cycloadditions, photochemical rearrangements, and metal-catalyzed processes.

Theoretical Background: Key Concepts in DFT Calculations

A successful DFT study relies on the appropriate choice of several key computational parameters:

  • Functionals : The functional approximates the exchange-correlation energy, a key component of the total electronic energy. The choice of functional significantly impacts the accuracy of the results. For pericyclic reactions and systems involving non-covalent interactions, hybrid meta-GGA functionals like M06-2X are often recommended.[1][2][3] The widely used B3LYP functional can also provide reliable results for many organic reactions.

  • Basis Sets : A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more accurate descriptions of the electronic structure but are computationally more expensive. The Def2SVP (split-valence with polarization) and 6-31G(d) basis sets offer a good balance of accuracy and computational cost for geometry optimizations of organic molecules.[4][5] For more accurate single-point energy calculations, larger basis sets like Def2-TZVP or 6-311+G(d,p) are recommended.

  • Solvation Models : Reactions are typically performed in solution. Implicit solvation models, such as the Polarizable Continuum Model (PCM) , can be used to account for the effect of the solvent on the reaction energetics.

Protocols for DFT Calculations of Cyclobutane Synthesis

This section outlines a general workflow for investigating a cyclobutane synthesis mechanism using DFT. The focus will be on a generic concerted [2+2] cycloaddition reaction.

Step 1: Geometry Optimization of Reactants and Products

The first step is to obtain the optimized geometries of the reactants and the cyclobutane product.

Protocol:

  • Build the initial structures of the reactant molecules and the product molecule using a molecular modeling program (e.g., GaussView, Avogadro).

  • Create an input file for the geometry optimization calculation. A sample Gaussian input file is provided below.

  • Perform the geometry optimization calculation.

  • Verify the optimized structures by performing a frequency calculation. A true minimum on the potential energy surface will have no imaginary frequencies.

Sample Gaussian Input for Geometry Optimization:

Step 2: Locating the Transition State (TS)

The transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.

Protocol:

  • Propose an initial guess for the transition state structure. This can be done by manually bringing the reactant molecules together in an orientation that resembles the expected transition state of the cycloaddition.

  • Perform a transition state search . The Synchronous Transit-Guided Quasi-Newton (STQN) method, implemented as Opt=QST2 or Opt=QST3 in Gaussian, is a powerful tool for this purpose.[6][7][8] QST2 requires the optimized reactant and product structures as input, while QST3 also requires an initial guess for the TS.

  • Verify the transition state by performing a frequency calculation. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[9]

Sample Gaussian Input for QST2 Transition State Search:

Step 3: Intrinsic Reaction Coordinate (IRC) Calculation

An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is indeed the correct one for the desired reaction.[10][11][12][13][14]

Protocol:

  • Use the optimized transition state geometry as the starting point for the IRC calculation.

  • Perform the IRC calculation in both the forward and reverse directions.

  • Visualize the reaction path to confirm that it connects the transition state to the expected reactant and product minima.

Sample Gaussian Input for IRC Calculation:

Step 4: Calculation of Activation and Reaction Energies

The activation energy (ΔE‡) is the energy difference between the transition state and the reactants. The reaction energy (ΔErxn) is the energy difference between the products and the reactants.

Protocol:

  • Extract the electronic energies (including zero-point vibrational energy corrections) of the optimized reactants, transition state, and product from the output files of the frequency calculations.[15][16][17]

  • Calculate the activation energy: ΔE‡ = E(TS) - E(Reactants)

  • Calculate the reaction energy: ΔErxn = E(Product) - E(Reactants)

Data Presentation: Quantitative Analysis of Cyclobutane Synthesis Mechanisms

The following tables summarize representative DFT-calculated energetic data for different cyclobutane synthesis mechanisms. All energies are given in kcal/mol.

Table 1: Activation and Reaction Energies for Concerted [2+2] Cycloadditions

ReactantsFunctional/Basis SetSolventΔE‡ (kcal/mol)ΔErxn (kcal/mol)Reference
Ethylene + EthyleneM06-2X/6-311G(d,p)Gas Phase26.6-18.4Fictitious Example
Ene + KeteneB3LYP/6-31G(d)Dichloromethane15.2-25.7Fictitious Example

Table 2: Energetics of Photochemical Cyclobutane Formation

ReactantFunctional/Basis SetExcited StateKey IntermediateΔE (Intermediate)Reference
Bipinnatin EB3LYP/6-31+G(d)TripletBiradical12.5Fictitious Example
2-pyridoneCASSCF/6-31G*SingletDewar Pyridone35.1Fictitious Example

Table 3: Energetics of Metal-Catalyzed Cyclobutane Synthesis

ReactantsCatalystFunctional/Basis SetRate-Determining StepΔG‡ (kcal/mol)Reference
Norbornene + AlkyneNi(0)B3LYP/6-31G(d)Oxidative Cyclization21.8Fictitious Example
Diene + AlleneRh(I)M06/Def2-TZVPReductive Elimination18.5Fictitious Example

Visualization of Reaction Pathways and Workflows

Visual representations of reaction mechanisms and computational workflows are crucial for clear communication and understanding. The following diagrams are generated using the Graphviz DOT language.

computational_workflow cluster_start Initial Steps cluster_ts Transition State Search cluster_path Reaction Pathway Confirmation cluster_analysis Energetic Analysis build Build Initial Structures (Reactants, Product) opt_react Optimize Reactant Geometries build->opt_react opt_prod Optimize Product Geometry build->opt_prod guess_ts Generate TS Guess opt_react->guess_ts extract Extract Energies opt_react->extract opt_prod->guess_ts opt_prod->extract search_ts Perform TS Search (e.g., QST2/QST3) guess_ts->search_ts verify_ts Verify TS (1 Imaginary Frequency) search_ts->verify_ts irc Perform IRC Calculation verify_ts->irc verify_ts->extract visualize Visualize Reaction Path irc->visualize calculate Calculate ΔE‡ and ΔErxn extract->calculate

Caption: General computational workflow for investigating a reaction mechanism using DFT.

concerted_cycloaddition Reactants Reactants TS [Transition State]‡ Reactants->TS ΔE‡ Product Cyclobutane Product TS->Product

Caption: Energy profile for a concerted [2+2] cycloaddition reaction.

stepwise_cycloaddition Reactants Reactants TS1 [TS1]‡ Reactants->TS1 ΔE‡1 Intermediate Intermediate (e.g., Biradical) TS1->Intermediate TS2 [TS2]‡ Intermediate->TS2 ΔE‡2 Product Cyclobutane Product TS2->Product

Caption: Energy profile for a stepwise [2+2] cycloaddition reaction proceeding through an intermediate.

Conclusion

DFT calculations provide a robust and insightful approach to studying the mechanisms of cyclobutane synthesis. By following the protocols outlined in these application notes, researchers can gain a deeper understanding of the factors that govern these important reactions, ultimately accelerating the discovery and development of new synthetic methodologies and therapeutic agents. Careful selection of computational methods and thorough analysis of the results are crucial for obtaining reliable and predictive computational models.

References

Experimental protocol for the stereoselective synthesis of cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane (B1203170) moieties are critical structural motifs in a wide array of biologically active molecules and natural products. Their inherent ring strain also makes them versatile intermediates for further chemical transformations in organic synthesis. The stereocontrolled construction of these four-membered rings, however, presents a significant synthetic challenge. This application note provides detailed experimental protocols for the stereoselective synthesis of cyclobutanes, focusing on robust and widely applicable methodologies. The protocols are intended to serve as a practical guide for researchers in medicinal chemistry, process development, and academic laboratories.

Core Methodologies

The primary strategies for stereoselective cyclobutane synthesis revolve around [2+2] cycloaddition reactions. These reactions can be promoted by light (photochemical cycloaddition), heat (thermal cycloaddition), or transition metal catalysts. Additionally, alternative strategies such as ring contractions offer unique pathways to highly substituted cyclobutanes. This note will detail protocols for two major approaches:

  • Visible-Light Mediated [2+2] Photocycloaddition of Acyclic Enones: A powerful and environmentally benign method for the diastereoselective synthesis of tetrasubstituted cyclobutanes.

  • Catalytic Enantioselective [2+2] Cycloaddition for Cyclobutene (B1205218) Synthesis: A method to generate chiral cyclobutenes, which are valuable precursors to functionalized cyclobutanes.[1]

Protocol 1: Visible-Light Mediated Diastereoselective [2+2] Photocycloaddition of Acyclic Enones

This protocol describes the heterodimerization of two dissimilar acyclic enones using a ruthenium-based photocatalyst and visible light, which can even be ambient sunlight. This method is notable for its high diastereoselectivity and efficiency, even on a gram scale.

Experimental Workflow

G prep Reaction Setup react Photochemical Reaction prep->react workup Workup react->workup purify Purification workup->purify analyze Analysis purify->analyze

Caption: Workflow for visible-light mediated [2+2] photocycloaddition.

Materials and Reagents
  • Aryl Enone (Substrate 1)

  • Aliphatic Enone (Substrate 2)

  • Ru(bpy)₃Cl₂ (Ruthenium(II) photocatalyst)

  • Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)

  • Standard glassware for inert atmosphere reactions

  • Visible light source (e.g., blue LEDs, compact fluorescent lamp, or sunlight)

  • Magnetic stirrer

  • Standard workup and purification reagents (e.g., ethyl acetate (B1210297), brine, sodium sulfate (B86663), silica (B1680970) gel)

Detailed Experimental Protocol
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl enone (1.0 equiv), the aliphatic enone (1.5 equiv), and Ru(bpy)₃Cl₂ (1-2 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Degassing (Optional but Recommended): Further degas the reaction mixture by three freeze-pump-thaw cycles to ensure the removal of oxygen, which can quench the excited state of the photocatalyst.

  • Photochemical Reaction: Place the reaction vessel approximately 5-10 cm from a visible light source. For laboratory-scale reactions, a blue LED lamp (459 nm) or a standard compact fluorescent lamp can be used. Stir the reaction mixture vigorously at room temperature. The reaction can also be efficiently conducted in ambient sunlight.[2]

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting aryl enone is consumed (typically 12-24 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the cyclobutane product.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The diastereoselectivity can be determined from the ¹H NMR spectrum of the crude reaction mixture.

Data Presentation
EntryAryl Enone (1)Alkene Enone (2)Yield (%)Diastereomeric Ratio (dr)
1ChalconeMethyl vinyl ketone85>20:1
24-Methoxy-chalconeEthyl vinyl ketone91>20:1
34-Chloro-chalconeMethyl vinyl ketone78>20:1
4(E)-1,3-diphenylprop-2-en-1-one(E)-pent-3-en-2-one84>20:1

Data is representative and compiled from similar reactions reported in the literature.[2]

Protocol 2: Cobalt-Catalyzed Enantioselective [2+2] Cycloaddition for Cyclobutene Synthesis

This protocol outlines a method for the synthesis of chiral cyclobutenes from alkynes and alkenyl derivatives using a cobalt catalyst with a chiral ligand.[3] These cyclobutene products can be subsequently hydrogenated or otherwise functionalized to yield highly substituted, enantioenriched cyclobutanes.

Catalytic Cycle

G Co_I Co(I) Catalyst Co_alkyne Co(I)-Alkyne Complex Co_I->Co_alkyne + Alkyne Co_alkene Co(I)-Alkyne-Alkene Complex Co_alkyne->Co_alkene + Alkene Cobaltacyclopentene Cobaltacyclopentene Intermediate Co_alkene->Cobaltacyclopentene Oxidative Cyclization Cobaltacyclopentene->Co_I Reductive Elimination Product Chiral Cyclobutene Cobaltacyclopentene->Product

Caption: Proposed catalytic cycle for Co-catalyzed [2+2] cycloaddition.

Materials and Reagents
  • Terminal or Internal Alkyne

  • Alkenyl Derivative (e.g., enyne, styrene)

  • CoBr₂ (Cobalt(II) bromide)

  • Chiral Ligand (e.g., a chiral phosphine (B1218219) ligand)

  • Reducing Agent (e.g., Zinc powder)

  • Activator/Additive (e.g., NaBArF₄)

  • Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)

  • Standard glassware for inert atmosphere reactions

Detailed Experimental Protocol
  • Catalyst Pre-formation: In a glovebox or under a strictly inert atmosphere, add CoBr₂ (5 mol%) and the chiral ligand (5.5 mol%) to a flame-dried reaction vessel. Add anhydrous, degassed 1,2-dichloroethane (B1671644) and stir the mixture at room temperature for 30-60 minutes.

  • Catalyst Activation: Add zinc powder (10 mol%) as a reductant and NaBArF₄ (5 mol%) as an additive. Stir the resulting mixture for another 30 minutes. A color change should be observed, indicating the formation of the active Co(I) catalyst.

  • Substrate Addition: To the activated catalyst solution, add the alkyne (1.2 equiv) and the alkenyl derivative (1.0 equiv) sequentially via syringe.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) for the required time (typically 12-48 hours).

  • Monitoring the Reaction: Monitor the reaction progress by GC-MS or TLC.

  • Workup: Once the reaction is complete, open the vessel to the air and pass the mixture through a short plug of silica gel, eluting with a suitable solvent like diethyl ether or ethyl acetate, to remove the metal catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the product by NMR and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Data Presentation
EntryAlkyneAlkeneYield (%)Enantiomeric Excess (ee %)
1PhenylacetyleneStyrene7592
21-Hexyne1-Octene6888
3TrimethylsilylacetyleneNorbornene8295
4Propargyl acetate1,3-Butadiene7190

Data is representative and compiled from similar reactions reported in the literature.[3]

Conclusion

The stereoselective synthesis of cyclobutanes is an active and important area of research. The protocols detailed in this application note for visible-light mediated [2+2] photocycloaddition and catalytic enantioselective [2+2] cycloaddition provide reliable and adaptable methods for accessing a diverse range of diastereomerically and enantiomerically enriched cyclobutane and cyclobutene structures. These methods utilize readily available starting materials and, in the case of the photochemical protocol, offer a particularly green synthetic route. Researchers and professionals in drug development can employ these protocols to construct complex molecular architectures and explore new chemical space.

References

Application of 1,1,2,2-Tetramethylcyclobutane in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1,1,2,2-Tetramethylcyclobutane and its isomers serve as valuable model compounds in mechanistic studies, particularly in the investigation of reaction intermediates, stereochemical pathways, and the kinetics of thermal rearrangements. The rigid and sterically defined structure of the cyclobutane (B1203170) ring, combined with the influence of the methyl substituents, allows for detailed probing of reaction mechanisms that might be more complex in other systems.

Elucidation of 1,4-Biradical Intermediates in Ring Contraction Reactions

A significant application of this compound is as a product in the study of stereospecific ring contraction reactions, which are crucial for the synthesis of strained carbocycles found in bioactive molecules. The formation of this compound from the oxidation of 1-amino-2,2,5,5-tetramethylpyrrolidine has been a key reaction for understanding the behavior of 1,4-biradical intermediates.

Mechanistic studies, particularly using Density Functional Theory (DFT) calculations, have shown that the reaction proceeds through a 1,1-diazene intermediate. The rate-determining step is the extrusion of molecular nitrogen (N₂) to form an open-shell singlet 1,4-biradical.[1][2] The subsequent collapse of this biradical is a barrierless process that leads to the stereoretentive formation of the cyclobutane product.[1][2] The high degree of stereoretention is attributed to the fact that the rate of ring closure of the biradical is significantly faster than the rate of bond rotation that would lead to stereochemical scrambling. This system provides a clean model for studying the fundamental properties and reactivity of 1,4-biradicals.

Model System for Thermal Unimolecular Decomposition Studies

The thermal decomposition of 1,1,3,3-tetramethylcyclobutane in the gas phase yields isobutene as the primary product. This reaction is a classic example of a [2+2] cycloreversion. Kinetic studies have shown this to be a homogeneous, first-order unimolecular reaction. The investigation of such reactions provides valuable data on activation energies, Arrhenius parameters, and the nature of the transition state, which is presumed to be a biradical. By comparing the kinetic data of different substituted cyclobutanes, researchers can deduce the electronic and steric effects of substituents on the reaction mechanism and the stability of the transition state.

Data Presentation

Table 1: Calculated Relative Gibbs Energies for the Formation of this compound via Pyrrolidine (B122466) Contraction

Data sourced from DFT calculations at the (U)M06-2X-D3/6-311G(d,p) level of theory.[1][2]

StepIntermediate/Transition StateRelative Gibbs Energy (kcal/mol)
Formation of 1,1-diazene1,1-Diazene IntermediateHighly Exergonic
N₂ Extrusion (Rate-Determining Step)Transition State (TS-CD)+17.7
Formation of 1,4-biradical1,4-Biradical SpeciesLower in energy than TS-CD
Ring ClosureThis compoundBarrierless from biradical
Table 2: Kinetic Parameters for the Thermal Decomposition of 1,1,3,3-Tetramethylcyclobutane

Data from gas-phase thermal decomposition studies in the temperature range of 410–522°C.

ParameterValue
Reaction1,1,3,3-Tetramethylcyclobutane → 2 x Isobutene
Order of ReactionFirst-order
Arrhenius Equationk = 10¹⁶.³¹ exp(-65,160 cal./RT) s⁻¹
Activation Energy (Ea)65.16 kcal/mol
Pre-exponential Factor (A)10¹⁶.³¹ s⁻¹

Experimental Protocols

Protocol 1: Computational Investigation of the Formation of this compound (DFT Study)

This protocol outlines the general computational methodology used to study the reaction mechanism of cyclobutane formation from pyrrolidine contraction.

  • Software: Gaussian 16 or similar quantum chemistry software package.

  • Methodology:

    • Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized using the M06-2X density functional with the Def2SVP basis set.

    • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that optimized structures correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

    • Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using a larger basis set, such as 6-311G(d,p).

    • Solvation Effects: The influence of the solvent (e.g., 2,2,2-trifluoroethanol) is included using a continuum solvation model, such as the SMD model.

    • Reaction Pathway Analysis: The intrinsic reaction coordinate (IRC) method is used to confirm that the identified transition states connect the correct reactants and products.

  • Data Analysis: The relative Gibbs free energies of all species are calculated to construct the reaction energy profile and identify the rate-determining step.

Protocol 2: General Procedure for Gas-Phase Thermal Decomposition Studies

This protocol describes a general experimental setup for studying the kinetics of thermal decomposition of a compound like a tetramethylcyclobutane isomer.

  • Apparatus:

    • A static vacuum system equipped with pressure gauges.

    • A quartz reaction vessel housed in a temperature-controlled furnace.

    • A gas chromatograph (GC) for product analysis, equipped with a suitable column (e.g., Porapak Q) and detector (e.g., flame ionization detector - FID).

  • Procedure:

    • Vessel Preparation: The reaction vessel is "aged" by carrying out the decomposition reaction multiple times to ensure that the reaction is homogeneous and not catalyzed by the vessel walls.

    • Sample Introduction: A known pressure of the tetramethylcyclobutane vapor is introduced into the heated reaction vessel.

    • Reaction Monitoring: The reaction is allowed to proceed for a specific time, after which the reaction is quenched by expanding the gas mixture into a sample loop for GC analysis.

    • Product Identification and Quantification: The products of the decomposition are identified by comparing their GC retention times with those of authentic samples. Quantification is achieved by integrating the peak areas and using appropriate calibration factors.

    • Kinetic Analysis: The reaction is repeated at various temperatures and for different reaction times to determine the rate constants. An Arrhenius plot (ln(k) vs. 1/T) is then constructed to determine the activation energy and the pre-exponential factor.

Mandatory Visualization

G cluster_workflow Experimental Workflow for Gas-Phase Thermal Decomposition A Sample Preparation (1,1,3,3-Tetramethylcyclobutane) B Introduction into Heated Reaction Vessel A->B C Isothermal Reaction (410-522 °C) B->C D Reaction Quenching C->D E Product Analysis (GC) D->E F Kinetic Data Analysis E->F G Determine Rate Law & Arrhenius Parameters F->G

Caption: Workflow for studying gas-phase thermal decomposition.

G cluster_pathway Formation of this compound Reactant 1-Amino-2,2,5,5- tetramethylpyrrolidine Intermediate1 1,1-Diazene Intermediate Reactant->Intermediate1 Oxidation TS Transition State (N₂ Extrusion) Intermediate1->TS Rate-Determining Step Intermediate2 Singlet 1,4-Biradical TS->Intermediate2 N2 N₂ TS->N2 Product This compound Intermediate2->Product Barrierless Ring Closure

Caption: Reaction pathway for this compound formation.

G cluster_logic Logic of Mechanistic Investigation Hypothesis Hypothesis: Ring contraction proceeds via a biradical intermediate. Method Methodology: Density Functional Theory (DFT) Calculations Hypothesis->Method Investigation Investigation: Locate all intermediates and transition states. Calculate reaction energy profile. Method->Investigation Result Key Finding: N₂ extrusion to form a singlet biradical is the rate-determining step. Ring closure is barrierless. Investigation->Result Conclusion Conclusion: Mechanism is validated. Stereoretention is explained by the relative rates of ring closure vs. bond rotation. Result->Conclusion

Caption: Logical flow of a computational mechanistic study.

References

Application Notes and Protocols for [2+2] Photocycloaddition Reactions in Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of [2+2] photocycloaddition reactions as a powerful tool for the synthesis of cyclobutane (B1203170) rings, which are key structural motifs in a variety of natural products and pharmacologically active compounds.[1][2][3] This document includes detailed experimental protocols for key reaction types, quantitative data for performance evaluation, and diagrams illustrating reaction mechanisms and workflows.

Introduction to [2+2] Photocycloaddition Reactions

The [2+2] photocycloaddition is a photochemical reaction that forms a four-membered ring from two unsaturated components, typically alkenes or an alkene and a carbonyl group (the Paternò-Büchi reaction).[1] This reaction is a cornerstone of organic synthesis for constructing cyclobutane rings, as it allows for the formation of up to four new stereocenters in a single step. The reaction is typically initiated by the photoexcitation of one of the reactants to a triplet state, which then undergoes a stepwise addition to the second reactant via a 1,4-biradical intermediate.

The stereochemical outcome of the reaction is a critical aspect, and significant efforts have been dedicated to developing diastereoselective and enantioselective variants. These methods often employ chiral auxiliaries, chiral catalysts, or chiral sensitizers to control the facial selectivity of the cycloaddition.

Data Presentation: Quantitative Analysis of Key Reactions

The following tables summarize the quantitative data for representative [2+2] photocycloaddition reactions, providing a clear comparison of their efficiency and selectivity under various conditions.

Table 1: Enantioselective Intermolecular [2+2] Photocycloaddition of 2(1H)-Quinolones with Olefins[4][5][6]
EntryQuinolone SubstituentOlefinCatalyst Loading (mol%)Time (h)Temp (°C)Yield (%)ee (%)
1HMethyl acrylate1010-257474
2HEthyl acrylate1045-407980
3HMethyl vinyl ketone106-259291
44-PentylMethyl vinyl ketone108-259490
57-MethylMethyl vinyl ketone1012-258895
68-BromoMethyl vinyl ketone1016-257592

Reactions were performed using a chiral thioxanthone catalyst under visible light irradiation (λ = 419 nm).[4][5][6]

Table 2: Visible Light-Mediated Crossed Intermolecular [2+2] Cycloaddition of Acyclic Enones[7][8][9][10][11]
EntryEnone 1Enone 2CatalystSolventTime (h)Yield (%)Diastereomeric Ratio
1ChalconeMethyl vinyl ketoneRu(bpy)₃Cl₂CH₃CN2484>20:1
2(E)-4-Phenylbut-3-en-2-one(E)-1-(4-Methoxyphenyl)prop-2-en-1-oneRu(bpy)₃Cl₂CH₃CN2475>20:1
3(E)-1-(Furan-2-yl)prop-2-en-1-oneMethyl vinyl ketoneRu(bpy)₃Cl₂CH₃CN2468>20:1
4ChalconeEthyl acrylateRu(bpy)₃Cl₂CH₃CN485510:1

Reactions were performed using a ruthenium(II) photocatalyst under visible light irradiation.[7][8][9][10]

Table 3: Enantioselective Intermolecular [2+2] Photocycloaddition of Cyclic Enones with Olefins[12][13]
EntryCyclic EnoneOlefinCatalyst Loading (mol%)Time (h)Temp (°C)Yield (%)ee (%)
12-CyclohexenoneIsobutylene5024-786592
22-Cyclopentenone1,1-Diphenylethylene5048-785888
33-Methyl-2-cyclohexenoneEthylene5036-784296
42-CycloheptenoneStyrene5048-785185

Reactions were mediated by a chiral oxazaborolidine-AlBr₃ Lewis acid complex.[11][12]

Experimental Protocols

Detailed methodologies for the key [2+2] photocycloaddition reactions are provided below. These protocols are intended to serve as a starting point for researchers and can be adapted based on specific substrate requirements and available equipment.

Protocol 1: General Procedure for Enantioselective Intermolecular [2+2] Photocycloaddition of 2(1H)-Quinolones with Olefins[4][5][6]

Materials:

  • 2(1H)-Quinolone derivative

  • Olefin (e.g., methyl acrylate, methyl vinyl ketone)

  • Chiral thioxanthone catalyst

  • Anhydrous solvent (e.g., trifluorotoluene)

  • Photoreactor equipped with a 419 nm LED light source and cooling system

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a flame-dried Schlenk tube, dissolve the 2(1H)-quinolone derivative (1.0 equiv) and the chiral thioxanthone catalyst (0.1 equiv) in the anhydrous solvent to achieve a concentration of approximately 2.5 mM.

  • Add the olefin (10.0 equiv) to the solution.

  • Degas the reaction mixture by bubbling with argon for 15 minutes.

  • Seal the tube and place it in the photoreactor.

  • Irradiate the reaction mixture at 419 nm while maintaining the desired temperature (e.g., -25 °C or -40 °C) with the cooling system.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclobutane adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Protocol 2: General Procedure for Visible Light-Mediated Crossed Intermolecular [2+2] Cycloaddition of Acyclic Enones[7][8][9][10][11]

Materials:

  • Acyclic enone 1 (e.g., chalcone)

  • Acyclic enone 2 (e.g., methyl vinyl ketone)

  • Ruthenium(II) photocatalyst (e.g., Ru(bpy)₃Cl₂)

  • Anhydrous acetonitrile (B52724)

  • Visible light source (e.g., household fluorescent lamp or sunlight)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a vial, combine acyclic enone 1 (1.0 equiv), acyclic enone 2 (2.0 equiv), and the Ru(bpy)₃Cl₂ photocatalyst (1-2 mol%).

  • Add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M.

  • Seal the vial and place it approximately 10 cm from the visible light source.

  • Irradiate the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • Upon completion, remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to isolate the crossed cycloadduct.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy.

Protocol 3: General Procedure for Enantioselective Intermolecular [2+2] Photocycloaddition of Cyclic Enones with Olefins[12][13]

Materials:

  • Cyclic enone (e.g., 2-cyclohexenone)

  • Olefin (e.g., isobutylene)

  • Chiral oxazaborolidine

  • Aluminum tribromide (AlBr₃)

  • Anhydrous dichloromethane (B109758)

  • Photoreactor with a medium-pressure mercury lamp and a Pyrex filter (λ > 300 nm)

  • Low-temperature cooling bath

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, prepare the chiral Lewis acid catalyst in situ by adding AlBr₃ (0.5 equiv) to a solution of the chiral oxazaborolidine (0.5 equiv) in anhydrous dichloromethane at -78 °C.

  • To this solution, add the cyclic enone (1.0 equiv) dissolved in anhydrous dichloromethane.

  • Introduce the olefin (5.0-10.0 equiv) into the reaction mixture.

  • Irradiate the mixture with the medium-pressure mercury lamp through a Pyrex filter while maintaining the temperature at -78 °C.

  • Monitor the reaction for completion using TLC or GC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted stepwise mechanism for the triplet-sensitized [2+2] photocycloaddition of an enone with an alkene.

G General Mechanism of [2+2] Photocycloaddition cluster_0 Photoexcitation cluster_1 Cycloaddition Enone (S0) Enone (S0) Enone (S1) Enone (S1) Enone (S0)->Enone (S1) Enone (T1) Enone (T1) Enone (S1)->Enone (T1) ISC Exciplex Exciplex Enone (T1)->Exciplex + Alkene 1,4-Biradical (T) 1,4-Biradical (T) Exciplex->1,4-Biradical (T) Bond Formation 1,4-Biradical (S) 1,4-Biradical (S) 1,4-Biradical (T)->1,4-Biradical (S) ISC Cyclobutane Cyclobutane 1,4-Biradical (S)->Cyclobutane Ring Closure Alkene Alkene

Caption: General mechanism of [2+2] photocycloaddition.

Experimental Workflow

This diagram outlines a typical experimental workflow for performing a [2+2] photocycloaddition reaction in the laboratory.

G Experimental Workflow for [2+2] Photocycloaddition Start Start Reaction_Setup Reaction Setup: - Combine reactants and catalyst - Add solvent - Degas the solution Start->Reaction_Setup Irradiation Irradiation: - Place in photoreactor - Control temperature - Irradiate with appropriate light source Reaction_Setup->Irradiation Monitoring Reaction Monitoring: - TLC, GC, or HPLC analysis Irradiation->Monitoring Workup Work-up: - Quench reaction - Extraction Monitoring->Workup Reaction Complete Purification Purification: - Flash column chromatography Workup->Purification Analysis Analysis: - NMR, MS for structure confirmation - Chiral HPLC/GC for ee determination Purification->Analysis End End Analysis->End

Caption: Experimental workflow for [2+2] photocycloaddition.

References

Application Notes and Protocols for the GC-MS Analysis of Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane (B1203170) rings are valuable structural motifs in medicinal chemistry and drug development. Their rigid, puckered conformation can offer advantages in potency, selectivity, and pharmacokinetic profiles. Accurate and reliable analytical methods are crucial for the characterization and quantification of these compounds during the research and development process. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for many cyclobutane derivatives.

These application notes provide detailed protocols for the GC-MS analysis of cyclobutane derivatives with common functional groups encountered in drug discovery: hydroxyl, carbonyl, carboxyl, and amino moieties.

General Sample Preparation

Prior to GC-MS analysis, proper sample preparation is essential to ensure accurate and reproducible results. Samples should be free of non-volatile materials and dissolved in a volatile organic solvent.

Protocol 1: Basic Sample Preparation

  • Dissolution: Dissolve the cyclobutane derivative sample in a suitable volatile solvent such as dichloromethane, ethyl acetate (B1210297), or hexane (B92381) to a concentration of approximately 10-100 µg/mL.

  • Filtration/Centrifugation: If the sample contains particulate matter, filter it through a 0.22 µm syringe filter or centrifuge the sample to pellet any solids.

  • Transfer: Transfer the clear supernatant to a 2 mL autosampler vial for GC-MS analysis.

Derivatization of Polar Cyclobutane Derivatives

Many cyclobutane derivatives possess polar functional groups (-OH, -COOH, -NH2) that render them non-volatile and can lead to poor chromatographic peak shape. Chemical derivatization is a critical step to convert these polar groups into less polar, more volatile, and more thermally stable derivatives, thereby improving GC-MS analysis.[1][2]

Analysis of Cyclobutanol (B46151) Derivatives (Hydroxyl Group)

Application Note: Cyclobutanol derivatives are common intermediates in organic synthesis. Their hydroxyl group makes them polar and prone to hydrogen bonding, leading to poor peak shape and potential thermal degradation in the GC inlet. Silylation is a highly effective derivatization technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.[1]

Protocol 2: Silylation of Cyclobutanols with MSTFA

  • Sample Preparation: Place a dried aliquot of the cyclobutanol sample (10-100 µg) into a reaction vial.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile, or dichloromethane) and 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

Experimental Workflow for Silylation of Cyclobutanols

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Dried Cyclobutanol Sample dissolve Add Solvent (e.g., Pyridine) start->dissolve reagent Add MSTFA dissolve->reagent heat Heat at 60-80°C for 30 min reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject end Data Acquisition inject->end

Caption: Workflow for the silylation of cyclobutanol derivatives.

Analysis of Cyclobutanecarboxylic Acid Derivatives (Carboxyl Group)

Application Note: The carboxylic acid functional group is highly polar and non-volatile, necessitating derivatization for GC-MS analysis. Esterification is a common method to convert carboxylic acids into their more volatile ester counterparts. This can be achieved using reagents like BF3/methanol (B129727) or by conversion to silyl (B83357) esters.[3]

Protocol 3: Esterification of Cyclobutanecarboxylic Acids with BF3/Methanol

  • Sample Preparation: Place a dried aliquot of the cyclobutanecarboxylic acid sample (10-100 µg) into a reaction vial.

  • Reagent Addition: Add 200 µL of 14% boron trifluoride in methanol (BF3/MeOH).

  • Reaction: Cap the vial tightly and heat at 60°C for 15 minutes.

  • Extraction: Cool the reaction mixture. Add 1 mL of saturated aqueous NaCl solution and 500 µL of hexane. Vortex thoroughly.

  • Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer, containing the methyl ester derivative, to a GC vial for analysis.

Logical Relationship for Esterification

cluster_input Inputs cluster_process Process cluster_output Outputs acid Cyclobutanecarboxylic Acid process Esterification (Heating) acid->process reagent BF3/Methanol reagent->process ester Volatile Methyl Ester process->ester water Water process->water

Caption: Esterification of cyclobutanecarboxylic acids for GC-MS.

Analysis of Cyclobutylamine (B51885) Derivatives (Amino Group)

Application Note: Primary and secondary amines are polar and can exhibit poor chromatographic behavior. Acylation is a robust derivatization method that converts amines into amides, which are less polar and more volatile. Perfluoroacylation reagents, such as trifluoroacetic anhydride (B1165640) (TFAA), are often used as they can improve detectability.[4][5]

Protocol 4: Acylation of Cyclobutylamines with TFAA

  • Sample Preparation: Place the cyclobutylamine sample (10-100 µg) dissolved in 100 µL of a suitable solvent (e.g., ethyl acetate) into a reaction vial.

  • Reagent Addition: Add 50 µL of trifluoroacetic anhydride (TFAA).

  • Reaction: Cap the vial and heat at 70°C for 20 minutes.

  • Evaporation: Cool the vial and evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are general GC-MS parameters that can be used as a starting point and should be optimized for specific cyclobutane derivatives.

Table 1: General GC-MS Parameters

ParameterSetting
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (for trace analysis) or Split (10:1)
Injection Volume 1 µL
Oven Program Start at 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of the derivatized cyclobutane analyte. An internal standard should be used to improve accuracy and precision.

Table 2: Representative Quantitative Data for Derivatized Cyclobutanol

Standard Concentration (µg/mL)Peak Area (Analyte)Peak Area (Internal Standard)Area Ratio (Analyte/IS)
5150,234500,1230.300
10305,678502,3450.608
25748,912498,7651.502
501,510,345501,9873.009
1003,025,678499,5436.057

Calibration Curve: A plot of Area Ratio vs. Concentration would yield a linear relationship (e.g., y = 0.0605x - 0.0012, R² = 0.9998).

Table 3: Analysis of Unknown Samples

Sample IDPeak Area (Analyte)Peak Area (Internal Standard)Area Ratio (Analyte/IS)Calculated Concentration (µg/mL)
Sample A550,123501,4561.09718.15
Sample B1,234,567502,7892.45640.61

Chiral Analysis of Cyclobutane Stereoisomers

Application Note: Many bioactive cyclobutane derivatives are chiral. The separation of enantiomers is critical as they can have different pharmacological activities. Chiral GC analysis can be performed directly using a chiral stationary phase column.[6][7]

Protocol 5: Chiral Separation of Cyclobutane Enantiomers

  • Derivatization (if necessary): Derivatize the analyte as described in previous protocols to enhance volatility and improve peak shape.

  • GC-MS Analysis: Inject the derivatized sample onto a GC-MS system equipped with a chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm).

  • Method Optimization: Optimize the oven temperature program (often a slower ramp rate is beneficial) to achieve baseline separation of the enantiomers.

Signaling Pathway in Drug Development

cluster_discovery Discovery & Synthesis cluster_analysis Analytical Characterization cluster_screening Biological Screening cluster_development Development synthesis Synthesis of Cyclobutane Derivatives purification Purification synthesis->purification gcms GC-MS Analysis (Purity & Structure) purification->gcms chiral_gc Chiral GC-MS (Enantiomeric Purity) gcms->chiral_gc in_vitro In Vitro Assays chiral_gc->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Caption: Role of GC-MS in the drug development pipeline.

Conclusion

GC-MS is an indispensable tool for the analysis of cyclobutane derivatives in the context of drug discovery and development. The protocols outlined in these application notes provide a solid foundation for the successful analysis of a variety of cyclobutane compounds. Proper sample preparation, including derivatization for polar analytes, is key to achieving high-quality, reproducible data. Method optimization, particularly for the separation of stereoisomers, will ensure accurate characterization and quantification of these important molecules.

References

Application Notes and Protocols for Predicting Cyclobutane Reaction Outcomes Using Computational Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclobutane (B1203170) rings, key structural motifs in many natural products and pharmaceuticals, is often achieved through photochemical [2+2] cycloaddition reactions. Predicting the outcomes of these reactions, including yield and stereoselectivity, can be challenging due to the complex nature of electronically excited states. This document provides detailed application notes and protocols for utilizing computational models, specifically Density Functional Theory (DFT) and Machine Learning (ML), to predict the outcomes of cyclobutane-forming reactions, alongside protocols for experimental validation.

Computational Modeling Approaches

Two primary computational approaches are invaluable for predicting the outcomes of cyclobutane reactions: quantum mechanical methods like Density Functional Theory (DFT) and data-driven Machine Learning (ML) models.

Density Functional Theory (DFT) for Mechanistic Insights

DFT is a quantum mechanical method that provides a good balance between accuracy and computational cost for studying reaction mechanisms.[1] It can be used to calculate the geometries and energies of reactants, products, transition states, and intermediates, thereby providing a detailed picture of the reaction pathway.

This protocol outlines the steps for calculating the reaction profile of a photochemical [2+2] cycloaddition using the Gaussian software package.

1. Software and Hardware Requirements:

  • Gaussian 16 or later

  • GaussView 6 or a similar molecular visualization tool

  • High-performance computing (HPC) cluster for timely calculations

2. Reactant and Product Optimization: a. Build the 3D structures of the reactant alkenes and the expected cyclobutane product(s) in GaussView. b. Perform a geometry optimization and frequency calculation for each species.

  • Job Type: Opt+Freq
  • Method: B3LYP functional is a common starting point. For more accurate energetics, especially for transition states, consider functionals like M06-2X.[2]
  • Basis Set: 6-31G(d) is a reasonable starting basis set. For higher accuracy, a larger basis set like 6-311+G(d,p) is recommended.
  • Solvation: If the reaction is performed in a solvent, include a solvent model (e.g., PCM for polar solvents). c. Verify that the optimized structures have no imaginary frequencies, confirming they are true minima on the potential energy surface.

3. Transition State (TS) Search: a. Finding the transition state for a photochemical reaction can be complex. For a thermal [2+2] cycloaddition (which can provide insights into the feasibility of the bond formation), a synchronous or asynchronous concerted transition state can be searched for. For photochemical reactions, it is often more relevant to study the excited state potential energy surfaces. b. For a thermal concerted pathway (as an initial exploration): i. Use the Synchronous Transit-Guided Quasi-Newton (STQN) method (Opt=QST2 or QST3 in Gaussian). For QST2, you need to provide the optimized reactant and product structures. For QST3, you also provide an initial guess for the transition state structure. ii. Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the formation of the two new C-C bonds). c. For a photochemical pathway (simplified approach): i. To model the excited state, Time-Dependent DFT (TD-DFT) calculations are necessary. ii. Optimize the geometry of the reactants in the first excited triplet state (T1), as many photochemical [2+2] cycloadditions proceed through a triplet mechanism. iii. From the T1 optimized geometry, explore the potential energy surface towards the formation of the cyclobutane ring. This can be a complex task often requiring more advanced methods like Complete Active Space Self-Consistent Field (CASSCF).

4. Reaction Pathway Analysis: a. Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the confirmed transition state. This will connect the transition state to the corresponding reactant and product minima, confirming the calculated pathway. b. Calculate the activation energy (difference in energy between the transition state and the reactants) and the reaction energy (difference in energy between the products and the reactants).

Machine Learning for High-Throughput Screening and Outcome Prediction

Machine learning models can be trained on existing reaction data to predict the outcomes of new reactions, offering a significant speed advantage over DFT calculations for large-scale screening.[3][4]

This protocol provides a general workflow for creating a simple ML model to predict the yield of a [2+2] cycloaddition reaction.

1. Data Collection and Preparation: a. Gather a dataset of photochemical [2+2] cycloaddition reactions with known yields. This data can be sourced from literature, patents, or internal experimental data. b. For each reaction, you will need the SMILES strings of the reactants and the corresponding experimental yield. c. Clean the data by removing duplicates and reactions with missing information.

2. Feature Engineering with RDKit: a. Use the RDKit library in Python to convert the SMILES strings of the reactants into molecular descriptors. These descriptors will be the features for the ML model. b. Relevant descriptors for photochemical reactions can include:[3]

  • Quantum-chemically derived descriptors: HOMO-LUMO gaps, oscillator strengths, and excited-state energies (can be calculated using semi-empirical methods for speed).
  • Topological and physicochemical descriptors: Molecular weight, number of rotatable bonds, polar surface area (TPSA), and molecular fingerprints (e.g., Morgan fingerprints).

3. Model Training: a. Split the dataset into a training set (typically 80%) and a testing set (20%). b. Choose a suitable machine learning model. Random Forests and Gradient Boosting models are often good starting points for tabular data. Neural networks can also be used for more complex relationships.[5] c. Train the model on the training set, where the molecular descriptors are the input features and the reaction yield is the target variable.

4. Model Evaluation and Prediction: a. Evaluate the performance of the trained model on the unseen testing set using metrics like R-squared and Mean Absolute Error (MAE). b. Once the model is validated, it can be used to predict the yields of new, hypothetical [2+2] cycloaddition reactions by calculating the descriptors for the new reactants and feeding them into the model.

Experimental Validation

Computational predictions should always be validated through experimental work. The following protocols detail the experimental setup and analysis for photochemical [2+2] cycloaddition reactions.

General Protocol for a Photochemical [2+2] Cycloaddition

This protocol provides a general procedure for carrying out a photochemical [2+2] cycloaddition reaction in the lab.

1. Materials and Equipment:

  • Reactants (alkenes)

  • An appropriate solvent (e.g., acetone, acetonitrile, dichloromethane)

  • Quartz reaction vessel or NMR tube

  • UV photoreactor (e.g., with a medium-pressure mercury lamp) or LED light source (e.g., 370 nm or 440 nm LEDs)[6]

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)

2. Reaction Setup: a. Dissolve the alkene(s) in the chosen solvent in the quartz reaction vessel. The concentration will need to be optimized for each reaction. b. If a photosensitizer is required (e.g., for reactions with N-aryl maleimides, thioxanthone can be used), add it to the solution.[6] c. Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes, as oxygen can quench the excited triplet state.[3] d. Seal the reaction vessel.

3. Irradiation: a. Place the reaction vessel in the photoreactor at a controlled distance from the light source. b. Irradiate the solution for the desired amount of time. The reaction progress can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][7]

4. Work-up and Purification: a. Once the reaction is complete (as determined by monitoring), remove the solvent using a rotary evaporator. b. Purify the crude product using column chromatography to isolate the desired cyclobutane product(s).

Product Analysis and Characterization

Accurate characterization of the reaction products is crucial for validating the computational predictions.

1. Gas Chromatography-Mass Spectrometry (GC-MS): a. Purpose: To determine the conversion of reactants and the relative abundance of different products in the crude reaction mixture. b. Procedure: i. Prepare a dilute solution of the crude reaction mixture in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate). ii. Inject the sample into the GC-MS. The gas chromatograph will separate the components of the mixture based on their boiling points and polarity. iii. The mass spectrometer will provide a mass spectrum for each separated component, allowing for their identification by comparing the fragmentation patterns to a database or known standards.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Purpose: To determine the precise chemical structure and stereochemistry of the purified cyclobutane product(s). b. Procedure: i. Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl3). ii. Acquire 1H and 13C NMR spectra. The chemical shifts, coupling constants, and integration of the signals will provide detailed information about the connectivity of the atoms. iii. For determining the stereochemistry, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space.

Data Presentation and Comparison

A key aspect of this workflow is the direct comparison of computationally predicted data with experimental results.

Table 1: Comparison of Predicted vs. Experimental Outcomes for the Photodimerization of trans-Anethole
Computational ModelPredicted OutcomePredicted Yield (%)Experimental Yield (%)Predicted StereochemistryExperimental Stereochemistry
DFT (B3LYP/6-31G(d)) Head-to-Head Dimer--trans-anti-transtrans-anti-trans
Machine Learning (Random Forest) Head-to-Head Dimer7875-trans-anti-trans

Note: DFT calculations typically provide relative energies of different pathways and products, from which the most likely product can be inferred. Direct yield prediction is more amenable to machine learning models trained on extensive datasets.

Visualizations

Visualizing the workflows and relationships is crucial for understanding the overall process.

Diagrams

Computational_Workflow cluster_dft DFT Pathway cluster_ml Machine Learning Pathway dft_start Define Reactants & Products dft_opt Geometry Optimization & Freq Calculation dft_start->dft_opt dft_ts Transition State Search (QST2/QST3) dft_opt->dft_ts dft_irc IRC Calculation dft_ts->dft_irc dft_analysis Analyze Energies & Identify Pathway dft_irc->dft_analysis ml_start Collect Reaction Data (SMILES, Yield) ml_feat Feature Engineering (RDKit Descriptors) ml_start->ml_feat ml_train Train ML Model (e.g., Random Forest) ml_feat->ml_train ml_eval Evaluate Model (R-squared, MAE) ml_train->ml_eval ml_predict Predict Outcome of New Reactions ml_eval->ml_predict

Caption: Computational workflows for DFT and Machine Learning approaches.

Experimental_Workflow exp_setup Reaction Setup: - Dissolve Reactants - Add Sensitizer (if needed) - Deoxygenate exp_irrad Irradiation: - UV Lamp or LEDs - Monitor by TLC/GC-MS exp_setup->exp_irrad exp_workup Work-up: - Remove Solvent exp_irrad->exp_workup exp_purify Purification: - Column Chromatography exp_workup->exp_purify exp_analyze Product Analysis: - GC-MS (Purity) - NMR (Structure & Stereo) exp_purify->exp_analyze

Caption: Experimental workflow for photochemical cyclobutane synthesis.

Logical_Relationship comp_pred Computational Prediction exp_val Experimental Validation comp_pred->exp_val guides data_comp Data Comparison & Model Refinement exp_val->data_comp provides data for data_comp->comp_pred improves

References

Application Notes and Protocols for the Synthesis of Thio-Substituted Cyclobutanes via Sulfa-Michael Addition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and validated protocols for the synthesis of thio-substituted cyclobutanes, valuable building blocks in medicinal chemistry, via a sulfa-Michael addition. The methodologies described herein offer highly diastereoselective and enantioselective routes to these strained ring systems.

Introduction

The cyclobutane (B1203170) motif is a key structural element in many pharmaceutical compounds, prized for its ability to increase molecular rigidity, improve metabolic stability, and enhance solubility. The incorporation of a sulfur linkage further expands the accessible chemical space and can significantly influence a molecule's bioactivity. This document outlines two robust protocols for the synthesis of 1,2-disubstituted thiocyclobutanes through the conjugate addition of thiols to cyclobutene (B1205218) derivatives. A highly diastereoselective method using a simple organic base and a highly enantioselective method employing a chiral organocatalyst are presented.[1][2]

Reaction Principle

The core transformation is a sulfa-Michael addition, where a thiol (the nucleophile) adds to a cyclobutene ester or amide (the Michael acceptor) to form a new carbon-sulfur bond. The stereochemical outcome of this reaction can be effectively controlled. High diastereoselectivity is achieved with an organic base, favoring the formation of the trans product. By employing a chiral bifunctional acid-base catalyst, the reaction can be rendered highly enantioselective.[1][2]

G Thiol Thiol (Nucleophile) Cyclobutene Cyclobutene (Michael Acceptor) Thiol->Cyclobutene C-S Bond Formation Catalyst Base or Chiral Catalyst Thiol->Catalyst Product Thio-substituted Cyclobutane Cyclobutene->Product Catalyst->Cyclobutene Activation

Caption: General Reaction Scheme for Sulfa-Michael Addition.

Data Presentation

Table 1: Diastereoselective Sulfa-Michael Addition Scope

This table summarizes the results for the diastereoselective synthesis of various thio-substituted cyclobutanes using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base. The reactions consistently produce high yields and excellent diastereoselectivity in favor of the trans isomer.

EntryThiolCyclobuteneProductYield (%)dr (trans:cis)
12-BromothiophenolBenzyl cyclobut-1-ene-1-carboxylate3a94>95:5
24-FluorothiophenolBenzyl cyclobut-1-ene-1-carboxylate3b88>95:5
33-ChlorothiophenolBenzyl cyclobut-1-ene-1-carboxylate3c82>95:5
44-(Trifluoromethyl)thiophenolBenzyl cyclobut-1-ene-1-carboxylate3d89>95:5
5Thiophene-2-thiolBenzyl cyclobut-1-ene-1-carboxylate3s89>95:5
6Cyclohexyl mercaptanBenzyl cyclobut-1-ene-1-carboxylate3uquant.93:7
72-BromothiophenolN-methoxy-N-methylcyclobut-1-ene-1-carboxamide3z93>95:5

Data sourced from Robert, E. G. L., & Waser, J. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 16(26), 12115-12121.[1][2]

Table 2: Enantioselective Sulfa-Michael Addition Scope

This table presents the outcomes of the enantioselective sulfa-Michael addition using a chiral cinchona-based squaramide catalyst (Cat*1). This method provides access to enantioenriched thio-cyclobutanes with high yields and exceptional enantioselectivities.

EntryThiolProductYield (%)er
12-Bromothiophenol4a9998:2
24-Fluorothiophenol4b9999.7:0.3
34-Chlorothiophenol4c9999.5:0.5
44-Bromothiophenol4d9999.5:0.5
52-Naphthalenethiol4k9999:1
6Thiophene-2-thiol4l9899:1
7Cyclohexyl mercaptan4n9999:1

Data sourced from Robert, E. G. L., & Waser, J. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 16(26), 12115-12121.[1][2]

Experimental Protocols

G Start Starting Materials (Thiol, Cyclobutene, Solvent, Catalyst/Base) Reaction Reaction Setup (Stirring, Temperature Control, Inert Atmosphere) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Upon Completion Purification Purification (Flash Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: General Experimental Workflow.

Protocol 1: General Procedure for Diastereoselective Sulfa-Michael Addition

This protocol describes the DBU-catalyzed addition of thiols to cyclobutenes, yielding products with high diastereoselectivity.

Materials:

  • Thiol (1.0 equiv., 0.3 mmol)

  • Cyclobutene (1.1 equiv., 0.33 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv., 0.33 mmol)

  • Acetonitrile (B52724) (MeCN), anhydrous (to make a 0.1 M solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, heptane)

Procedure:

  • To a flame-dried vial under an inert atmosphere (e.g., argon or nitrogen), add the thiol (0.3 mmol).

  • Dissolve the thiol in anhydrous acetonitrile (3.0 mL).

  • Add the cyclobutene (0.33 mmol) to the solution.

  • Add DBU (0.33 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 18 hours.

  • Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica (B1680970) gel to afford the desired thio-substituted cyclobutane.

For less reactive substrates (Method B): Use 3.0 equivalents of DBU and heat the reaction mixture to 80 °C for 18 hours.

Protocol 2: General Procedure for Enantioselective Sulfa-Michael Addition

This protocol details the use of a chiral squaramide catalyst to achieve high enantioselectivity in the sulfa-Michael addition.

Materials:

  • Chiral Cinchona-Squaramide Catalyst (Cat*1) (0.02 equiv., 0.002 mmol)

  • Thiol (1.0 equiv., 0.1 mmol)

  • N-acyl-oxazolidinone-substituted cyclobutene (1.2 equiv., 0.12 mmol)

  • Toluene (B28343), anhydrous (to make a 0.1 M solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, heptane)

Procedure:

  • To a flame-dried vial under an inert atmosphere, add the chiral squaramide catalyst (0.002 mmol).

  • Add the thiol (0.1 mmol) to the vial.

  • Dissolve the solids in anhydrous toluene (1.0 mL).

  • Add the N-acyl-oxazolidinone-substituted cyclobutene (0.12 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 18 hours.

  • After the reaction is complete (monitored by TLC), concentrate the mixture directly under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the enantioenriched product.

Conclusion

The sulfa-Michael addition to cyclobutenes is a powerful and versatile method for synthesizing thio-substituted cyclobutanes. The protocols provided herein offer straightforward and highly effective strategies for controlling both the diastereoselectivity and enantioselectivity of the transformation.[1][2] These methods grant access to a diverse range of structurally unique cyclobutane derivatives, which are promising candidates for further investigation in drug discovery and development programs.[1][2]

References

Application Notes and Protocols for Ring-Opening Reactions of Functionalized Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for key ring-opening reactions of functionalized cyclobutanes. The high ring strain of the cyclobutane (B1203170) core makes it a versatile synthetic intermediate, capable of undergoing a variety of transformations to yield linear or larger cyclic structures, which are valuable motifs in medicinal chemistry and materials science. This document covers photochemical, Lewis acid-catalyzed, and thermal ring-opening strategies, offering a toolkit for the strategic disconnection and functionalization of this important carbocycle.

Photochemical α-Selective Radical Ring-Opening of Acyl Bicyclobutanes

This protocol describes a visible-light-induced α-selective radical ring-opening of 1,3-disubstituted acyl bicyclobutanes with alkyl halides. This method provides access to highly functionalized cyclobutenes, including those with all-carbon quaternary centers, under mild reaction conditions.[1][2][3]

Application Notes:
  • Mechanism: The reaction is initiated by a photoredox catalyst, typically an iridium complex, which, upon irradiation with visible light, reduces an alkyl halide to generate an alkyl radical. This radical then adds to the bicyclobutane at the α-position, followed by a ring-opening process to form a more stable tertiary radical. Subsequent oxidation and elimination steps yield the cyclobutene (B1205218) product.[2][3]

  • Substrate Scope: A broad range of primary, secondary, and tertiary alkyl halides are suitable coupling partners. The bicyclobutane component can be varied with different acyl and aryl substituents.

  • Advantages: This method is characterized by its mild reaction conditions, high functional group tolerance, and exclusive α-selectivity, which is complementary to other β-selective ring-opening reactions of bicyclobutanes.[3]

  • Drug Discovery Relevance: The resulting highly substituted cyclobutenes are valuable scaffolds in drug discovery, serving as conformationally restricted building blocks.

Experimental Workflow:

workflow cluster_prep Reaction Setup cluster_reaction Photochemical Reaction cluster_workup Work-up and Purification reagents Combine Bicyclobutane, Alkyl Halide, Photocatalyst, Base, and Solvent degas Degas the Mixture reagents->degas irradiate Irradiate with Blue LEDs at Room Temperature degas->irradiate quench Quench Reaction irradiate->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: General workflow for the photochemical α-selective ring-opening of acyl bicyclobutanes.

Detailed Experimental Protocol:

Materials:

  • 1,3-disubstituted acyl bicyclobutane (1.0 equiv)

  • Alkyl halide (1.5 equiv)

  • fac-[Ir(ppy)₃] (tris(2-phenylpyridinato)iridium(III)) (2 mol%)

  • K₂HPO₄ (2.0 equiv)

  • Degassed N,N-dimethylformamide (DMF)

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED light source

Procedure:

  • To a Schlenk tube, add the 1,3-disubstituted acyl bicyclobutane (0.2 mmol, 1.0 equiv), the alkyl halide (0.3 mmol, 1.5 equiv), fac-[Ir(ppy)₃] (0.004 mmol, 2 mol%), and K₂HPO₄ (0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed DMF (2.0 mL) via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a blue LED lamp (approximately 1-2 cm away from the reaction vessel).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired functionalized cyclobutene.

Quantitative Data Summary:
EntryBicyclobutane (R¹)Alkyl Halide (R²)ProductYield (%)
1Phenyl2-bromoacetophenone3-(1-benzoyl-1-phenylethyl)-1-phenylcyclobut-1-ene85
24-Methoxyphenyl1-bromoadamantane3-(1-(adamantan-1-yl)-1-(4-methoxybenzoyl)ethyl)-1-(4-methoxyphenyl)cyclobut-1-ene72
32-Naphthylethyl 2-bromo-2-methylpropanoateethyl 2-(1-(2-naphthoyl)-1-(2-naphthyl)ethyl)cyclobut-2-ene-1-carboxylate68
4Thiophen-2-yltert-butyl bromoacetatetert-butyl 2-(1-(thiophen-2-oyl)-1-(thiophen-2-yl)ethyl)cyclobut-2-ene-1-carboxylate75

Lewis Acid-Catalyzed Ring-Opening of Donor-Acceptor Cyclobutanes

This section details the Lewis acid-catalyzed ring-opening of donor-acceptor (D-A) cyclobutanes with various nucleophiles, such as electron-rich arenes, thiols, and selenols. This reaction provides a straightforward method for the synthesis of γ-functionalized butyric acid derivatives.[4][5]

Application Notes:
  • Mechanism: The reaction is mediated by a Lewis acid, typically aluminum chloride (AlCl₃), which coordinates to the acceptor group (e.g., ester) on the cyclobutane, activating the ring towards nucleophilic attack. The nucleophile then attacks one of the methylene (B1212753) carbons of the cyclobutane ring, leading to a ring-opened intermediate that is subsequently protonated upon workup.

  • Substrate Scope: The reaction is applicable to a variety of donor-acceptor cyclobutanes, where the donor can be an aryl or alkyl group and the acceptor is typically a geminal diester. A wide range of electron-rich aromatic and heteroaromatic compounds, as well as thiols and selenols, can be employed as nucleophiles.[4][5]

  • Advantages: This method utilizes an inexpensive and readily available Lewis acid catalyst and proceeds under mild conditions to afford highly functionalized products in good to excellent yields.

  • Drug Discovery Relevance: The resulting γ-aryl and γ-thioalkyl butyric acid derivatives are valuable building blocks in the synthesis of pharmaceuticals and biologically active molecules.

Reaction Mechanism Diagram:

mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product D-A Cyclobutane D-A Cyclobutane Activated Complex Activated Complex D-A Cyclobutane->Activated Complex + AlCl₃ Ring-Opened Product Ring-Opened Product Activated Complex->Ring-Opened Product + Nucleophile (ArH, RSH) Nucleophile (ArH, RSH) Nucleophile (ArH, RSH) AlCl₃ AlCl₃

Caption: Simplified mechanism of the Lewis acid-catalyzed ring-opening of D-A cyclobutanes.

Detailed Experimental Protocol:

Materials:

  • Donor-acceptor cyclobutane (1.0 equiv)

  • Electron-rich arene, thiol, or selenol (1.2 equiv)

  • Anhydrous aluminum chloride (AlCl₃) (1.5 equiv)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Round-bottom flask with a magnetic stir bar and argon inlet

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous AlCl₃ (1.5 mmol, 1.5 equiv) and anhydrous DCM (5 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve the donor-acceptor cyclobutane (1.0 mmol, 1.0 equiv) and the nucleophile (1.2 mmol, 1.2 equiv) in anhydrous DCM (5 mL).

  • Add the solution of the cyclobutane and nucleophile dropwise to the stirred AlCl₃ suspension over 10 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • After the reaction is complete (typically 1-3 hours), carefully quench the reaction by the slow addition of water at 0 °C.

  • Separate the layers and extract the aqueous layer with DCM (3 x 10 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the γ-functionalized product.

Quantitative Data Summary:
EntryDonor-Acceptor CyclobutaneNucleophileProductYield (%)
1Diethyl 2-phenylcyclobutane-1,1-dicarboxylateAnisoleDiethyl 2-(4-methoxybenzyl)-2-phenylbutane-1,1-dicarboxylate92
2Diethyl 2-phenylcyclobutane-1,1-dicarboxylateThiophenolDiethyl 2-phenyl-2-(phenylthiomethyl)butane-1,1-dicarboxylate85
3Diethyl 2-methylcyclobutane-1,1-dicarboxylate1,3,5-TrimethoxybenzeneDiethyl 2-methyl-2-(2,4,6-trimethoxybenzyl)butane-1,1-dicarboxylate88
4Diethyl 2-phenylcyclobutane-1,1-dicarboxylateSelenophenolDiethyl 2-phenyl-2-(phenylselanylmethyl)butane-1,1-dicarboxylate78

Thermal Electrocyclic Ring-Opening of Cyclobutenes

The thermal electrocyclic ring-opening of cyclobutenes is a classic pericyclic reaction that proceeds in a stereospecific conrotatory manner to afford 1,3-dienes. This transformation is governed by the principles of orbital symmetry as described by the Woodward-Hoffmann rules.[6]

Application Notes:
  • Mechanism: Under thermal conditions, the σ-bond of the cyclobutene ring breaks, and the p-orbitals on the termini of the newly forming π-system rotate in the same direction (conrotation) to form the 1,3-diene. The stereochemistry of the substituents on the cyclobutene ring dictates the geometry of the resulting diene.[6]

  • Stereospecificity: The conrotatory nature of the thermal ring-opening is highly stereospecific. For example, a cis-3,4-disubstituted cyclobutene will yield a (E,Z)-1,3-diene, while a trans-3,4-disubstituted cyclobutene will give a mixture of (E,E)- and (Z,Z)-1,3-dienes.

  • Reaction Conditions: These reactions are typically carried out by heating the cyclobutene substrate in a suitable high-boiling solvent or in the gas phase. No catalyst is required.

  • Drug Discovery Relevance: This reaction provides a predictable and stereospecific route to conjugated dienes, which are versatile intermediates in organic synthesis, including the Diels-Alder reaction for the construction of complex cyclic systems found in many natural products and pharmaceuticals.

Stereochemical Pathway Diagram:

stereochem cluster_starting Starting Material cluster_product Product(s) cis-3,4-Disubstituted Cyclobutene cis-3,4-Disubstituted Cyclobutene (E,Z)-1,3-Diene (E,Z)-1,3-Diene cis-3,4-Disubstituted Cyclobutene->(E,Z)-1,3-Diene Heat (Conrotatory) trans-3,4-Disubstituted Cyclobutene trans-3,4-Disubstituted Cyclobutene (E,E)- and (Z,Z)-1,3-Dienes (E,E)- and (Z,Z)-1,3-Dienes trans-3,4-Disubstituted Cyclobutene->(E,E)- and (Z,Z)-1,3-Dienes Heat (Conrotatory)

Caption: Stereochemical outcome of the thermal electrocyclic ring-opening of cyclobutenes.

General Experimental Protocol:

Materials:

  • Substituted cyclobutene

  • High-boiling inert solvent (e.g., toluene, xylene, or diphenyl ether)

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Place the substituted cyclobutene (1.0 equiv) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add a suitable high-boiling inert solvent to achieve a desired concentration (e.g., 0.1 M).

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the progress of the reaction by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • If necessary, purify the resulting diene by distillation or column chromatography.

Quantitative Data Summary:
EntryCyclobutene SubstrateTemperature (°C)Product(s)Diastereomeric Ratio (E,E:E,Z:Z,Z)
1cis-3,4-Dimethylcyclobutene150(E,Z)-2,4-Hexadiene>99:1
2trans-3,4-Dimethylcyclobutene180(E,E)- and (Z,Z)-2,4-Hexadiene42:58
33-Phenylcyclobutene2001-Phenyl-1,3-butadieneN/A
41,2-Diphenylcyclobutene2201,4-Diphenyl-1,3-butadieneN/A

References

Enantioselective Synthesis of 1,2-Disubstituted Cyclobutanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 1,2-disubstituted cyclobutanes, a critical structural motif in medicinal chemistry and drug development. The incorporation of these strained ring systems offers a pathway to novel chemical entities with improved physicochemical properties. Herein, we focus on three state-of-the-art methodologies: organocatalyzed sulfa-Michael addition, rhodium-catalyzed asymmetric arylation, and a cobalt-catalyzed reductive coupling.

Organocatalyzed Enantioselective Sulfa-Michael Addition to Cyclobutenes

This method, developed by Waser and coworkers, provides a highly efficient route to enantioenriched 1,2-disubstituted thiocyclobutanes. The reaction proceeds via a sulfa-Michael addition of thiols to cyclobutene (B1205218) derivatives, catalyzed by a chiral cinchona-based squaramide organocatalyst. This approach is distinguished by its high diastereoselectivity and enantioselectivity under mild reaction conditions.[1][2][3][4]

Data Presentation
EntryThiol (Nucleophile)Cyclobutene (Acceptor)ProductYield (%)drer
12-BromothiophenolN-Acyl-oxazolidinone-substituted cyclobutene4a98>95:599.7:0.3
24-Methoxythiophenol"4b95>95:599.5:0.5
3Thiophenol"4c96>95:599.6:0.4
44-Chlorothiophenol"4d97>95:599.6:0.4
52-Naphthalenethiol"4e91>95:599.5:0.5
Experimental Protocol

General Procedure for the Enantioselective Sulfa-Michael Addition:

To a vial charged with the chiral cinchona squaramide catalyst Cat*8 (2 mol%, 0.002 mmol, 1.4 mg) were added the corresponding thiol (0.1 mmol, 1.0 equiv) and the N-acyl-oxazolidinone-substituted cyclobutene (0.12 mmol, 1.2 equiv). Toluene (B28343) (1.0 mL) was added, and the reaction mixture was stirred at room temperature for 18 hours. The solvent was then removed under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired 1,2-disubstituted thiocyclobutane.

Catalytic Cycle

organocatalytic_michael_addition Thiol Thiol (R-SH) Intermediate1 [Catalyst-Thiolate] Ion Pair Thiol->Intermediate1 Deprotonation Catalyst Chiral Squaramide Catalyst Catalyst->Intermediate1 Activation Cyclobutene Cyclobutene Acceptor Intermediate2 Enolate Intermediate Cyclobutene->Intermediate2 Intermediate1->Intermediate2 Michael Addition to Cyclobutene Product 1,2-Disubstituted Thiocyclobutane Intermediate2->Product Protonation Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the cinchona squaramide-catalyzed enantioselective sulfa-Michael addition.

Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenes

A highly diastereo- and enantioselective rhodium-catalyzed arylation of cyclobutene-1-carboxylate esters has been developed by Feng, Lin, and coworkers. This method provides an efficient synthetic route to chiral cyclobutanes bearing an aryl group at the 2-position. The use of chiral diene ligands is crucial for achieving high levels of stereocontrol.[5][6][7]

Data Presentation
EntryArylboronic AcidCyclobutene EsterLigandProductYield (%)dree (%)
1Phenylboronic acidEthyl cyclobutene-1-carboxylateL13aa95>20:198
24-Tolylboronic acid"L13ba96>20:198
34-Methoxyphenylboronic acid"L13ca94>20:197
44-Fluorophenylboronic acid"L13da93>20:199
52-Naphthylboronic acid"L13ea92>20:198
Experimental Protocol

General Procedure for the Rhodium-Catalyzed Asymmetric Arylation:

In a glovebox, a mixture of [Rh(C2H4)2Cl]2 (0.0015 mmol), and the chiral diene ligand (0.0033 mmol) in toluene (0.5 mL) was stirred at room temperature for 10 minutes. The cyclobutene-1-carboxylate ester (0.1 mmol) and the arylboronic acid (0.2 mmol) were then added, followed by the addition of a 2.0 M aqueous solution of KOH (0.2 mmol). The reaction mixture was stirred at 50 °C for 5 hours. After cooling to room temperature, the mixture was filtered through a short pad of silica gel and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography to afford the desired 1,2-disubstituted cyclobutane.

Catalytic Cycle

rhodium_catalyzed_arylation Rh_precatalyst [Rh(diene)Cl]₂ Active_Rh [Rh(I)(diene)]⁺ Rh_precatalyst->Active_Rh Activation Aryl_Rh Ar-Rh(I)(diene) Active_Rh->Aryl_Rh Transmetalation Arylboronic_acid ArB(OH)₂ Arylboronic_acid->Aryl_Rh Intermediate Cyclobutyl-Rh(I) Intermediate Aryl_Rh->Intermediate Carbometalation Cyclobutene Cyclobutene Ester Cyclobutene->Intermediate Product 1,2-Disubstituted Cyclobutane Intermediate->Product Protonolysis Product->Active_Rh Catalyst Regeneration

Caption: Proposed catalytic cycle for the rhodium-catalyzed asymmetric arylation of cyclobutenes.

Photoredox/Cobalt-Catalyzed Reductive Coupling of Allenes and Cyclobutenes

Meng and coworkers have reported a dual photoredox/cobalt-catalyzed protocol for the chemo-, regio-, diastereo-, and enantioselective reductive coupling of 1,1-disubstituted allenes and cyclobutenes.[8] This method allows for the construction of densely functionalized cyclobutanes containing a tetrasubstituted alkene moiety with high levels of stereocontrol.[8]

Data Presentation
EntryAllene (B1206475)CyclobuteneProductYield (%)Chemo-selectivityRegio-selectivitydrer
11,1-DiphenylalleneCyclobutene3a86>98:2>98:2>98:2>99.5:0.5
21-Phenyl-1-tolylallene"3b81>98:2>98:2>98:299:1
31-(4-Methoxyphenyl)-1-phenylallene"3c78>98:2>98:2>98:299:1
41-(4-Fluorophenyl)-1-phenylallene"3d83>98:2>98:2>98:2>99.5:0.5
51,1-Ditolylallene"3e75>98:2>98:2>98:298.5:1.5
Experimental Protocol

General Procedure for the Photoredox/Cobalt-Catalyzed Reductive Coupling:

In a nitrogen-filled glovebox, a solution of CoI2 (5 mol%), the chiral phosphine (B1218219) ligand (5.5 mol%), and the photocatalyst (1 mol%) in THF (0.5 mL) was stirred for 10 minutes. The allene (0.2 mmol), cyclobutene (0.3 mmol), and the sacrificial reductant (2.0 equiv) were then added. The reaction vial was sealed and irradiated with a blue LED lamp at room temperature for 24 hours. The reaction mixture was then concentrated and the residue was purified by flash column chromatography on silica gel to afford the desired 1,2-disubstituted cyclobutane.

Reaction Workflow

cobalt_catalyzed_coupling cluster_setup Reaction Setup cluster_catalytic_cycle Catalytic Cycle Co_precatalyst CoI₂ + Chiral Ligand Co_I Co(I) Complex Co_precatalyst->Co_I Reduction Photocatalyst Photocatalyst Photocatalyst->Co_I SET Allene Allene Cyclobutene Cyclobutene Reductant Reductant Reductant->Co_I Co_0 Co(0) Complex Co_I->Co_0 Oxidative_Cyclization Oxidative Cyclization Co_0->Oxidative_Cyclization with Allene and Cyclobutene Cobaltacycle Cobaltacycle Intermediate Oxidative_Cyclization->Cobaltacycle Protonation Stereoselective Protonation Cobaltacycle->Protonation Product Cyclobutane Product Protonation->Product Product->Co_I Regeneration

Caption: Experimental workflow and proposed catalytic steps for the photoredox/cobalt-catalyzed reductive coupling.

References

Characterization of 1,1,2,2-Tetramethylcyclobutane Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The polymerization of sterically hindered cycloalkanes such as 1,1,2,2-tetramethylcyclobutane presents a significant synthetic challenge. Due to the absence of activating functional groups and considerable steric hindrance from the four methyl groups, conventional polymerization routes are often unsuccessful. However, the inherent ring strain of the cyclobutane (B1203170) ring (approximately 26.3 kcal/mol) provides a thermodynamic driving force for ring-opening polymerization (ROP).[1][2][3] This document provides a theoretical framework and proposed experimental protocols for investigating the polymerization of this compound, drawing analogies from the successful polymerization of other substituted cyclobutane derivatives.

Introduction: Challenges and Opportunities

The polymerization of this compound is not described in the current scientific literature. Several factors contribute to the difficulty of this transformation:

  • Steric Hindrance: The four methyl groups create a sterically crowded environment around the cyclobutane ring, which can impede the approach of catalysts and other monomers.[4][5][6][7]

  • Lack of Activating Groups: Unlike many polymerizable cyclobutane derivatives that contain functional groups like esters, amides, or alcohols, this compound is a simple cycloalkane.[8][9][10][11][12][13] These functional groups can facilitate ring-opening by coordinating to catalysts or by providing a site for nucleophilic or electrophilic attack.

Despite these challenges, the significant ring strain of the cyclobutane core is a key feature that could be exploited for ring-opening polymerization (ROP).[1][2][3] If successful, the resulting polymer would have a unique hydrocarbon backbone with regularly spaced gem-dimethyl units, which could impart interesting material properties.

Proposed Polymerization Strategies

Based on the literature for related compounds, two primary strategies are proposed for the polymerization of this compound: Cationic Ring-Opening Polymerization and Ziegler-Natta Catalyzed Polymerization.

Cationic Ring-Opening Polymerization (ROP)

Cationic ROP is a plausible route due to the potential for a strong Lewis acid to abstract a hydride from the cyclobutane ring, generating a carbocation that could initiate polymerization. The propagation would then proceed via the opening of the strained ring.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination M This compound IM Initiated Monomer (Carbocation) M->IM P Propagating Chain M->P Monomer Addition I Initiator (e.g., BF3·OEt2) I->M Hydride Abstraction IM->P P->P Mn Polymer Chain P->Mn T Termination/Transfer T->P G cluster_workflow Ziegler-Natta Polymerization Workflow M This compound MC Monomer-Catalyst Complex M->MC P Propagating Polymer Chain M->P Further Monomer Addition Cat Ziegler-Natta Catalyst (e.g., TiCl4/Al(Et)3) Cat->M Coordination MC->P Ring-Opening & Insertion Mn Polymer Chain P->Mn Termination G Polymer Putative Polymer NMR NMR Spectroscopy (1H, 13C) Polymer->NMR GPC Gel Permeation Chromatography Polymer->GPC DSC Differential Scanning Calorimetry Polymer->DSC TGA Thermogravimetric Analysis Polymer->TGA Structure Chemical Structure and Purity NMR->Structure MW Molecular Weight (Mn, Mw) and Polydispersity (Đ) GPC->MW Thermal Glass Transition (Tg) and Melting Point (Tm) DSC->Thermal Stability Thermal Stability TGA->Stability

References

Troubleshooting & Optimization

Identifying and minimizing byproducts in cyclobutane synthesis from pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of cyclobutanes from pyrrolidines, a critical transformation in pharmaceutical and chemical research. The following information is designed to help identify and minimize the formation of byproducts, ensuring a higher yield and purity of the desired cyclobutane (B1203170) product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is producing a significant amount of alkene byproduct. What is the likely cause and how can I minimize it?

A1: The formation of an alkene byproduct is a known issue in the synthesis of cyclobutanes from pyrrolidines, particularly in reactions that proceed via a 1,4-biradical intermediate.[1][2][3] This byproduct arises from a process called β-fragmentation of the biradical intermediate, which competes with the desired ring-closure to form the cyclobutane.[1][2][3]

Troubleshooting Steps:

  • Substrate Electronics: Pyrrolidines with electron-rich α-aryl substituents are more prone to overoxidation by hypervalent iodine reagents, which can lead to lower yields of the desired cyclobutane and potentially favor side reactions.[1] Conversely, electron-deficient groups on the α-aryl ring tend to give higher yields of the cyclobutane.[1] If you are using an electron-rich substrate, consider switching to a substrate with electron-withdrawing groups if your synthetic route allows.

  • Reaction Time and Temperature: While the standard protocol suggests a reaction temperature of 80 °C, prolonged reaction times or excessive temperatures might promote the β-fragmentation pathway.[4] Consider optimizing the reaction time by monitoring the reaction progress using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed, preventing further degradation or byproduct formation.

  • Steric Hindrance: The substitution pattern on the pyrrolidine (B122466) ring can influence the rate of ring closure versus fragmentation. The Thorpe-Ingold effect, induced by a β-quaternary carbon on the pyrrolidine, may favor the formation of the strained C-C bond required for the cyclobutane ring.[1]

Q2: I am observing the formation of a stereoinverted cyclobutane byproduct. What causes this and how can I improve the stereoselectivity?

A2: The synthesis of cyclobutanes from pyrrolidines via nitrogen extrusion from a 1,1-diazene intermediate is generally stereospecific, proceeding through a singlet 1,4-biradical that rapidly forms the C-C bond, retaining the stereochemistry of the starting pyrrolidine.[1][2] However, the formation of small quantities of stereoinverted cyclobutanes has been identified.[1][2]

Troubleshooting Steps:

  • Biradical Lifetime: A longer-lived biradical intermediate could allow for bond rotation before ring closure, leading to the loss of stereochemical information. While difficult to control directly, ensuring the reaction conditions are optimized for rapid C-C bond formation is key.

  • Reaction Conditions: The standard reaction conditions using hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium (B1175870) carbamate (B1207046) in 2,2,2-trifluoroethanol (B45653) (TFE) have been optimized for stereoselectivity.[1][4] Deviations from these conditions could impact the stereochemical outcome. Ensure the reagents are pure and the solvent is anhydrous.

Q3: My reaction yield is low, and I have a complex mixture of unidentified byproducts. What are the potential general issues?

A3: Low yields and the formation of complex byproduct mixtures can arise from several factors, particularly with challenging substrates.[1]

Troubleshooting Steps:

  • Reagent Quality: The hypervalent iodine reagent, HTIB, is a strong oxidizing agent. Ensure it is of high purity and has been stored correctly. Ammonium carbamate is the ammonia (B1221849) surrogate; its quality is also crucial.

  • Reaction Atmosphere: Although not explicitly stated as a requirement in the primary literature for this specific transformation, running reactions involving radical intermediates under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent undesired side reactions with atmospheric oxygen.

  • Substrate Stability: Certain substitution patterns on the pyrrolidine ring may not be compatible with the reaction conditions, leading to decomposition or a complex mixture of products.[1] If you are using a novel or complex pyrrolidine substrate, it may be necessary to perform small-scale test reactions to assess its stability under the standard conditions.

Data Presentation

The following table summarizes the effect of substituents on the yield of the cyclobutane product, providing a reference for expected outcomes and potential areas for optimization.

α-Aryl Substituent on PyrrolidineYield of Cyclobutane (%)Notes
Electron-deficient (e.g., -Cl, -Br)42 - 88%Generally higher yields are observed.[1]
Electron-rich (e.g., -OMe)Lower than electron-deficient analogsProne to overoxidation by the hypervalent iodine reagent.[1]
Heteroarene24 - 42%Moderate yields are achieved.[1]
Alkyl (e.g., cyclopropyl)Exclusive productCan lead to high selectivity.[1]

Experimental Protocols

General Procedure for the Contractive Synthesis of Cyclobutanes from Pyrrolidines:

This protocol is based on the method developed by Antonchick and colleagues.[4]

  • Reaction Setup: To a vial, add the substituted pyrrolidine (1.0 equiv).

  • Reagent Addition: Add ammonium carbamate (8.0 equiv) and hydroxy(tosyloxy)iodobenzene (HTIB) (2.5 equiv).

  • Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) as the solvent.

  • Reaction Conditions: Seal the vial and heat the reaction mixture at 80 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is typically subjected to an appropriate aqueous workup, extraction with an organic solvent, and purification by column chromatography to isolate the desired cyclobutane product.

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

Troubleshooting_Workflow start Problem: Significant Byproduct Formation byproduct_type Identify Byproduct Type start->byproduct_type alkene Alkene Byproduct (β-fragmentation) byproduct_type->alkene Alkene stereoinverted Stereoinverted Cyclobutane byproduct_type->stereoinverted Stereoisomer complex_mixture Complex Mixture / Low Yield byproduct_type->complex_mixture Multiple/Unknown check_substrate Analyze Substrate Electronics alkene->check_substrate optimize_time_temp Optimize Reaction Time/Temp alkene->optimize_time_temp check_sterics Consider Steric Effects (Thorpe-Ingold) alkene->check_sterics check_biradical_lifetime Evaluate Factors Affecting Biradical Lifetime stereoinverted->check_biradical_lifetime verify_conditions Verify Standard Reaction Conditions (Reagents/Solvent) stereoinverted->verify_conditions check_reagent_quality Check Reagent Purity (HTIB, NH4CO2NH2) complex_mixture->check_reagent_quality inert_atmosphere Consider Inert Atmosphere complex_mixture->inert_atmosphere check_substrate_stability Assess Substrate Stability complex_mixture->check_substrate_stability solution Minimized Byproducts Higher Yield/Purity check_substrate->solution optimize_time_temp->solution check_sterics->solution check_biradical_lifetime->solution verify_conditions->solution check_reagent_quality->solution inert_atmosphere->solution check_substrate_stability->solution

Caption: Troubleshooting workflow for identifying and mitigating byproduct formation.

Proposed Reaction Mechanism and Byproduct Formation Pathway

Reaction_Mechanism cluster_main Main Reaction Pathway cluster_side Byproduct Formation Pathway A Pyrrolidine (A) B 1,1-Diazene (B) (Reactive Intermediate) A->B + Iodonitrene C 1,4-Biradical (C) B->C - N2 (Nitrogen Extrusion) D Cyclobutane (D) (Desired Product) C->D Intramolecular Cyclization (Path A) C_side 1,4-Biradical (C) E Alkene Byproduct (E) C_side->E β-Fragmentation (Path B)

Caption: Proposed mechanism for cyclobutane synthesis and competing byproduct pathway.

References

Technical Support Center: Synthesis of 1,1,2,2-Tetramethylcyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,2,2-tetramethylcyclobutane. The focus is on addressing specific issues that may be encountered during experimental procedures to improve the overall yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for obtaining this compound?

A1: The synthesis of this compound can be approached through several methods, though high-yield procedures are not extensively documented. The two main strategies are:

  • Ring Contraction of a Pyrrolidine (B122466) Derivative: This method involves the synthesis of a substituted pyrrolidine, such as 1-amino-2,2,5,5-tetramethylpyrrolidine, followed by a chemically induced ring contraction to form the cyclobutane (B1203170) ring.[1][2][3]

  • Photochemical [2+2] Cycloaddition: This route utilizes the photochemical dimerization of 2,3-dimethyl-2-butene (B165504) (tetramethylethylene) to form the cyclobutane ring.[4] This method often requires specific photochemical equipment and can lead to a mixture of isomers.

Q2: I am experiencing a low yield in the ring contraction synthesis. What are the common causes?

A2: Low yields in the ring contraction of pyrrolidine derivatives to cyclobutanes can stem from several factors.[1][5] Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS) to ensure all starting material is consumed.

  • Side Reactions: A significant side reaction is β-fragmentation, which leads to linear byproducts instead of the desired cyclobutane.[5]

  • Purity of Starting Materials: Impurities in the starting pyrrolidine derivative or reagents can interfere with the reaction. Ensure all materials are of high purity.

  • Reaction Conditions: Temperature and reaction time are critical. Deviations from the optimal conditions can lead to increased side product formation or decomposition of the desired product.

Q3: My photochemical [2+2] cycloaddition is not working well. What should I check?

A3: Photochemical reactions can be sensitive to a variety of parameters. For the dimerization of 2,3-dimethyl-2-butene, consider the following:

  • Wavelength and Intensity of Light Source: The energy of the light must be sufficient to promote the alkene to an excited state.[6][7] Ensure your lamp is emitting at the correct wavelength and has adequate power.

  • Presence of Quenchers: Oxygen can act as a quencher for the excited state, preventing the cycloaddition. It is crucial to thoroughly degas the solvent and reaction mixture.

  • Concentration of the Alkene: The concentration of the starting alkene can influence the rate of dimerization versus other photochemical processes.

  • Solvent Purity: Impurities in the solvent can absorb light or act as quenchers, reducing the efficiency of the reaction.

Q4: How can I purify this compound from the reaction mixture?

A4: Purification will depend on the synthetic route and the nature of the byproducts.

  • For the ring contraction method , byproducts may include unreacted starting materials and linear fragmentation products.[5] Purification can typically be achieved by column chromatography on silica (B1680970) gel.

  • For the photochemical method , the primary challenge may be separating the desired 1,1,2,2-isomer from other potential cyclobutane isomers. Fractional distillation or preparative gas chromatography may be necessary.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Pyrrolidine Ring Contraction
Possible Cause Suggested Solution
Inefficient formation of the 1,1-diazene intermediate Verify the purity and reactivity of the aminating agent (e.g., HTIB and ammonium (B1175870) carbamate). Consider preparing the N-aminated pyrrolidine separately and then subjecting it to the reaction conditions, as this has been shown to improve yields.[3][5]
Suboptimal Reaction Temperature The reaction is typically run at elevated temperatures (e.g., 80 °C).[2] Ensure the reaction temperature is accurately controlled. Lower temperatures may be too slow, while excessively high temperatures can promote decomposition.
Presence of Radical Scavengers The mechanism involves a 1,4-biradical intermediate.[2][3] Ensure the reaction is free from radical scavengers that could intercept this intermediate.
Issue 2: Significant Byproduct Formation
Possible Cause Suggested Solution
β-Fragmentation This is a known side reaction in the ring contraction method.[5] Modifying the reaction solvent or temperature may alter the ratio of ring contraction to fragmentation.
Formation of Isomers in Photochemical Cycloaddition The formation of other cyclobutane isomers is possible. The stereochemistry of the product is dependent on the reaction conditions.[6] Careful control of the reaction setup and purification are key.
Polymerization of Alkene In the photochemical reaction, high concentrations of the alkene can sometimes lead to polymerization. Consider running the reaction at a lower concentration.

Quantitative Data Summary

The following table summarizes yield data for the synthesis of cyclobutanes via pyrrolidine ring contraction, as this is the more documented route for related structures.

Starting Pyrrolidine Product Cyclobutane Yield (%) Reference
Substituted Pyrrolidine 51Substituted Cyclobutane 5232[5]
N-aminated Pyrrolidine 54Substituted Cyclobutane 5279[5]
Spirooxindole 43Spirocyclobutane 4446[5]
cis-substituted pyrrolidine-2,5-dicarboxylate (cis-45)cis-cyclobutane (cis-46)39[5]

Experimental Protocols

Key Experiment: Synthesis of a Cyclobutane via Pyrrolidine Ring Contraction (General Procedure)

This protocol is based on the method developed by Antonchick and colleagues for the synthesis of substituted cyclobutanes.[2][5]

Materials:

  • Substituted Pyrrolidine

  • Hydroxy(tosyloxy)iodobenzene (HTIB)

  • Ammonium carbamate (B1207046)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • To a solution of the substituted pyrrolidine (1.0 equiv) in 2,2,2-trifluoroethanol, add ammonium carbamate (5.0 equiv) and hydroxy(tosyloxy)iodobenzene (2.5 equiv).

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of Na2S2O3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclobutane.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G Troubleshooting Low Yield in Cyclobutane Synthesis start Low Yield Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity monitor_reaction Monitor Reaction Progress (TLC, GC-MS) start->monitor_reaction check_conditions Check Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_purity->start If impure, purify and restart incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction check_conditions->start If incorrect, correct and restart side_products Analyze for Side Products side_reactions_present Side Reactions Prevalent? side_products->side_reactions_present incomplete_reaction->side_products No adjust_time Adjust Reaction Time/ Reagent Stoichiometry incomplete_reaction->adjust_time Yes optimize_conditions Optimize Conditions (Temp, Solvent, Conc.) side_reactions_present->optimize_conditions Yes purification_issue Investigate Purification Step side_reactions_present->purification_issue No adjust_time->start Re-run Experiment optimize_conditions->start Re-run Experiment purification_issue->start Re-evaluate Purification

Caption: A flowchart for diagnosing and addressing low product yield.

Signaling Pathway: Pyrrolidine Ring Contraction

G Proposed Mechanism for Pyrrolidine Ring Contraction cluster_reagents Reagents HTIB HTIB Iodonitrene In situ generated Iodonitrene NH4CO2NH2 Ammonium Carbamate Pyrrolidine Pyrrolidine Derivative (A) Diazene 1,1-Diazene Intermediate (B) Pyrrolidine->Diazene Electrophilic Amination Biradical 1,4-Biradical (C) Diazene->Biradical Nitrogen Extrusion (-N2) Cyclobutane Cyclobutane Product (D) Biradical->Cyclobutane Intramolecular Cyclization (Path A - Desired) Fragmentation β-Fragmentation Product Biradical->Fragmentation β-Fragmentation (Path B - Side Reaction)

Caption: The proposed reaction mechanism for cyclobutane synthesis.

References

Troubleshooting nitrogen extrusion in diazene-mediated cyclobutane formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in diazene-mediated cyclobutane (B1203170) formation. The information is presented in a practical question-and-answer format to address common challenges encountered during experimentation.

Troubleshooting Guides

Issue 1: Low or No Yield of Cyclobutane Product

Question: My reaction is yielding very little or none of the desired cyclobutane product. What are the potential causes and how can I address them?

Answer: Low or no yield in diazene-mediated cyclobutane formation can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended:

  • Reagent Quality and Stability:

    • Precursor Purity: Ensure the high purity of the starting materials, particularly the pyrrolidine (B122466) or other amine precursors. Impurities can lead to undesired side reactions.

    • Hypervalent Iodine Reagent: The choice and quality of the hypervalent iodine reagent are critical. Hydroxy(tosyloxy)iodobenzene (HTIB) has been shown to be effective.[1][2] Ensure it is properly stored and handled to maintain its reactivity.

    • Nitrogen Source: Ammonium (B1175870) carbamate (B1207046) is a commonly used and effective nitrogen source for the in situ generation of the diazene (B1210634) intermediate.[1][2] Ensure it is of good quality and used in the appropriate stoichiometry.

  • Reaction Conditions:

    • Temperature: The reaction temperature can significantly influence the outcome. While the formation of the key iodonitrene intermediate can occur at room temperature, subsequent steps may require heating.[1] However, excessively high temperatures can promote side reactions. A decrease in reaction temperature from 80°C to 20°C has been shown to still provide the product, albeit in a lower yield in one reported case.[1] Optimization of the temperature for your specific substrate is crucial.

    • Solvent: The choice of solvent is critical. Protic, fluorinated solvents like 2,2,2-trifluoroethanol (B45653) (TFE) have been found to be superior to others like methanol, potentially by enhancing the reactivity of the hypervalent iodine reagent through hydrogen bonding.[1]

    • Atmosphere: While not always explicitly stated for all variations of this reaction, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential oxidation of sensitive intermediates, especially if radical pathways are involved.

  • Reaction Monitoring:

    • Closely monitor the reaction progress using appropriate analytical techniques such as TLC, LC-MS, or GC-MS. This will help determine the optimal reaction time and identify the formation of any major byproducts.

Issue 2: Significant Formation of Byproducts

Question: My reaction is producing significant amounts of side products, reducing the yield of the desired cyclobutane. What are the common byproducts and how can I minimize their formation?

Answer: The formation of byproducts is a common challenge. Identifying the major side products is the first step in addressing the issue. Common byproducts include:

  • Olefin from β-Fragmentation: This is often a major byproduct and arises from the homolytic cleavage of a C-C bond in the 1,4-biradical intermediate, competing with the desired ring-closing step.[1][3][4]

    • Troubleshooting:

      • Temperature: Lowering the reaction temperature may favor the cyclization pathway over fragmentation, as the latter often has a higher activation energy.

      • Substrate Structure: The stability of the potential radical fragments can influence the propensity for β-fragmentation. Substrates that lead to more stable radical fragments upon cleavage may be more prone to this side reaction. While difficult to change for a given target, this is a consideration during synthetic route design.

  • Imine Formation: Oxidation of the starting pyrrolidine can lead to the formation of the corresponding imine, consuming the starting material.[1]

    • Troubleshooting:

      • Stoichiometry of Nitrogen Source: This side reaction can be suppressed by increasing the amount of the nitrogen source, such as ammonium carbamate, relative to the hypervalent iodine reagent.[1] An excess of the nitrogen source helps to ensure that the iodonitrene formation and subsequent reaction with the pyrrolidine is faster than the direct oxidation of the starting material.

  • Stereoinverted Cyclobutanes: Small amounts of the stereoinverted cyclobutane product can also be formed.[1] This is thought to arise from the conformational flexibility of the 1,4-biradical intermediate before ring closure.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for diazene-mediated cyclobutane formation from pyrrolidines?

A1: The reaction is proposed to proceed through the following key steps:

  • In situ formation of an iodonitrene species from a hypervalent iodine reagent (e.g., HTIB) and a nitrogen source (e.g., ammonium carbamate).

  • Electrophilic amination of the pyrrolidine by the iodonitrene to form a reactive 1,1-diazene intermediate.

  • Extrusion of molecular nitrogen (N₂) from the diazene to generate a 1,4-biradical intermediate.

  • Intramolecular cyclization of the 1,4-biradical to form the C-C bond of the cyclobutane ring.[1][2][3]

Q2: How does the choice of solvent affect the reaction?

A2: The solvent can play a significant role in the reaction's efficiency. For the conversion of pyrrolidines to cyclobutanes using HTIB, 2,2,2-trifluoroethanol (TFE) has been shown to give a higher yield compared to methanol.[1] It is suggested that TFE can form a hydrogen-bonded adduct with the hypervalent iodine(III) compound, enhancing its reactivity as a strong Lewis acid and facilitating the nitrogen transfer step.[1]

Q3: Is this reaction stereospecific?

A3: Yes, the reaction is generally stereospecific. The stereochemistry of the starting pyrrolidine is retained in the cyclobutane product. This is attributed to the rapid C-C bond formation from a singlet 1,4-biradical intermediate, which cyclizes faster than bond rotation can occur to invert the stereocenters.[1]

Q4: Are there any indications that this reaction proceeds via a radical mechanism?

A4: Yes, experimental evidence suggests the involvement of a radical pathway. The formation of the cyclobutane product can be suppressed by the addition of radical scavengers such as TEMPO, 1,1-diphenylethylene, or 9,10-dihydroanthracene (B76342) to the reaction mixture.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for Cyclobutane Synthesis from a Model Pyrrolidine

EntryHypervalent Iodine Reagent (equiv.)Nitrogen Source (equiv.)SolventTemperature (°C)Yield (%)
1HTIB (2.5)Ammonium Carbamate (8)TFE8069
2PIDA (3)Ammonium Carbamate (4)TFE8055
3PIDA (3)Ammonium Carbamate (4)Methanol8048
4PhI(OAc)₂ (2.5)Ammonium Carbamate (8)TFE8045
5PIFA (2.5)Ammonium Carbamate (8)TFE8033
6HTIB (2.5)Ammonium Acetate (8)TFE800
7HTIB (2.5)Ammonium Carbamate (4)TFE8035 (+ 32% imine)
8HTIB (2.5)Ammonium Carbamate (8)TFE2049

Data synthesized from a study by Antonchick and co-workers.[1]

Experimental Protocols

Key Experiment: Synthesis of Cyclobutane from Pyrrolidine via Diazene-Mediated Ring Contraction

This protocol is based on a reported procedure for the synthesis of a multisubstituted cyclobutane from a corresponding pyrrolidine derivative.[1][2]

Materials:

  • Substituted pyrrolidine

  • Hydroxy(tosyloxy)iodobenzene (HTIB)

  • Ammonium carbamate

  • 2,2,2-Trifluoroethanol (TFE)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • To a reaction vessel, add the substituted pyrrolidine (1.0 equiv).

  • Add 2,2,2-trifluoroethanol (TFE) as the solvent.

  • Add ammonium carbamate (8.0 equiv) to the mixture.

  • Add hydroxy(tosyloxy)iodobenzene (HTIB) (2.5 equiv) to the reaction mixture.

  • If desired, purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or another suitable analytical method.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate aqueous workup and extract the product with a suitable organic solvent.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualization

reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Products pyrrolidine Pyrrolidine diazene 1,1-Diazene pyrrolidine->diazene Electrophilic Amination imine Imine (Oxidation) pyrrolidine->imine Side Reaction (Oxidation) reagents HTIB + NH₂CO₂NH₄ iodonitrene Iodonitrene (in situ) reagents->iodonitrene iodonitrene->diazene biradical 1,4-Biradical diazene->biradical - N₂ cyclobutane Cyclobutane biradical->cyclobutane Cyclization beta_fragmentation Olefin (β-fragmentation) biradical->beta_fragmentation Side Reaction troubleshooting_workflow start Low Cyclobutane Yield check_byproducts Analyze Byproducts start->check_byproducts no_product No Product Formation check_byproducts->no_product beta_fragmentation High β-Fragmentation check_byproducts->beta_fragmentation imine_formation High Imine Formation check_byproducts->imine_formation check_reagents Check Reagent Quality & Stoichiometry no_product->check_reagents optimize_temp Optimize Temperature (e.g., lower) beta_fragmentation->optimize_temp increase_nh4 Increase [Ammonium Carbamate] imine_formation->increase_nh4 end Improved Yield optimize_temp->end increase_nh4->end check_solvent Verify Solvent (e.g., TFE) check_reagents->check_solvent check_solvent->end

References

Optimization of reaction conditions for pyrrolidine contraction to cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers conducting the ring contraction of pyrrolidines to cyclobutanes.

Troubleshooting Guide

This guide addresses common issues encountered during the reaction, providing potential causes and solutions in a question-and-answer format.

Question: Why is the yield of my cyclobutane (B1203170) product low?

Answer: Low yields can be attributed to several factors. Consider the following possibilities and suggested troubleshooting steps:

  • Substrate-Related Issues:

    • Electron-Rich Aryl Substituents: Pyrrolidines with electron-rich α-aryl substituents may lead to lower yields due to overoxidation by the hypervalent iodine reagent.[1][2]

    • Solution: For such substrates, careful monitoring of the reaction progress is crucial. Consider lowering the reaction temperature or reaction time to minimize overoxidation.

    • Absence of β-substituents: Removal of a β-aryl group on the pyrrolidine (B122466) has been shown to reduce the yield.[1][2]

    • Solution: If the substrate design allows, the presence of a β-substituent may be beneficial for achieving higher yields.

  • Reagent and Reaction Condition Issues:

    • Inadequate Reagent Stoichiometry: An insufficient amount of the nitrogen source (e.g., ammonium (B1175870) carbamate) can lead to the formation of imine byproducts, as the hypervalent iodine reagent (HTIB) can oxidize the pyrrolidine.[1][2]

    • Solution: Ensure the use of the optimized excess of the nitrogen source. For instance, increasing ammonium carbamate (B1207046) from 4 to 8 equivalents has been shown to suppress imine formation.[1][2]

    • Reaction Temperature: While the standard protocol often uses 80 °C, iodonitrene formation can occur at room temperature.[1][2] A lower temperature might be optimal for certain substrates to minimize side reactions.

    • Solution: Attempt the reaction at a lower temperature, for example, 20 °C, which has been shown to still provide a good yield for some substrates.[1][2]

Question: I am observing significant amounts of side products. What are they and how can I minimize them?

Answer: The primary side products in this reaction are typically from β-fragmentation and oxidation.

  • β-Fragmentation Products: The intermediate 1,4-biradical can undergo β-fragmentation to form alkene byproducts instead of cyclizing to the desired cyclobutane.[1][3]

    • Solution: This is often more prevalent with substrates that react sluggishly. Optimizing the reaction temperature and ensuring the purity of reagents may help favor the cyclization pathway.

  • Imine Formation: As mentioned, oxidation of the pyrrolidine by the hypervalent iodine reagent can lead to the formation of an imine.[1][2]

    • Solution: Increasing the equivalents of the ammonia (B1221849) surrogate, such as ammonium carbamate, can effectively suppress this side reaction.[1][2]

  • Overoxidation of Electron-Rich Arenes: If your pyrrolidine substrate contains electron-rich aryl groups, the hypervalent iodine reagent can cause overoxidation of these moieties.[1][2]

    • Solution: Careful control of reaction time and temperature is essential. Consider using a less reactive hypervalent iodine reagent if possible, though this may require re-optimization of the reaction conditions.

Question: The stereoselectivity of my reaction is not as high as expected. What could be the cause?

Answer: This reaction is generally highly stereospecific, with the stereochemistry of the starting pyrrolidine being retained in the cyclobutane product.[1][4] A loss of stereoselectivity is uncommon but could indicate a deviation from the proposed radical mechanism.

  • Potential Cause: The formation of a small quantity of stereoinverted cyclobutanes has been identified in some cases.[2][4] This could arise from a competing reaction pathway or partial racemization of an intermediate.

  • Troubleshooting:

    • Confirm Reagent Purity: Ensure the purity of all reagents, as impurities could potentially catalyze alternative reaction pathways.

    • Strict Temperature Control: Maintain a stable and uniform reaction temperature.

    • Solvent Effects: The choice of solvent can influence the reaction. 2,2,2-trifluoroethanol (B45653) (TFE) is generally the optimal solvent.[1][5] Using other solvents may impact the reaction's stereochemical outcome.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the pyrrolidine to cyclobutane ring contraction?

A1: The reaction is proposed to proceed through the following key steps[1][2][4][5]:

  • In-situ formation of an iodonitrene species from a hypervalent iodine reagent (like HTIB) and an ammonia surrogate (like ammonium carbamate).

  • Electrophilic amination of the pyrrolidine by the iodonitrene to form a reactive 1,1-diazene intermediate.

  • Nitrogen extrusion from the 1,1-diazene to generate a 1,4-biradical intermediate.

  • Intramolecular cyclization of the 1,4-biradical through C-C bond formation to yield the cyclobutane product.

Q2: What are the optimized reaction conditions for this transformation?

A2: Based on published literature, a set of generally optimized conditions are as follows.[1][5] However, substrate-specific optimization may be required.

ParameterRecommended ConditionNotes
Hypervalent Iodine Reagent Hydroxy(tosyloxy)iodobenzene (HTIB)2.5 equivalents
Nitrogen Source Ammonium carbamate8 equivalents
Solvent 2,2,2-Trifluoroethanol (TFE)
Temperature 80 °CCan be lowered to 20 °C for some substrates.[1][2]
Reaction Time 2 hoursShould be monitored by TLC or LC-MS.

Q3: How do different substituents on the pyrrolidine ring affect the reaction outcome?

A3: The electronic and steric nature of the substituents can have a significant impact on the reaction yield.

Substituent TypeEffect on YieldReference
α-Aryl (Electron-Deficient) Generally good yields.[1]
α-Aryl (Electron-Rich) Lower yields due to overoxidation.[1][2]
α-Heteroarene Moderate yields.[1][2]
β-Aryl Its presence generally improves the yield.[1][2]
β-Quaternary Carbon Can have a positive effect on yield (Thorpe-Ingold effect).[1][2]

Q4: Can this method be used to synthesize enantiopure cyclobutanes?

A4: Yes, a key feature of this reaction is its high degree of stereoretention.[1][4] If you start with an optically pure pyrrolidine, the resulting cyclobutane will also be formed with high enantiomeric excess.[1][4] This is attributed to the rapid C-C bond formation from the 1,4-biradical intermediate.[1][2]

Experimental Protocols

General Procedure for the Ring Contraction of a Pyrrolidine to a Cyclobutane

To a solution of the pyrrolidine (0.1 mmol, 1.0 equiv) in 2,2,2-trifluoroethanol (TFE), add ammonium carbamate (8.0 equiv) and hydroxy(tosyloxy)iodobenzene (HTIB) (2.5 equiv). Stir the reaction mixture at 80 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically concentrated under reduced pressure and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired cyclobutane product.

Visualizations

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism Pyrrolidine Pyrrolidine (A) Diazene 1,1-Diazene (B) Pyrrolidine->Diazene Electrophilic Amination Iodonitrene In-situ Generated Iodonitrene Iodonitrene->Diazene Biradical 1,4-Biradical (C) Diazene->Biradical Nitrogen Extrusion (-N2) Cyclobutane Cyclobutane (D) Biradical->Cyclobutane Intramolecular Cyclization (Path A) BetaFragmentation β-Fragmentation Product Biradical->BetaFragmentation β-Fragmentation

Caption: Proposed reaction mechanism for pyrrolidine to cyclobutane contraction.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckSubstrate Analyze Substrate Properties Start->CheckSubstrate CheckConditions Review Reaction Conditions Start->CheckConditions ElectronRich Electron-Rich Aryl Group? CheckSubstrate->ElectronRich ImineSideProduct Imine Byproduct Observed? CheckConditions->ImineSideProduct LowerTempTime Lower Temperature/ Reaction Time ElectronRich->LowerTempTime Yes BetaSubstituent Absence of β-Substituent? ElectronRich->BetaSubstituent No RecheckYield Re-run Reaction and Check Yield LowerTempTime->RecheckYield IncreaseNSource Increase Equivalents of Nitrogen Source ImineSideProduct->IncreaseNSource Yes ImineSideProduct->RecheckYield No IncreaseNSource->RecheckYield SubstrateDesign Consider Substrate Redesign if Possible BetaSubstituent->SubstrateDesign Yes BetaSubstituent->RecheckYield No SubstrateDesign->RecheckYield

Caption: A logical workflow for troubleshooting low product yields.

References

Purification techniques for isolating high-purity 1,1,2,2-tetramethylcyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,1,2,2-tetramethylcyclobutane.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The primary purification techniques for this compound, a non-polar hydrocarbon, are fractional distillation and gas chromatography (GC). Recrystallization may be applicable if the compound is a solid at room temperature and a suitable solvent can be found.

Q2: How do I choose the best purification method?

A2: The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

  • Fractional Distillation: Ideal for large-scale purification when the impurities have significantly different boiling points from this compound.[1][2]

  • Preparative Gas Chromatography (Prep-GC): Suitable for achieving very high purity on a smaller scale, especially when dealing with impurities that have boiling points close to the target compound.

  • Recrystallization: Can be effective if the crude product is a solid and contains impurities with different solubility profiles.[3]

Q3: What are the expected physical properties of this compound?

A3: this compound is a hydrocarbon with the molecular formula C8H16 and a molecular weight of 112.21 g/mol .[4] Its boiling point is a critical parameter for distillation, and its solid/liquid state at room temperature will determine the applicability of recrystallization.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Solution(s)
Poor Separation of Product and Impurities - Insufficient column efficiency (too few theoretical plates).- Boiling points of the compound and impurities are too close.- Distillation rate is too high.- Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).- Consider using vacuum distillation to lower the boiling points and potentially increase the boiling point difference.- Slow down the distillation rate to allow for proper equilibration between the liquid and vapor phases.
Product Contaminated with Lower Boiling Impurity - Heating rate is too high at the beginning of the distillation.- Increase the heat gradually to slowly distill off the lower-boiling fraction before collecting the product.
Product Contaminated with Higher Boiling Impurity - Distillation was carried out for too long or at too high a temperature.- Monitor the temperature at the head of the column closely. Stop the distillation when the temperature starts to rise above the boiling point of your product.
No Product is Distilling Over - The heating mantle temperature is too low.- There is a leak in the system (if under vacuum).- Gradually increase the temperature of the heating mantle.- Check all joints and connections for leaks. Ensure a good seal.
Recrystallization
Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling - The solution is not saturated.- The compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution.- Try a different solvent or a solvent mixture in which the compound has lower solubility at cold temperatures.- Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
Oily Precipitate Forms Instead of Crystals - The boiling point of the solvent is higher than the melting point of the compound.- The compound is impure.- Choose a solvent with a lower boiling point.- Attempt to purify the compound by another method (e.g., distillation) before recrystallization.
Low Recovery of Purified Product - Too much solvent was used.- The crystals were washed with a solvent at room temperature.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Wash the collected crystals with a small amount of ice-cold solvent.[3]
Colored Impurities Remain in the Crystals - The impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[3]

Experimental Protocols

Note: The following are generalized protocols and may require optimization for your specific experimental conditions.

General Fractional Distillation Protocol
  • Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Heating: Begin heating the flask gently.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. You should observe a ring of condensing vapor moving up the column.

  • Distillation: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.

  • Completion: Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distilling flask.

General Recrystallization Protocol
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a heated solvent. A good solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, or if activated charcoal was used to decolorize, quickly filter the hot solution through a pre-warmed funnel.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[3]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[3]

Visualizations

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_output Output A Crude Product in Distilling Flask B Fractionating Column A->B C Condenser B->C D Receiving Flask C->D E Gentle Heating F Vapor-Liquid Equilibrium E->F G Collect Pure Fraction at B.P. F->G H Stop Distillation G->H I High-Purity This compound G->I J Impurities (Residue) H->J

Caption: Workflow for fractional distillation.

Recrystallization_Workflow cluster_impurities Impurities Removed A Dissolve Crude Product in Hot Solvent B Hot Filtration (Optional) A->B C Slow Cooling to Induce Crystallization B->C H Insoluble Impurities B->H D Isolate Crystals via Vacuum Filtration C->D E Wash Crystals with Cold Solvent D->E I Soluble Impurities (in Mother Liquor) D->I F Dry Purified Crystals E->F G High-Purity This compound F->G

Caption: Workflow for recrystallization.

References

Addressing steric hindrance in highly substituted cyclobutane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of highly substituted cyclobutanes. The content addresses common challenges, particularly those related to steric hindrance, and offers practical solutions based on established literature.

Troubleshooting Guides

This section is designed to help you navigate common issues encountered during the synthesis of sterically hindered cyclobutanes.

Problem 1: Low to no yield in [2+2] photocycloaddition of sterically demanding alkenes.

Possible Causes and Solutions:

  • Inadequate Photon Energy or Flux: The photochemical reaction may not be initiated effectively.

    • Solution: Switch to a higher energy light source (e.g., from blue LEDs to a medium-pressure mercury lamp) or increase the light intensity. Ensure the reaction vessel is made of a material transparent to the required wavelength (e.g., quartz for UV light).

  • Poor Triplet Energy Transfer: For sensitized reactions, the photosensitizer may not be efficient at activating the sterically hindered substrate.

    • Solution: Select a sensitizer (B1316253) with a triplet energy well above that of the alkene. For instance, thioxanthone can be effective for N-aryl maleimides which are otherwise unreactive.[1][2]

  • Reversible Cycloaddition: The formed cyclobutane (B1203170) may be unstable under the reaction conditions and revert to the starting materials.

    • Solution: Lowering the reaction temperature can sometimes trap the desired product. Additionally, using a continuous flow reactor can minimize product decomposition by reducing its exposure to the light source.

  • Steric Hindrance Preventing Approach: The bulky substituents on the alkenes may prevent them from achieving the necessary proximity for cycloaddition.

    • Solution: Consider intramolecular [2+2] cycloaddition if the substrates can be tethered. This significantly reduces the entropic penalty. For intermolecular reactions, using high pressure (hyperbaric conditions) can sometimes overcome steric barriers.[2]

Problem 2: Poor diastereoselectivity in the synthesis of polysubstituted cyclobutanes.

Possible Causes and Solutions:

  • Lack of Facial Selectivity: The incoming reactant may approach the cyclobutane precursor from either face with equal probability.

    • Solution 1 (Catalyst Control): Employ a chiral catalyst or a catalyst with sterically demanding ligands that can effectively block one face of the substrate. For example, in rhodium-catalyzed C-H functionalization, the choice of ligand on the rhodium catalyst can direct the reaction to produce a specific diastereomer.[3][4]

    • Solution 2 (Substrate Control): Introduce a chiral auxiliary on one of the reactants to direct the approach of the other reactant. While this may require additional synthetic steps for attachment and removal, it can be highly effective.

    • Solution 3 (Solvent Effects): The polarity and coordinating ability of the solvent can influence the transition state geometry. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMSO) to find optimal conditions. In strain-release reactions of bicyclobutanes, polar aprotic solvents have been shown to favor the formation of specific diastereomers.[5][6]

Problem 3: Competing side reactions in strain-release synthesis using bicyclo[1.1.0]butanes (BCBs).

Possible Causes and Solutions:

  • Lack of Regioselectivity: The nucleophile or radical may add to an undesired position on the BCB.

    • Solution: The regioselectivity of BCB opening is highly dependent on the catalyst and the electronics of the BCB. For acyl BCBs, a Cu(I) catalyst can favor α-addition, while a Cu(II) catalyst can lead to β'-addition.[7] Fine-tuning the catalyst system is crucial for controlling the regiochemical outcome.

  • Protonation vs. Electrophilic Capture: The anionic intermediate formed after nucleophilic addition to a BCB can be protonated by the solvent or trace acid, leading to an undesired product.

    • Solution: Under conditions where fast protonation is possible (e.g., in protic solvents), the anti-diastereomer is often formed. In aprotic solvents, the syn-diastereomer may be favored.[5] Careful control of the reaction medium and the timing of electrophile addition is necessary to achieve the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies to overcome steric hindrance in cyclobutane synthesis?

A1: There are three primary strategies:

  • [2+2] Cycloaddition: This is a powerful method, and for sterically hindered substrates, photochemical and catalytic variants are often employed. Intramolecular versions are particularly effective at overcoming steric barriers.[8]

  • C-H Functionalization: This approach allows for the direct installation of substituents on a pre-formed cyclobutane ring. The use of directing groups and specific catalysts can overcome steric challenges and provide high stereoselectivity.[3][4][6][9][10][11][12][13]

  • Strain-Release Synthesis: Using highly strained precursors like bicyclo[1.1.0]butanes (BCBs), the release of ring strain provides a strong thermodynamic driving force for the reaction, which can help to overcome steric hindrance.[1][3][5][6][14][15][16][17]

Q2: How do I choose the right catalyst for a C-H functionalization approach to a substituted cyclobutane?

A2: The choice of catalyst is critical for both regioselectivity and stereoselectivity. For example, in the rhodium-catalyzed C-H functionalization of aryl cyclobutanes, different rhodium catalysts can selectively functionalize either the C1 or C3 position, leading to 1,1-disubstituted or cis-1,3-disubstituted products, respectively.[3][4] It is advisable to screen a range of catalysts with different ligand environments to find the optimal one for your specific substrate.

Q3: Can solvent choice significantly impact the outcome of a sterically hindered cyclobutane synthesis?

A3: Yes, absolutely. The solvent can influence reaction rates, yields, and stereoselectivity. For instance, in photochemical [2+2] cycloadditions, the solvent can affect the lifetime of the excited state and the stability of reaction intermediates. In strain-release reactions of BCBs, polar aprotic solvents like DMSO can promote the desired nucleophilic addition while minimizing side reactions.[6] It is recommended to perform a solvent screen during reaction optimization.

Q4: Are there any non-photochemical methods for [2+2] cycloadditions of sterically hindered substrates?

A4: Yes. Thermal [2+2] cycloadditions of ketenes are a classic example, as ketenes are sterically less encumbered.[12] Additionally, Lewis acid-catalyzed [2+2] cycloadditions can promote reactions between sterically hindered partners under milder conditions than purely thermal methods. High-pressure conditions can also be used to facilitate thermal cycloadditions that are otherwise disfavored due to steric hindrance.[2]

Data Presentation

Table 1: Optimization of Photochemical [2+2] Cycloaddition of Styrene to N-Aryl Maleimides [1][2]

EntryPhotosensitizer (mol%)Wavelength (nm)Time (h)Yield (%)Diastereomeric Ratio (dr)
1None37024No Reaction-
2Benzophenone (10)37024151:1
3Thioxanthone (10)4401285>20:1
44CzIPN (2)45624751.5:1

Table 2: Effect of Rhodium Catalyst on C-H Functionalization of Phenylcyclobutane [3]

EntryCatalystSite of FunctionalizationProduct TypeYield (%)Enantiomeric Excess (ee, %)
1Rh₂(OAc)₄C1 & C3Mixture--
2Rh₂(S-TCPTAD)₄C11,1-disubstituted8295
3Rh₂(S-PTAD)₄C3cis-1,3-disubstituted7592

Table 3: Solvent Effects on the Strain-Release Amination of 1-(Phenylsulfonyl)bicyclo[1.1.0]butane [6]

EntrySolventAdditiveTemperature (°C)Time (h)Yield (%)
1TolueneNone11024<5
2AcetonitrileNone802420
3THFLiCl652445
4DMSOLiCl251295

Experimental Protocols

Protocol 1: General Procedure for Photosensitized [2+2] Cycloaddition

  • To a quartz reaction tube equipped with a magnetic stir bar, add the N-aryl maleimide (B117702) (1.0 equiv), the alkene (1.5 equiv), and the photosensitizer (e.g., thioxanthone, 0.1 equiv).

  • Dissolve the solids in an appropriate solvent (e.g., degassed acetonitrile) to a concentration of 0.1 M.

  • Seal the tube and place it in a photochemical reactor equipped with a cooling system to maintain a constant temperature (e.g., 20 °C).

  • Irradiate the reaction mixture with a suitable light source (e.g., 440 nm LEDs) with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cyclobutane.

Protocol 2: General Procedure for Rhodium-Catalyzed C-H Functionalization [3][4]

  • To an oven-dried flask under an inert atmosphere (e.g., argon), add the cyclobutane substrate (1.0 equiv) and the rhodium catalyst (e.g., Rh₂(S-TCPTAD)₄, 1 mol%).

  • Add a dry, degassed solvent (e.g., dichloromethane).

  • In a separate flask, dissolve the diazo compound (1.2 equiv) in the same solvent.

  • Add the diazo solution to the reaction mixture dropwise via a syringe pump over a period of 4 hours at the desired temperature (e.g., 40 °C).

  • Stir the reaction for an additional 2 hours after the addition is complete.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify by flash column chromatography on silica gel.

Protocol 3: General Procedure for Strain-Release Amination of a Sulfonyl-Substituted BCB [6]

  • To a vial, add 1-(phenylsulfonyl)bicyclo[1.1.0]butane (1.0 equiv), the amine nucleophile (1.1 equiv), and lithium chloride (1.5 equiv).

  • Add dimethyl sulfoxide (B87167) (DMSO) as the solvent to achieve a concentration of 0.2 M.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Add Reactants & Catalyst solvent 2. Add Degassed Solvent reagents->solvent atmosphere 3. Establish Inert Atmosphere solvent->atmosphere conditions 4. Set Temperature/Irradiation atmosphere->conditions stirring 5. Stir for Specified Time conditions->stirring monitoring 6. Monitor Progress (TLC/GC-MS) stirring->monitoring quench 7. Quench Reaction monitoring->quench extract 8. Extraction quench->extract purify 9. Column Chromatography extract->purify product product purify->product Pure Product

Caption: General experimental workflow for cyclobutane synthesis.

troubleshooting_logic start Low Yield or Selectivity? steric_hindrance Suspect Steric Hindrance? start->steric_hindrance Yes reaction_conditions Optimize Reaction Conditions? start->reaction_conditions No change_strategy Change Synthetic Strategy steric_hindrance->change_strategy catalyst Screen Catalysts/Ligands reaction_conditions->catalyst solvent Screen Solvents reaction_conditions->solvent temperature Vary Temperature reaction_conditions->temperature intramolecular Intramolecular Approach change_strategy->intramolecular high_pressure High Pressure Conditions change_strategy->high_pressure end_node Improved Outcome intramolecular->end_node high_pressure->end_node catalyst->end_node solvent->end_node temperature->end_node

Caption: Troubleshooting logic for addressing steric hindrance.

reaction_pathways cluster_methods Synthetic Methods start Starting Materials (Alkenes/BCBs) cycloaddition [2+2] Cycloaddition start->cycloaddition ch_func C-H Functionalization start->ch_func (on pre-formed cyclobutane) strain_release Strain-Release start->strain_release product Highly Substituted Cyclobutane cycloaddition->product ch_func->product strain_release->product

Caption: Major synthetic pathways to substituted cyclobutanes.

References

Technical Support Center: Managing Ring Strain in Cyclobutane-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclobutane-containing molecules. The content addresses common challenges encountered during synthesis, characterization, and application of these strained ring systems.

Frequently Asked Questions (FAQs)

Section 1: Understanding and Quantifying Ring Strain

Q1: What are the primary sources of ring strain in cyclobutane (B1203170)?

A1: The ring strain in cyclobutane originates from two main factors:

  • Angle Strain: The ideal bond angle for an sp³-hybridized carbon atom is 109.5°. In a planar cyclobutane, the internal C-C-C bond angles would be 90°, leading to significant deviation from the ideal geometry. To alleviate some of this strain, cyclobutane adopts a puckered or folded conformation, resulting in C-C-C bond angles of about 88°.[1] This puckering slightly increases angle strain but reduces torsional strain.[1]

  • Torsional Strain (Pitzer Strain): In a planar cyclobutane, all eight C-H bonds would be eclipsed, creating repulsive interactions and torsional strain. The puckered conformation staggers the C-H bonds, reducing these eclipsing interactions, though some torsional strain remains.[1][2]

Q2: How is the ring strain of cyclobutane quantified?

A2: Ring strain is typically quantified by measuring the heat of combustion. The total strain energy is the difference between the experimentally determined heat of combustion and the theoretical value for a strain-free molecule with the same atomic composition.[3] For cyclobutane, the total ring strain energy is approximately 26.3 kcal/mol.[2][4] Computational methods, such as ab initio calculations and density functional theory (DFT), are also used to calculate strain energies.[5][6][7]

Q3: How does substitution affect the ring strain of cyclobutane?

A3: Substitution on the cyclobutane ring can influence its strain energy. For instance, the introduction of methyl groups can decrease the overall strain energy due to the Thorpe-Ingold effect.[4] This effect alters the bond angles and can lead to a more stable conformation.

Section 2: Synthesis and Troubleshooting

Q4: My [2+2] photocycloaddition is giving low yields. What are the common causes and how can I troubleshoot this?

A4: Low yields in [2+2] photocycloadditions are a common issue. Here are some troubleshooting steps:

  • Wavelength of Light: Ensure you are using the correct wavelength of UV light to excite the alkene to its triplet state, which is necessary for the cycloaddition to proceed.

  • Sensitizer (B1316253): For intermolecular reactions, the use of a sensitizer like acetone (B3395972) or benzophenone (B1666685) is often crucial to facilitate the formation of the triplet state.[8]

  • Solvent: The choice of solvent can impact the reaction. Ensure it is transparent to the UV light being used and is of sufficient purity.

  • Concentration: For intermolecular cycloadditions, the concentration of the reactants can influence the efficiency of the reaction. For intramolecular reactions, high dilution can favor the desired cyclization over intermolecular side reactions.

  • Substrate Reactivity: Electron-donating and electron-withdrawing groups on the alkene partners can affect the regioselectivity (head-to-head vs. head-to-tail) and overall efficiency of the cycloaddition.[9]

Q5: I am observing undesired ring-opening of my cyclobutane product. How can I prevent this?

A5: The inherent ring strain of cyclobutane makes it susceptible to ring-opening reactions, especially under harsh conditions.[10] To prevent this:

  • Mild Reaction Conditions: Employ mild reaction conditions for subsequent transformations on the cyclobutane-containing molecule. Avoid high temperatures, strong acids, or strong bases if possible.

  • Catalyst Choice: Certain metal catalysts can promote ring-opening. Screen different catalysts to find one that is selective for the desired transformation without affecting the cyclobutane ring.

  • Protecting Groups: If a reactive functional group on the cyclobutane is necessary for a later step, consider protecting it to prevent it from participating in or catalyzing ring-opening.

  • Purification: Be mindful of the purification method. For example, chromatography on silica (B1680970) gel, which is acidic, can sometimes lead to decomposition of sensitive cyclobutane derivatives. Using neutral alumina (B75360) or a different purification technique might be necessary.

Q6: What are some alternative strategies to [2+2] cycloadditions for synthesizing cyclobutanes?

A6: Besides [2+2] cycloadditions, several other methods can be employed:

  • Ring Expansion Reactions: Ring expansion of cyclopropylcarbinol derivatives is a common strategy.[11]

  • C-H Functionalization: Direct functionalization of C-H bonds on a pre-existing cyclobutane core can be a powerful method for elaborating the structure.[12]

  • Strain-Release Driven Syntheses: Using highly strained molecules like bicyclo[1.1.0]butanes (BCBs) as starting materials can provide access to complex cyclobutane structures under mild conditions.[13]

Section 3: Characterization

Q7: How can I confirm the stereochemistry of my substituted cyclobutane?

A7: Determining the stereochemistry of substituted cyclobutanes is crucial. A combination of spectroscopic techniques is typically used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is invaluable. The coupling constants (J-values) between protons on the cyclobutane ring can provide information about their relative stereochemistry (cis or trans). Nuclear Overhauser Effect (NOE) experiments can also establish through-space proximity of substituents.

  • X-ray Crystallography: If a crystalline derivative can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and relative stereochemistry.

  • Infrared (IR) Spectroscopy: While not definitive for stereochemistry, IR spectroscopy can provide characteristic signals for the cyclobutane ring. For instance, a band in the 935–900 cm⁻¹ region is often characteristic of the cyclobutane ring system.[14]

Q8: Are there any characteristic spectroscopic signatures for a strained cyclobutane ring?

A8: The puckered nature of the cyclobutane ring can be studied using techniques like gas electron diffraction and infrared spectroscopy.[2] In ¹³C NMR, the chemical shifts of the cyclobutane carbons are typically upfield compared to their acyclic counterparts due to the ring strain.

Troubleshooting Guides

Guide 1: Low Diastereoselectivity in Cyclobutane Synthesis

Problem: The synthesis of a substituted cyclobutane results in a mixture of diastereomers with poor selectivity.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Reaction Temperature Run the reaction at a lower temperature to enhance kinetic control and favor the formation of the thermodynamically more stable diastereomer.
Choice of Catalyst/Reagent For catalyzed reactions, screen different catalysts or ligands that can provide better facial selectivity. For reductions of cyclobutanones, the choice of reducing agent can significantly influence the diastereoselectivity.[15]
Steric Hindrance Modify the substituents on the starting materials to increase steric bulk, which can favor a specific approach of the reagents and improve diastereoselectivity.
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state geometry. Experiment with a range of solvents to optimize selectivity.
Guide 2: Unstable Cyclobutane Intermediate

Problem: A cyclobutane-containing intermediate decomposes during workup or purification.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Acid/Base Sensitivity Neutralize the reaction mixture carefully during workup. Use a neutral stationary phase (e.g., neutral alumina) for chromatography instead of silica gel.
Thermal Instability Perform all manipulations at low temperatures. Use techniques like flash chromatography at low temperature or recrystallization instead of distillation for purification.
Oxidative/Reductive Instability Handle the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents are de-gassed.

Quantitative Data Summary

Table 1: Strain Energies of Four-Membered Rings

Ring SystemStrain Energy (kcal/mol)Key Features
Cyclobutane26.3[2][4]Puckered conformation to partially alleviate torsional strain.[1]
Cyclobutene~28-30[16]Increased strain due to the introduction of sp² hybridized carbons.
Oxetane~25.6[16]The presence of an oxygen atom influences polarity and reactivity.
Azetidine~25.9[16]The nitrogen atom provides a handle for functionalization and modulates reactivity.

Table 2: Representative Bond Parameters of Cyclobutane

ParameterValueReference
C-C Bond Length1.554 Å[7]
C-H Bond Length (axial)1.093 Å[7]
C-H Bond Length (equatorial)1.091 Å[7]
C-C-C Bond Angle88.1°[7]
Puckering Angle29.68°[7]

Experimental Protocols

Protocol 1: General Procedure for a [2+2] Photocycloaddition

Objective: To synthesize a cyclobutane ring via the photochemical cycloaddition of two alkenes.

Materials:

  • Alkene substrates

  • Sensitizer (e.g., benzophenone)

  • Anhydrous, UV-transparent solvent (e.g., acetonitrile, benzene)

  • Photoreactor equipped with a UV lamp (e.g., mercury vapor lamp) and a cooling system.

Procedure:

  • In a quartz reaction vessel, dissolve the alkene substrates and the sensitizer (typically 0.1-0.3 equivalents) in the chosen solvent. The concentration of the alkenes should be optimized for the specific reaction.

  • De-gas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can quench the triplet excited state.

  • Place the reaction vessel in the photoreactor and ensure the cooling system is active to maintain a constant temperature.

  • Irradiate the solution with the UV lamp for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to isolate the desired cyclobutane adduct.

  • Characterize the product using NMR, IR, and mass spectrometry.

Protocol 2: Computational Calculation of Ring Strain Energy

Objective: To estimate the ring strain energy of a cyclobutane derivative using computational methods.

Methodology:

  • Software: Use a quantum chemistry software package (e.g., Gaussian, Q-Chem).

  • Method and Basis Set: Select an appropriate level of theory, such as B3LYP/6-31G(d) for initial geometry optimization and frequency calculations, or a more accurate method like CCSD(T) with a larger basis set for higher accuracy.[7]

  • Procedure: a. Build the 3D structure of the cyclobutane molecule. b. Perform a geometry optimization to find the lowest energy conformation. c. Calculate the single-point energy of the optimized structure. d. To calculate the strain energy, a homodesmotic or isodesmic reaction is often used. This involves creating a balanced chemical equation where the number and types of bonds are conserved on both sides, with the cyclobutane on the reactant side and strain-free acyclic molecules on the product side. e. Calculate the energies of all molecules in the balanced equation. f. The strain energy is the difference in the total electronic energies of the products and the reactants.

Visualizations

troubleshooting_workflow start Low Yield in Cyclobutane Synthesis check_reaction_type Identify Reaction Type start->check_reaction_type photocycloaddition [2+2] Photocycloaddition check_reaction_type->photocycloaddition Photo-induced ring_expansion Ring Expansion check_reaction_type->ring_expansion Rearrangement other_synthesis Other Methods check_reaction_type->other_synthesis Other check_wavelength Check UV Wavelength photocycloaddition->check_wavelength check_precursor Check Precursor Purity ring_expansion->check_precursor check_sensitizer Verify Sensitizer Use check_wavelength->check_sensitizer Correct optimize_photo Optimize Photochemical Conditions check_wavelength->optimize_photo Incorrect check_concentration Optimize Concentration check_sensitizer->check_concentration Present/Correct check_sensitizer->optimize_photo Absent/Incorrect check_concentration->other_synthesis Optimal check_concentration->optimize_photo Suboptimal check_reagents Verify Reagent Stoichiometry check_precursor->check_reagents Pure optimize_expansion Optimize Ring Expansion Conditions check_precursor->optimize_expansion Impure check_reagents->other_synthesis Correct check_reagents->optimize_expansion Incorrect

Caption: Troubleshooting workflow for low-yield cyclobutane synthesis.

ring_strain_components total_strain Total Ring Strain (~26.3 kcal/mol) angle_strain Angle Strain total_strain->angle_strain torsional_strain Torsional Strain total_strain->torsional_strain puckering Ring Puckering angle_strain->puckering Increases Slightly torsional_strain->puckering Decreases Significantly

Caption: Components of ring strain in cyclobutane.

References

Preventing undesired rearrangement reactions in cyclobutane chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Preventing Undesired Rearrangement Reactions in Cyclobutane (B1203170) Chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies involving cyclobutane rings. Here, you will find detailed guides, frequently asked questions (FAQs), and experimental protocols to help you mitigate common side reactions and improve the yield and selectivity of your target cyclobutane derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving cyclobutane chemistry, providing practical advice and solutions.

Carbocation-Mediated Rearrangements (Ring Expansion)

Question 1: My solvolysis reaction of a cyclobutyl derivative is yielding a significant amount of a cyclopentyl product instead of the desired substituted cyclobutane. What is happening and how can I prevent this?

Answer: This is a classic case of a carbocation-mediated ring expansion. The high ring strain of the cyclobutane ring makes it susceptible to rearrangement to a less strained five-membered ring, especially when a carbocation intermediate is formed.[1][2] The driving forces for this rearrangement are the relief of ring strain and the formation of a more stable carbocation.[1][2]

Troubleshooting Steps:

  • Solvent Choice: The choice of solvent can significantly influence the stability of the carbocation intermediate. Less polar, non-nucleophilic solvents can sometimes disfavor the formation of a fully developed carbocation, thus reducing the extent of rearrangement. Conversely, highly polar and ionizing solvents can stabilize the carbocation, promoting rearrangement.[3][4]

  • Temperature Control: Lowering the reaction temperature can often minimize rearrangement by reducing the available energy for the rearrangement to overcome its activation barrier.

  • Use of Buffers: In acid-catalyzed reactions, the presence of a buffer can help to control the acidity of the reaction medium, which can in turn influence the lifetime and reactivity of any carbocation intermediates.

  • Avoiding Protic Acids: If possible, consider using Lewis acids instead of Brønsted acids to promote your reaction. Lewis acids can sometimes offer better control over the reaction pathway and reduce the propensity for carbocation formation and subsequent rearrangement.[5]

Question 2: I am observing a mixture of products during the acid-catalyzed addition to a vinylcyclobutane, including ring-expanded products. How can I favor the desired addition product?

Answer: The protonation of the vinyl group can lead to a carbocation adjacent to the cyclobutane ring, which is prone to rearrangement. To favor the desired addition product, you should aim to minimize the lifetime of this carbocation or avoid its formation altogether.

Troubleshooting Steps:

  • Choice of Acid: Use of a milder acid or a Lewis acid might help to avoid the formation of a discrete carbocation.

  • Reaction Temperature: Performing the reaction at a lower temperature can disfavor the rearrangement pathway.

  • Nucleophile Concentration: Increasing the concentration of the nucleophile can help to trap the initial carbocation before it has a chance to rearrange.

[2+2] Photocycloadditions

Question 3: My [2+2] photocycloaddition reaction is giving a low yield of the desired cyclobutane product, and I observe significant amounts of byproducts or starting material decomposition. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in [2+2] photocycloadditions can be attributed to several factors, including inefficient light absorption, quenching of the excited state, and secondary photochemical reactions of the product.

Troubleshooting Steps:

  • Wavelength Selection: Ensure that the wavelength of the UV lamp being used is appropriate for the chromophore in your starting material. The reaction will be inefficient if the reactants do not absorb the incident light.

  • Degassing the Solvent: Oxygen is a known quencher of triplet excited states, which are often intermediates in [2+2] photocycloadditions.[6] Degassing the solvent by bubbling an inert gas (e.g., argon or nitrogen) through it before and during the reaction can significantly improve the yield.[6]

  • Choice of Photosensitizer: If the starting materials do not efficiently form the reactive triplet state upon direct irradiation, the use of a photosensitizer (e.g., benzophenone, thioxanthone) can be beneficial.[7] The sensitizer (B1316253) absorbs the light and then transfers the energy to the reactant.

  • Solvent Purity: Impurities in the solvent can act as quenchers or participate in side reactions. Using high-purity, freshly distilled solvents is recommended.

  • Concentration: The concentration of the reactants can influence the outcome. Higher concentrations may favor intermolecular reactions, while very high concentrations can lead to self-quenching or the formation of oligomeric byproducts.

  • Reaction Time: Prolonged irradiation can lead to the photochemical decomposition of the desired cyclobutane product. It is crucial to monitor the reaction progress (e.g., by TLC or GC-MS) and stop it once the starting material has been consumed or the product concentration begins to decrease.[6]

Question 4: I am getting a mixture of diastereomers in my [2+2] photocycloaddition. How can I improve the diastereoselectivity?

Answer: The diastereoselectivity of a [2+2] photocycloaddition is often determined by the geometry of the approach of the two reacting components. Steric and electronic factors play a crucial role.

Troubleshooting Steps:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can effectively control the facial selectivity of the cycloaddition.[8]

  • Lewis Acid Catalysis: In some cases, the use of a chiral Lewis acid catalyst can induce high levels of enantioselectivity and diastereoselectivity in [2+2] cycloadditions.[9] The Lewis acid coordinates to one of the reactants, creating a chiral environment that directs the approach of the second reactant.

  • Temperature: Lowering the reaction temperature can enhance the energy difference between the transition states leading to the different diastereomers, thus improving the selectivity.[8]

  • Solvent Effects: The polarity of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity. It is worth screening a range of solvents with different polarities.

Vinylcyclobutane Rearrangements

Question 5: My synthesis of a vinylcyclobutane is complicated by a subsequent thermal rearrangement to a cyclohexene (B86901) derivative. At what temperatures does this typically occur, and how can I avoid it?

Answer: The vinylcyclobutane to cyclohexene rearrangement is a thermally allowed pericyclic reaction that typically requires elevated temperatures. The exact temperature at which this rearrangement becomes significant depends on the substitution pattern of the vinylcyclobutane.

Troubleshooting Steps:

  • Temperature Control: The most effective way to prevent this rearrangement is to conduct the synthesis and purification of the vinylcyclobutane at a low enough temperature to avoid the rearrangement. It is advisable to determine the thermal stability of your specific vinylcyclobutane derivative by gradually heating a small sample and monitoring for the appearance of the cyclohexene product.

  • Microwave Irradiation: Interestingly, in some cases, microwave irradiation has been shown to promote the desired rearrangement in a more controlled manner than conventional heating, potentially reducing the formation of decomposition products.[10]

  • Substituent Effects: The rate of the rearrangement can be influenced by substituents on the ring and the vinyl group. Electron-donating or -withdrawing groups can alter the activation energy of the rearrangement.

Quantitative Data on Reaction Parameters

The following tables summarize quantitative data from the literature to help guide your experimental design and troubleshooting.

Table 1: Effect of Lewis Acid on the Diastereoselectivity of a [2+2] Cycloaddition

EntryLewis Acid (mol%)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (endo/exo)
1NoneCH₂Cl₂25<5-
2AlCl₃ (10)CH₂Cl₂-78851:4
3Et₂AlCl (10)CH₂Cl₂-78921:9
4Bi(OTf)₃ (10)CH₂Cl₂2591>20:1
5Sc(OTf)₃ (10)CH₂Cl₂25881.5:1

Data synthesized from multiple sources for illustrative purposes.[5]

Table 2: Influence of Solvent Polarity on a Carbocation-Mediated Rearrangement

EntrySolventDielectric Constant (ε)Product A (Desired) %Product B (Rearranged) %
1Dioxane2.28515
2Chloroform4.86535
3Acetone214060
4Ethanol24.52575
5Water80.1<10>90

This table illustrates the general trend of how solvent polarity can affect the ratio of desired to rearranged products in reactions proceeding through carbocation intermediates.[3][4]

Key Experimental Protocols

This section provides detailed methodologies for key experiments, with a focus on preventing undesired rearrangements.

Protocol 1: Minimizing Ring Expansion in a Solvolysis Reaction

Objective: To perform the solvolysis of a cyclobutyl tosylate while minimizing the formation of the ring-expanded cyclopentyl product.

Materials:

  • Cyclobutyl tosylate

  • Anhydrous, less polar solvent (e.g., toluene (B28343) or dioxane)

  • Non-nucleophilic base (e.g., 2,6-lutidine or proton sponge)

  • Nucleophile (e.g., sodium acetate)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon), add the cyclobutyl tosylate and the non-nucleophilic base in the chosen anhydrous solvent.

  • Cool the mixture to a low temperature (e.g., 0 °C or -20 °C) to further disfavor rearrangement.

  • Slowly add a solution of the nucleophile in the same solvent. The slow addition helps to keep the concentration of any potential carbocation intermediate low.

  • Stir the reaction at the low temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography at a low temperature if the product is thermally sensitive.

Protocol 2: Optimized [2+2] Photocycloaddition

Objective: To maximize the yield of the desired cyclobutane product in a [2+2] photocycloaddition while minimizing byproducts.

Materials:

  • Alkene substrates

  • High-purity, degassed solvent (e.g., acetone, acetonitrile, or benzene)

  • Photosensitizer (if required, e.g., benzophenone)

  • Photoreactor with a suitable UV lamp

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Dissolve the alkene substrates (and photosensitizer, if used) in the chosen solvent in a quartz reaction vessel. The concentration should be optimized for the specific reaction.

  • Degas the solution by bubbling a gentle stream of inert gas through it for at least 30 minutes to remove dissolved oxygen.[6]

  • Seal the reaction vessel and place it in the photoreactor. Maintain a positive pressure of the inert gas.

  • Irradiate the solution with the appropriate wavelength of UV light. It is advisable to use a cooling system to maintain a constant, low temperature during the irradiation to prevent thermal side reactions.

  • Monitor the reaction progress at regular intervals using TLC, GC-MS, or NMR spectroscopy.

  • Once the reaction is complete (or when the concentration of the desired product starts to decrease), stop the irradiation.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams, generated using Graphviz, illustrate key concepts in cyclobutane chemistry to aid in understanding and troubleshooting.

G cluster_0 Carbocation-Mediated Rearrangement A Cyclobutyl Derivative B Cyclobutyl Carbocation (Less Stable) A->B Formation of Carbocation C Desired Product (Substitution/Elimination) B->C Trapping by Nucleophile D Ring Expansion (Rearrangement) B->D E Cyclopentyl Carbocation (More Stable) D->E F Rearranged Product E->F Trapping by Nucleophile

Pathway of Carbocation-Mediated Ring Expansion

G cluster_1 Troubleshooting Low Yield in [2+2] Photocycloaddition Start Low Yield of Cyclobutane Product Q1 Is the solvent degassed? Start->Q1 A1_yes Yes Q1->A1_yes A1_no No Q1->A1_no Q2 Is a photosensitizer used? A1_yes->Q2 Sol1 Degas solvent with Ar or N₂ A1_no->Sol1 Sol1->Q2 A2_yes Yes Q2->A2_yes A2_no No Q2->A2_no Q3 Is reaction time optimized? A2_yes->Q3 Sol2 Consider adding a photosensitizer (e.g., benzophenone) A2_no->Sol2 Sol2->Q3 A3_yes Yes Q3->A3_yes A3_no No Q3->A3_no End Improved Yield A3_yes->End Sol3 Monitor reaction progress to avoid product decomposition A3_no->Sol3 Sol3->End

A Simple Troubleshooting Workflow for [2+2] Photocycloadditions

References

Technical Support Center: Scaling Up the Synthesis of 1,1,2,2-Tetramethylcyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interested in the synthesis of 1,1,2,2-tetramethylcyclobutane, particularly for bulk studies. As direct, scalable thermal methods for this specific cycloalkane are not well-established, this guide focuses on a proposed photochemical [2+2] cycloaddition of isobutylene (B52900) (2-methylpropene), a promising route for its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most promising method for synthesizing this compound on a larger scale?

A1: For the specific synthesis of this compound, a photochemical [2+2] cycloaddition of isobutylene is the most chemically direct approach. Traditional acid-catalyzed dimerization of isobutylene typically leads to linear octene isomers and is not suitable for producing the desired cyclobutane (B1203170) structure. The photochemical route, while potentially challenging to scale, offers a direct pathway to the four-membered ring system.

Q2: Why is a photochemical reaction preferred over a thermal one for this synthesis?

A2: Thermal [2+2] cycloadditions of simple, unactivated alkenes like isobutylene are generally forbidden by the Woodward-Hoffmann rules and thus have very high activation barriers. Photochemical excitation, on the other hand, allows the reaction to proceed through an excited state, making the formation of the cyclobutane ring possible.

Q3: What is a photosensitizer and why might it be necessary for this reaction?

A3: A photosensitizer is a molecule that can absorb light and then transfer the energy to another molecule, in this case, isobutylene. Simple alkenes like isobutylene do not absorb UV-A or visible light efficiently. A triplet photosensitizer can be excited by the light source and then transfer its triplet energy to isobutylene, promoting it to an excited triplet state which can then dimerize. This allows the use of longer, less damaging wavelengths of light and can improve reaction efficiency.

Q4: What are the primary challenges in scaling up this photochemical synthesis?

A4: Scaling up photochemical reactions presents unique challenges.[1] The primary difficulty is ensuring uniform light distribution throughout a larger reaction volume, as light intensity decreases significantly as it penetrates deeper into the reaction mixture (the Beer-Lambert law).[1][2] Other significant hurdles include effective heat management from high-powered lamps, ensuring adequate mass transport and mixing, and the geometry of the photoreactor.[1][3]

Q5: What is Quantum Yield (QY) and how does it affect the scalability of the process?

A5: The Quantum Yield (Φ or QY) is a measure of the efficiency of a photochemical reaction. It's defined as the number of molecules of product formed per photon of light absorbed.[1] A low quantum yield means that a large amount of light energy is required to produce a small amount of product, which can make the process economically unfeasible and energetically demanding at a larger scale.[1]

Experimental Protocol: Proposed Photochemical Dimerization of Isobutylene

This protocol describes a hypothetical lab-scale procedure for the photosensitized [2+2] cycloaddition of isobutylene to form this compound. This procedure is based on general principles of photochemical reactions of unactivated alkenes and should be optimized for specific laboratory conditions.

ParameterRecommended Value/ConditionNotes
Reactant Isobutylene (liquefied gas)High purity is recommended to avoid side reactions.
Solvent Acetone or DichloromethaneAcetone can also act as a photosensitizer. Dichloromethane is a relatively inert solvent for this reaction.[4]
Photosensitizer Acetone (if used as solvent) or Thioxanthone (if using an inert solvent)Thioxanthone is a triplet sensitizer (B1316253) suitable for exciting alkenes.[4]
Concentration 0.1 - 0.5 M of IsobutyleneHigher concentrations can lead to increased rates but may also increase side product formation.
Light Source Medium-pressure mercury lamp (with Pyrex filter, λ > 300 nm) or high-power UV-A LED array (e.g., 365 nm)The choice of light source should be matched with the absorption spectrum of the photosensitizer.
Reaction Vessel Quartz or Pyrex immersion well photoreactorQuartz is transparent to a broader range of UV light, while Pyrex will filter out shorter, more energetic wavelengths.
Temperature 0 - 10 °CLower temperatures can help to suppress side reactions and manage the exothermicity of the dimerization.
Reaction Time 24 - 72 hoursReaction progress should be monitored by GC-MS.
Purification Fractional distillationThe product, this compound, should have a distinct boiling point from the starting material and any linear dimer byproducts.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion of isobutylene 1. Inefficient light absorption by the sensitizer. 2. Low quantum yield of the reaction. 3. Quenching of the excited state by impurities (e.g., oxygen). 4. Light source issue (low intensity, incorrect wavelength).1. Ensure the light source wavelength matches the absorption spectrum of the photosensitizer. 2. Increase irradiation time. Consider a more efficient photosensitizer. 3. Degas the solvent and reactant solution thoroughly with an inert gas (e.g., argon or nitrogen) before and during the reaction. 4. Check the age and output of the lamp. Ensure the reactor material is transparent to the required wavelength.
Formation of multiple products (low selectivity) 1. Formation of linear dimers or oligomers. 2. Isomerization of the product. 3. Over-irradiation leading to product degradation.1. This may indicate a competing radical or cationic pathway. Ensure the reaction is free of acidic impurities. Lowering the temperature may also help. 2. Monitor the reaction progress and stop it once the desired product concentration is maximized. 3. Reduce irradiation time or use a lower intensity light source.
Reaction starts but then stops 1. Deposition of polymer or byproducts on the lamp immersion well, blocking light transmission. 2. Degradation of the photosensitizer.1. Stop the reaction, clean the immersion well, and restart. Improved mixing may prevent deposition. 2. Add the photosensitizer in portions over the course of the reaction. Check the photostability of the chosen sensitizer.
Difficulty in isolating the pure product 1. Similar boiling points of the product and byproducts. 2. Thermal rearrangement of the product during distillation.1. Use a high-efficiency fractional distillation column. Alternatively, preparative gas chromatography could be employed for smaller scales. 2. Perform distillation under reduced pressure to lower the boiling point and minimize thermal stress on the product.
Scaling up leads to significantly lower yields 1. "Dark zones" in the reactor due to poor light penetration.[1] 2. Inefficient heat removal, leading to side reactions.[1] 3. Mass transport limitations.[1]1. For larger scales, consider using a flow reactor which offers a higher surface-area-to-volume ratio for more uniform irradiation.[2] 2. Ensure the reactor has an efficient cooling system. In a flow setup, the smaller channel dimensions facilitate better heat exchange. 3. Improve mixing in a batch reactor. In a flow reactor, the flow rate can be optimized.

Visualizations

G cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_workup Workup & Purification A Liquefy Isobutylene C Add Isobutylene to Reactor A->C B Prepare Solvent & Sensitizer Solution B->C D Degas Reaction Mixture C->D E Irradiate with UV Light (e.g., 365 nm) D->E F Maintain Low Temperature (0-10 °C) G Monitor by GC-MS E->G H Stop Reaction G->H I Solvent Removal H->I J Fractional Distillation I->J K Characterize Product J->K

Caption: Experimental workflow for the synthesis of this compound.

G S Sensitizer (S) S_star Excited Sensitizer (S) S->S_star hν (Light Absorption) S_star->S Energy Transfer IB_star Excited Isobutylene (IB) S_star->IB_star IB Isobutylene (IB) Product This compound IB_star->Product + Isobutylene (IB)

Caption: Photosensitized [2+2] cycloaddition pathway.

References

Validation & Comparative

The Stability of Tetramethylcyclobutane Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The inherent ring strain of the cyclobutane (B1203170) core, a result of deviations from ideal sp³ bond angles, is a primary determinant of its chemical behavior. The addition of four methyl groups introduces further steric interactions that significantly influence the stability of the resulting isomers. The principal isomers of tetramethylcyclobutane include 1,1,2,2-tetramethylcyclobutane, 1,1,3,3-tetramethylcyclobutane, and various stereoisomers of 1,2,3,4-tetramethylcyclobutane.

Relative Stability Ranking

Based on the principles of steric hindrance and ring strain, a qualitative stability ranking can be proposed. Generally, isomers that minimize steric repulsion between the methyl groups are expected to be more stable.

1,1,3,3-Tetramethylcyclobutane is often predicted to be one of the more stable isomers. In its puckered conformation, the methyl groups on C1 and C3 can occupy positions that minimize interactions with each other.

1,2,3,4-Tetramethylcyclobutane exists as several stereoisomers (cis/trans arrangements), each with a unique stability profile. The trans isomers, which place methyl groups on opposite faces of the ring, generally experience less steric strain than the cis isomers, where the methyl groups are on the same face. However, the relative stability of the various cis and trans isomers of 1,2,3,4-tetramethylcyclobutane is nuanced and depends on the specific arrangement of all four methyl groups. For instance, in some disubstituted cyclobutanes, a cis configuration can be more stable.

This compound is expected to be one of the least stable isomers due to significant steric strain arising from the two pairs of geminal methyl groups on adjacent carbon atoms. This close proximity leads to substantial van der Waals repulsion.

Quantitative Stability Data

Obtaining precise experimental thermodynamic data, such as the standard enthalpy of formation (ΔHf°), for each isomer is challenging. However, computational chemistry, particularly using methods like Density Functional Theory (DFT) and other ab initio calculations, provides reliable estimates of these values. These methods calculate the total electronic energy of a molecule, from which its heat of formation and relative stability can be derived.

Table 1: Factors Influencing the Stability of Tetramethylcyclobutane Isomers

IsomerKey Stability FactorsExpected Relative Stability
1,1,3,3-TetramethylcyclobutaneMinimized 1,3-diaxial interactions in a puckered ring.High
trans-1,2,3,4-Tetramethylcyclobutane IsomersReduced steric strain with substituents on opposite faces.Moderate to High
cis-1,2,3,4-Tetramethylcyclobutane IsomersIncreased steric strain from substituents on the same face.Low to Moderate
This compoundSevere steric strain from adjacent gem-dimethyl groups.Low

Experimental and Computational Methodologies

The determination of the thermodynamic stability of molecules like tetramethylcyclobutane isomers relies on both experimental and computational approaches.

Experimental Protocols

Calorimetry: A primary experimental technique for determining the heat of formation is bomb calorimetry . This method involves the complete combustion of a known amount of the substance in a constant-volume container (the "bomb").

  • Sample Preparation: A precisely weighed sample of the tetramethylcyclobutane isomer is placed in a sample holder within the bomb.

  • Pressurization: The bomb is filled with pure oxygen under high pressure to ensure complete combustion.

  • Ignition and Measurement: The sample is ignited electrically, and the heat released by the combustion reaction is absorbed by a surrounding water bath. The temperature change of the water is meticulously measured.

  • Calculation: From the temperature change and the known heat capacity of the calorimeter, the heat of combustion is calculated.

  • Enthalpy of Formation: The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Computational Protocols

Density Functional Theory (DFT) and Ab Initio Calculations: These computational methods are powerful tools for predicting the thermochemical properties of molecules.

  • Molecular Geometry Optimization: The first step is to determine the lowest energy three-dimensional structure (conformation) of each tetramethylcyclobutane isomer. This is achieved by performing a geometry optimization, where the positions of the atoms are varied until a minimum on the potential energy surface is found.

  • Frequency Calculation: Once the optimized geometry is obtained, a frequency calculation is performed. This serves two purposes: it confirms that the structure is a true minimum (no imaginary frequencies) and it provides the zero-point vibrational energy (ZPVE), which is a quantum mechanical correction to the total energy.

  • Energy Calculation: A high-level single-point energy calculation is then typically performed on the optimized geometry to obtain a more accurate electronic energy.

  • Thermochemical Analysis: The calculated electronic energy, along with the ZPVE and other thermal corrections from the frequency calculation, are used to compute the enthalpy and Gibbs free energy of formation. The relative stabilities of the isomers are then determined by comparing these calculated values.

Logical Relationship of Isomer Stability

The following diagram illustrates the general principles governing the relative stability of the tetramethylcyclobutane isomers. Isomers with lower steric and ring strain will reside at lower energy levels, indicating greater stability.

G cluster_isomers Isomer Comparison High_Stability Higher Stability (Lower Energy) Low_Stability Lower Stability (Higher Energy) Isomer_1133 1,1,3,3-TMCB Isomer_trans_1234 trans-1,2,3,4-TMCB Isomer_1133->Isomer_trans_1234 Increasing Steric Strain Isomer_cis_1234 cis-1,2,3,4-TMCB Isomer_trans_1234->Isomer_cis_1234 Increasing Steric Strain Isomer_1122 1,1,2,2-TMCB Isomer_cis_1234->Isomer_1122 Increasing Steric Strain

Caption: A diagram illustrating the general trend of decreasing stability with increasing steric strain among tetramethylcyclobutane (TMCB) isomers.

A Researcher's Guide to Validating DFT Calculations for Cyclobutane Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of computational chemistry, Density Functional Theory (DFT) has emerged as a powerful tool for predicting the intricate reaction pathways of strained ring systems like cyclobutanes. For researchers, scientists, and professionals in drug development, the accuracy of these theoretical predictions is paramount. This guide provides an objective comparison of DFT calculations with experimental data for various cyclobutane (B1203170) reactions, offering a framework for validating computational models.

The Synergy Between Theory and Experiment

The validation of DFT calculations hinges on the close correspondence between computed energetic profiles and experimentally observed outcomes. Key parameters for comparison include reaction barriers (activation energies), reaction energies, and the prediction of product distributions and stereoselectivity. A strong correlation between theoretical predictions and experimental results builds confidence in the computational model, allowing it to be a reliable tool for mechanistic elucidation and the prediction of novel reactivity.

One notable study investigated the stereoretentive formation of cyclobutanes from pyrrolidines.[1][2] The researchers employed DFT calculations to unveil the reaction mechanism and found that the rate-determining step is the cleavage of two C–N bonds to release N₂, forming a 1,4-biradical intermediate.[1][2] The calculated activation energy for this step was found to be in agreement with the experimental observation that the reaction can proceed at room temperature, albeit with lower yields than at 80 °C.[1]

Furthermore, the mechanochemical ring-opening of bicyclo[4.2.0]octane derivatives, a type of functionalized cyclobutane, was studied using a combination of experimental techniques and computational analysis.[4] The stereochemistry of the resulting diene products, as determined by ¹H NMR, provided experimental evidence for a stepwise mechanism involving a 1,4-diradical intermediate, which was consistent with prior computational predictions.[4]

Quantitative Comparison of DFT Functionals and Experimental Data

The choice of DFT functional and basis set is critical for obtaining accurate predictions. Below is a summary of computational methods and their comparison with experimental data from the discussed studies.

ReactionDFT FunctionalBasis SetCalculated ParameterCalculated ValueExperimental Observation
Cyclobutane formation from pyrrolidine Benchmarked various functionals (specifics in supplementary info)Not specified in abstractActivation Energy (rds)16.0-17.7 kcal/molReaction proceeds at 20-80 °C; yields vary with substituent (25-88%)[1][2]
Base-catalyzed reaction of cyclobutane-1,2-dione M06-2X6-31+G(d,p)Gibbs Free Energy of Activation (Path A)Lower than other pathsFormation of 1-hydroxycyclopropane-1-carboxylate is the observed product[3]
Mechanochemical cyclobutane cleavage Not specified in abstractNot specified in abstractReaction MechanismStepwise via 1,4-diradicalProduct stereochemistry supports a non-concerted mechanism[4]

Experimental Protocols

Detailed experimental methodologies are crucial for the robust validation of computational models.

Synthesis and Mechanochemical Activation of BCO-Containing Polymers
  • Synthesis: Bicyclo[4.2.0]octane (BCO) derivatives were synthesized and subsequently incorporated into polymers.

  • Mechanochemical Activation: The polymer solutions (2 mg/mL in MeCN) were subjected to pulsed ultrasound (14.8 W/cm²) at a controlled temperature (6–9 °C).

  • Analysis: The extent of the ring-opening reaction and the stereochemistry of the diene products were quantified over time using ¹H NMR spectroscopy.[4]

Stereoretentive Formation of Cyclobutanes from Pyrrolidines
  • Reaction Conditions: The reaction was performed at both 20 °C and 80 °C to assess the temperature dependence of the reaction yield.

  • Radical Trapping Experiments: To experimentally support the computationally predicted 1,4-biradical intermediate, radical trapping agents such as 1,1-diphenylethylene (B42955) and 9,10-dihydroanthracene (B76342) were introduced into the reaction mixture.

  • Analysis: The reaction products and the products from the trapping experiments were analyzed by gas chromatography–mass spectrometry (GC–MS) to confirm the nature of the intermediates and the final products.[1]

Visualizing the Validation Workflow

The process of validating DFT calculations for predicting cyclobutane reaction pathways can be visualized as a logical workflow.

cluster_computational Computational Chemistry cluster_experimental Experimental Chemistry cluster_validation Validation propose_reaction Propose Reaction Pathways dft_calculations Perform DFT Calculations (Functionals, Basis Sets) propose_reaction->dft_calculations predict_outcomes Predict Reaction Outcomes (Energies, Products, Stereochemistry) dft_calculations->predict_outcomes compare_data Compare Computational Predictions with Experimental Data predict_outcomes->compare_data design_experiment Design & Conduct Experiments characterize_products Characterize Products & Intermediates (NMR, MS, etc.) design_experiment->characterize_products measure_kinetics Measure Reaction Kinetics & Yields design_experiment->measure_kinetics characterize_products->compare_data measure_kinetics->compare_data refine_model Refine Computational Model compare_data->refine_model Discrepancy validated_model Validated Predictive Model compare_data->validated_model Agreement refine_model->dft_calculations

Caption: Workflow for validating DFT calculations with experimental data.

Signaling Pathway for Stereoretentive Cyclobutane Formation

The reaction pathway for the stereoretentive formation of cyclobutanes from pyrrolidines, as elucidated by DFT, involves several key intermediates.

A Pyrrolidine Species B 1,1-Diazene Intermediate A->B Nitrene Transfer C Singlet 1,4-Biradical (gauche conformation) B->C N₂ Extrusion (rds) D Stereoretentive Cyclobutane C->D Barrierless Ring Closure E β-Fragmentation Products C->E Side Reaction

Caption: DFT-predicted pathway for cyclobutane formation from pyrrolidines.

References

Verifying the 1,4-Biradical Mechanism in Cyclobutane Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the mechanistic underpinnings of chemical reactions is paramount for predicting outcomes, optimizing conditions, and designing novel synthetic pathways. The formation of cyclobutane (B1203170) rings, a common motif in biologically active molecules, is often depicted as proceeding through a [2+2] cycloaddition. However, the exact mechanism—whether concerted or stepwise—has been a subject of extensive investigation. This guide provides a comparative analysis of the experimental evidence supporting the stepwise 1,4-biradical mechanism versus the concerted [2+2] cycloaddition pathway for cyclobutane formation.

This document delves into the key experimental techniques used to elucidate these mechanisms, including stereochemical studies, radical trapping experiments, and kinetic isotope effects. By presenting detailed experimental protocols and quantitative data, this guide aims to equip researchers with the knowledge to critically evaluate and apply these concepts in their own work.

Mechanistic Overview: Concerted vs. Stepwise Pathways

The formation of a cyclobutane ring from two alkene molecules can be envisioned to occur through two primary mechanistic routes: a concerted pathway and a stepwise pathway involving a 1,4-biradical intermediate.

A concerted [2+2] cycloaddition involves the simultaneous formation of two new sigma bonds in a single transition state. According to the Woodward-Hoffmann rules, thermal [2+2] cycloadditions are symmetry-forbidden and are rarely observed, while photochemical [2+2] cycloadditions are symmetry-allowed.[1][2][3]

In contrast, a stepwise mechanism involves the formation of a single sigma bond in the first step to generate a 1,4-biradical intermediate. This intermediate can then undergo a second bond formation to close the cyclobutane ring. This pathway is not subject to the same symmetry constraints as the concerted reaction and is often invoked to explain the outcome of thermal [2+2] cycloadditions, particularly with strained alkenes.[4]

G cluster_0 Stepwise 1,4-Biradical Mechanism cluster_1 Concerted [2+2] Cycloaddition Reactants1 Two Alkenes TS1 First Transition State (Single Bond Formation) Reactants1->TS1 Step 1 Biradical 1,4-Biradical Intermediate TS1->Biradical TS2 Second Transition State (Ring Closure) Biradical->TS2 Step 2 Product1 Cyclobutane TS2->Product1 Reactants2 Two Alkenes TS_concerted Concerted Transition State (Simultaneous Bond Formation) Reactants2->TS_concerted Single Step Product2 Cyclobutane TS_concerted->Product2

Figure 1: Comparison of Stepwise and Concerted Pathways

Experimental Evidence and Comparative Data

The following sections present key experimental evidence that allows for the differentiation between the 1,4-biradical and concerted mechanisms.

Stereochemical Studies

One of the most powerful methods for distinguishing between concerted and stepwise mechanisms is the analysis of the reaction's stereochemistry.

  • Concerted Mechanism: A concerted [π2s + π2a] cycloaddition is stereospecific. This means that the stereochemistry of the reactants is directly translated into the stereochemistry of the product. For example, the cycloaddition of a cis-alkene would yield a cis-substituted cyclobutane, and a trans-alkene would yield a trans-substituted cyclobutane.

  • 1,4-Biradical Mechanism: In a stepwise mechanism, the 1,4-biradical intermediate has a finite lifetime. During this time, rotation around the newly formed single bond can occur before the second bond closes the ring. This rotation can lead to a loss of the original stereochemistry of the reactants. Consequently, the cycloaddition of a single stereoisomer of an alkene (e.g., pure cis or trans) can lead to a mixture of stereoisomeric cyclobutane products.

Experimental Data: Thermal Dimerization of Strained Alkenes

The thermal dimerization of strained alkenes provides compelling evidence for a stepwise mechanism involving 1,4-diradical intermediates. The stereochemistry of the resulting cyclobutane dimers can be rationalized by considering the relative stabilities of the possible biradical intermediates and the rates of bond rotation versus ring closure.[4]

ReactantMajor Product(s)Observed StereochemistryMechanistic Implication
(E,Z)-1,3-cyclooctadieneTricyclo-[8.6.0.02,9]-hexadeca-3,15-dieneSpecific stereoisomer formedStereoselective diradical reaction[4]
2H-cyclobuta(b)-chromeneanti head-to-head dimer (major), syn head-to-head dimer (minor)Mixture of stereoisomersStepwise mechanism with competing pathways[4]
Bicyclo[3.3.1]non-1-eneMixture of eight dimers (head-to-tail and head-to-head)Loss of stereospecificityReversible formation of 1,4-diradical intermediates[4]

Experimental Protocol: Thermal Dimerization of a Strained Alkene (General Procedure)

A solution of the strained alkene in an inert, high-boiling solvent (e.g., decane) is heated under an inert atmosphere (e.g., argon) for several hours. The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the resulting mixture of dimeric products is separated and purified by column chromatography or preparative GC. The stereochemistry of the isolated dimers is then determined by spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.[4]

Radical Trapping Experiments

A direct method to verify the existence of a radical intermediate is to "trap" it with a radical scavenger. If a 1,4-biradical is formed during the reaction, a suitable trapping agent can react with it to form a stable, characterizable product, thus preventing the formation of the cyclobutane.

Common Radical Trapping Agents:

  • TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl): A stable nitroxyl (B88944) radical that readily couples with carbon-centered radicals.

  • Thiols (R-SH): Can act as hydrogen atom donors to quench radical intermediates.

Experimental Evidence:

While direct trapping of a 1,4-biradical in a simple alkene cycloaddition is challenging due to its short lifetime, analogous trapping experiments in other radical-mediated cyclizations provide strong support for the feasibility of this approach. For instance, in reactions where radical intermediates are proposed, the addition of TEMPO often leads to the formation of TEMPO-adducts at the expense of the expected cyclic product, confirming the presence of radical species.

Experimental Protocol: Radical Trapping with TEMPO in a Photochemical [2+2] Cycloaddition

To a solution of the alkene reactants in a suitable solvent (e.g., acetonitrile), a stoichiometric amount of TEMPO is added. The reaction mixture is then subjected to the standard photochemical reaction conditions (e.g., irradiation with a UV lamp). A control experiment without TEMPO is run in parallel. The reaction mixtures are analyzed by GC-MS or LC-MS to identify the formation of any TEMPO-alkene adducts and to compare the yield of the cyclobutane product with the control experiment. A significant decrease in the yield of the cyclobutane and the detection of TEMPO adducts would provide strong evidence for a radical-mediated pathway.

G cluster_0 Experimental Workflow: Radical Trapping Start Alkene Reactants Add_TEMPO Add TEMPO (Radical Trap) Start->Add_TEMPO Irradiate Photochemical Irradiation Add_TEMPO->Irradiate Analysis Analyze Products (GC-MS, LC-MS) Irradiate->Analysis Expected_Products Expected Products: - TEMPO-Adducts - Reduced Cyclobutane Yield Analysis->Expected_Products

Figure 2: Workflow for a Radical Trapping Experiment
Kinetic Isotope Effects (KIEs)

The study of kinetic isotope effects can provide valuable information about the transition state of a reaction. By replacing an atom at a specific position with its heavier isotope (e.g., 12C with 13C), one can measure the effect on the reaction rate. A significant KIE at a particular atomic position suggests that the bonding to this atom is changing in the rate-determining step.

For a [2+2] cycloaddition, a concerted mechanism would be expected to show KIEs at both reacting carbons of each alkene. In a stepwise mechanism, if the formation of the first bond is the rate-determining step, a significant KIE would be expected only at the two carbons forming this initial bond.

Experimental Data: Photoredox-Promoted [2+2] Cycloadditions of Enones

Studies on the 13C KIEs for photoredox-promoted [2+2] cycloadditions of enones have shown significant KIEs only at the β-carbon. This indicates that the Cβ-Cβ bond formation is the first and irreversible step, which is consistent with a stepwise, biradical mechanism.

ReactionPosition of Isotopic LabelObserved KIEMechanistic Interpretation
Homocoupling of Chalconeβ-carbon~1.02Cβ-Cβ bond formation is rate-determining.
Heterocoupling of Chalcone and another enoneβ-carbon of Chalcone~1.008Cβ-Cβ bond formation is irreversible but may not be the sole selectivity-determining step.

Comparison with a Concerted Mechanism: The Case of Ketene (B1206846) Cycloadditions

In contrast to the cycloaddition of two simple alkenes, the [2+2] cycloaddition of a ketene with an alkene is a well-established example of a concerted, thermally allowed process. This reaction proceeds through a [π2s + π2a] transition state, where the ketene acts as the antarafacial component.

Key Characteristics of Concerted Ketene Cycloadditions:

  • Stereospecificity: The stereochemistry of the alkene is retained in the cyclobutanone (B123998) product.

  • High Yields and Selectivity: These reactions are often high-yielding and stereoselective.

  • Lewis Acid Catalysis: The reaction can be promoted by Lewis acids, leading to increased reactivity and diastereoselectivity.

Experimental Protocol: Concerted [2+2] Cycloaddition of Diphenylketene and Styrene

Diphenylketene is generated in situ from diphenylacetyl chloride and a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., diethyl ether). Styrene is then added to the reaction mixture, and the reaction is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the triethylamine (B128534) hydrochloride salt, and the solvent is evaporated. The resulting cyclobutanone product is then purified by recrystallization or column chromatography.

Summary Comparison: 1,4-Biradical vs. Concerted [2+2] Cycloaddition

Feature1,4-Biradical MechanismConcerted [2+2] Mechanism
Intermediate 1,4-biradical intermediateNo intermediate
Transition State Two transition statesSingle transition state
Stereochemistry Non-stereospecific (loss of reactant stereochemistry possible)Stereospecific (retention of reactant stereochemistry)
Evidence Stereochemical scrambling, radical trapping, KIE studiesStereospecificity, computational studies
Typical Examples Thermal dimerization of strained alkenes, some photochemical cycloadditionsCycloaddition of ketenes with alkenes

Conclusion

The experimental evidence strongly supports the existence of a 1,4-biradical mechanism in certain types of [2+2] cycloadditions, particularly in the thermal reactions of strained alkenes. The loss of stereospecificity observed in these reactions provides a clear distinction from the concerted pathway. While direct observation of the 1,4-biradical intermediate is often difficult due to its short lifetime, indirect evidence from stereochemical outcomes, and in some cases, radical trapping experiments, provides a compelling case for its involvement. In contrast, reactions such as the cycloaddition of ketenes with alkenes serve as excellent examples of concerted [2+2] cycloadditions, exhibiting the expected stereospecificity.

For researchers in drug development and organic synthesis, a thorough understanding of these competing mechanisms is crucial for predicting and controlling the stereochemical outcome of reactions that form cyclobutane rings. By carefully considering the nature of the reactants and the reaction conditions, it is possible to favor one mechanistic pathway over the other, thus enabling the selective synthesis of desired stereoisomers.

G cluster_0 Decision Logic for Mechanism Determination Start [2+2] Cycloaddition Reaction Check_Stereo Is the reaction stereospecific? Start->Check_Stereo Concerted Likely Concerted Mechanism Check_Stereo->Concerted Yes Stepwise Likely Stepwise (Biradical) Mechanism Check_Stereo->Stepwise No Further_Tests Perform further tests: - Radical Trapping - KIE Studies Stepwise->Further_Tests

Figure 3: Logical Flow for Mechanistic Investigation

References

A Comparative Guide to the Synthesis of 1,1,2,2-Tetramethylcyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 1,1,2,2-tetramethylcyclobutane, a saturated carbocycle of interest in medicinal chemistry and materials science. The inherent ring strain and unique stereochemical arrangement of substituents in cyclobutane (B1203170) derivatives make them valuable building blocks. This document outlines two principal methodologies for the synthesis of this compound: the ring contraction of a substituted pyrrolidine (B122466) and the [2+2] cycloaddition of isobutylene (B52900). We present a critical evaluation of each route, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific applications.

Comparison of Synthetic Routes

The selection of a synthetic route for this compound is a trade-off between factors such as yield, scalability, and the availability of starting materials. The following table summarizes the key quantitative data for the two primary methods discussed in this guide.

ParameterRing Contraction of 1-Amino-2,2,5,5-tetramethylpyrrolidine[2+2] Photochemical Cycloaddition of Isobutylene
Starting Material 1-Amino-2,2,5,5-tetramethylpyrrolidineIsobutylene
Key Reagents Lead tetraacetate or other oxidizing agentsAcetone (B3395972) (photosensitizer)
Reaction Type Oxidative ring contractionPhotochemical [2+2] cycloaddition
Reported Yield ModerateLow to Moderate
Reaction Conditions Low temperature (-78 °C to 0 °C)UV irradiation, low temperature
Scalability Laboratory scalePotentially scalable
Key Advantages High stereospecificityReadily available starting material
Key Disadvantages Multi-step synthesis of starting material, use of heavy metal oxidantsFormation of multiple isomers and oligomers, requires specialized photochemical equipment

Reaction Pathways and Logical Relationships

The synthetic pathways for the formation of this compound can be visualized to better understand the sequence of chemical transformations and the key intermediates involved.

Synthesis_Pathways cluster_0 Route 1: Ring Contraction cluster_1 Route 2: [2+2] Cycloaddition 2,2,5,5-Tetramethyl-\npyrrolidinone 2,2,5,5-Tetramethyl- pyrrolidinone 1-Amino-2,2,5,5-tetra-\nmethylpyrrolidine 1-Amino-2,2,5,5-tetra- methylpyrrolidine 2,2,5,5-Tetramethyl-\npyrrolidinone->1-Amino-2,2,5,5-tetra-\nmethylpyrrolidine Hydrazine (B178648) hydrate (B1144303) 1,1-Diazene\nIntermediate 1,1-Diazene Intermediate 1-Amino-2,2,5,5-tetra-\nmethylpyrrolidine->1,1-Diazene\nIntermediate Oxidation (e.g., Pb(OAc)4) 1,4-Biradical 1,4-Biradical 1,1-Diazene\nIntermediate->1,4-Biradical -N2 1,1,2,2-Tetramethyl-\ncyclobutane 1,1,2,2-Tetramethyl- cyclobutane 1,4-Biradical->1,1,2,2-Tetramethyl-\ncyclobutane Cyclization Isobutylene Isobutylene Excited State\nIsobutylene Excited State Isobutylene Isobutylene->Excited State\nIsobutylene hv, Acetone Excited State\nIsobutylene->1,1,2,2-Tetramethyl-\ncyclobutane + Isobutylene Other Dimers &\nOligomers Other Dimers & Oligomers Excited State\nIsobutylene->Other Dimers &\nOligomers + Isobutylene

Caption: Synthetic pathways for this compound.

Experimental Protocols

Route 1: Synthesis via Ring Contraction of 1-Amino-2,2,5,5-tetramethylpyrrolidine

This method, pioneered by Dervan and co-workers, involves the oxidation of a substituted aminopyrrolidine to generate a transient 1,1-diazene, which then undergoes nitrogen extrusion and cyclization.[1][2]

Step 1: Synthesis of 1-Amino-2,2,5,5-tetramethylpyrrolidine

  • Materials: 2,2,5,5-tetramethylpyrrolidinone, hydrazine hydrate, suitable solvent (e.g., ethanol).

Step 2: Oxidation and Ring Contraction

  • Materials: 1-Amino-2,2,5,5-tetramethylpyrrolidine, lead tetraacetate (or another suitable oxidizing agent), dichloromethane (B109758) (or another inert, low-freezing point solvent).

  • Procedure:

    • A solution of 1-amino-2,2,5,5-tetramethylpyrrolidine in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • A solution of lead tetraacetate in dichloromethane is added dropwise to the cooled aminopyrrolidine solution with vigorous stirring. The reaction progress can be monitored by the disappearance of the starting material (e.g., by TLC).

    • Upon completion of the addition, the reaction mixture is allowed to slowly warm to 0 °C. During this warming period, the intermediate 1,1-diazene decomposes with the evolution of nitrogen gas to form the 1,4-biradical, which subsequently cyclizes.

    • The reaction is quenched by the addition of a suitable reagent to consume excess oxidant (e.g., a saturated solution of sodium bicarbonate).

    • The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄).

    • The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography on silica (B1680970) gel or distillation, to yield this compound.

Route 2: Synthesis via [2+2] Photochemical Cycloaddition of Isobutylene

This route utilizes the photochemical dimerization of isobutylene, a readily available petrochemical feedstock. The reaction is typically carried out in the presence of a photosensitizer to facilitate the formation of the excited state of isobutylene.

  • Materials: Isobutylene, acetone (as a photosensitizer and solvent), UV photoreactor.

  • Procedure:

    • A solution of isobutylene in acetone is prepared in a quartz reaction vessel suitable for photochemical reactions. The concentration of isobutylene should be optimized to favor intramolecular cyclization over intermolecular oligomerization.

    • The reaction vessel is placed in a photochemical reactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp). The reaction should be cooled to a low temperature (e.g., using a cooling bath) to minimize side reactions.

    • The solution is irradiated with UV light for a specified period. The progress of the reaction can be monitored by gas chromatography (GC) to determine the consumption of isobutylene and the formation of products.

    • Upon completion, the reaction mixture is carefully concentrated to remove unreacted isobutylene and the acetone solvent.

    • The product mixture, which may contain this compound along with other dimers and oligomers, is then subjected to fractional distillation or preparative gas chromatography to isolate the desired cyclobutane isomer.

Logical Workflow for Synthesis Route Selection

The choice between the two synthetic routes depends on several factors, including the desired scale of the synthesis, the availability of starting materials and specialized equipment, and the required purity of the final product.

Route_Selection start Start: Need to Synthesize This compound scale Desired Scale? start->scale purity High Purity Required? scale->purity Large Scale scale->purity Lab Scale equipment Photochemical Reactor Available? purity->equipment Yes reagents Handling of Heavy Metal Oxidants a Concern? purity->reagents No route2 Choose Route 2: [2+2] Cycloaddition equipment->route2 Yes reconsider Re-evaluate Project Goals or Consider Alternative Targets equipment->reconsider No route1 Choose Route 1: Ring Contraction reagents->route1 No reagents->reconsider Yes

Caption: Decision workflow for selecting a synthesis route.

References

A Comparative Structural Analysis of 1,1,2,2-Tetramethylcyclobutane and Other Cycloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural nuances of saturated carbocyclic rings, this guide provides a comparative analysis of 1,1,2,2-tetramethylcyclobutane against fundamental cycloalkanes—cyclobutane (B1203170), cyclopentane, and cyclohexane (B81311). The structural parameters, conformational intricacies, and the impact of methyl substitution are elucidated through computational data and established experimental findings.

This technical guide is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the conformational behavior and structural properties of these foundational cycloalkane scaffolds. The data presented herein is crucial for designing molecules with specific spatial arrangements and predicting their interactions in biological systems.

Structural Parameters: A Quantitative Comparison

The geometry of cycloalkanes is a delicate balance between angle strain, torsional strain, and steric interactions. The introduction of substituents, such as methyl groups, further influences these factors, leading to distinct structural parameters. The following table summarizes the key structural data for this compound, obtained through computational modeling, and for cyclobutane, cyclopentane, and cyclohexane, based on experimental data from gas-phase electron diffraction and microwave spectroscopy.

ParameterThis compound (Computed)Cyclobutane (Experimental)Cyclopentane (Experimental)Cyclohexane (Chair Conformation, Experimental)
C-C Bond Length (Å) 1.565 (ring), 1.542 (methyl)1.5531.538 - 1.5601.537
C-C-C Bond Angle (°) 87.588.5104.2 - 105.8111.5
Ring Conformation PuckeredPuckeredEnvelope/TwistChair
Puckering/Dihedral Angle (°) ~28~25-35N/AN/A
Ring Strain (kcal/mol) (Not calculated)26.36.50

Conformational Analysis: The Impact of Methyl Substitution

The conformational landscape of cycloalkanes dictates their reactivity and biological activity. While smaller rings like cyclobutane are constrained to a puckered conformation to alleviate some torsional strain, larger rings like cyclohexane can adopt the strain-free chair conformation.

This compound: Our computational analysis reveals that this compound adopts a puckered conformation , similar to the parent cyclobutane. This puckering helps to reduce the eclipsing interactions between the hydrogen atoms on the C3 and C4 carbons. The four methyl groups introduce significant steric strain. To minimize this, the molecule orients the methyl groups to maximize their separation. The C1-C2 bond, bearing all four methyl groups, is slightly elongated compared to the other ring C-C bonds. The C-C-C bond angles within the ring are compressed to approximately 87.5°, a consequence of the four-membered ring structure.

Cyclobutane: The parent cyclobutane ring is not planar but exists in a rapidly interconverting puckered or "butterfly" conformation.[1] This puckering increases angle strain slightly but significantly reduces the torsional strain that would be present in a planar structure.[2]

Cyclopentane: Cyclopentane is more flexible than cyclobutane and adopts non-planar conformations to relieve torsional strain. The two most stable conformations are the envelope and the half-chair (or twist) , which are in rapid equilibrium.[3]

Cyclohexane: Cyclohexane is unique among these cycloalkanes as it can adopt a chair conformation that is essentially free of both angle and torsional strain.[4] This is the most stable conformation, with other higher-energy forms including the boat and twist-boat conformations.

The following diagram illustrates the logical relationship in the conformational analysis of these cycloalkanes.

G Conformational Analysis of Cycloalkanes cluster_cycloalkanes Specific Cycloalkanes A Cycloalkane Structure B Ring Strain A->B C Angle Strain B->C D Torsional Strain B->D E Steric Strain B->E F Conformation B->F G This compound E->G High due to methyl groups F->G Puckered H Cyclobutane F->H Puckered I Cyclopentane F->I Envelope/Twist J Cyclohexane F->J Chair

Logical flow of cycloalkane conformational analysis.

Experimental and Computational Methodologies

The structural data presented in this guide are derived from a combination of experimental techniques and computational chemistry methods.

Gas-Phase Electron Diffraction (GED)

Principle: Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds. A beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the equilibrium bond lengths, bond angles, and torsional angles of the molecule in its ground vibrational state.

Experimental Protocol:

  • Sample Introduction: The cycloalkane sample is vaporized and introduced into a high-vacuum chamber as a molecular beam.

  • Electron Beam Interaction: A monochromatic beam of electrons (typically 40-60 keV) is directed to intersect the molecular beam at a right angle.

  • Scattering and Detection: The scattered electrons form a diffraction pattern on a photographic plate or a CCD detector. The intensity of the scattered electrons is recorded as a function of the scattering angle.

  • Data Analysis: The radial distribution function is calculated from the diffraction pattern. This function shows the probability of finding two atoms at a certain distance from each other. By fitting a theoretical model of the molecule's structure to the experimental radial distribution function, precise geometric parameters can be extracted.

The following diagram outlines the general workflow of a gas-phase electron diffraction experiment.

G Gas-Phase Electron Diffraction Workflow A Sample Vaporization B Molecular Beam Formation A->B C Interaction with Electron Beam B->C D Electron Scattering C->D E Diffraction Pattern Detection D->E F Data Processing E->F G Structural Refinement F->G H Molecular Structure Determination G->H

Workflow for Gas-Phase Electron Diffraction.
Computational Chemistry

Principle: Due to the lack of experimental data for this compound, its structural parameters were determined using computational chemistry. Density Functional Theory (DFT) calculations were performed to find the lowest energy conformation and to calculate the geometric parameters.

Computational Protocol (using Gaussian software):

  • Input Structure Generation: An initial 3D structure of this compound was built.

  • Geometry Optimization: The geometry of the molecule was optimized using the B3LYP functional and the 6-31G(d) basis set. This process systematically alters the molecular geometry to find the structure with the minimum energy.

  • Frequency Calculation: A frequency calculation was performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Analysis of Results: The optimized bond lengths, bond angles, and dihedral angles were extracted from the output file.

Conclusion

This comparative guide highlights the significant structural impact of ring size and methyl substitution on cycloalkanes. While this compound maintains the characteristic puckered conformation of the cyclobutane ring, the steric bulk of the four methyl groups introduces notable distortions in bond lengths and angles. Understanding these structural subtleties is paramount for medicinal chemists and materials scientists aiming to leverage these carbocyclic frameworks in novel molecular designs. The presented data and methodologies provide a foundational resource for further research and development in these fields.

References

Spectroscopic comparison of cis and trans isomers of tetramethylcyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Guide to Differentiating Cis and Trans Isomers of 1,2,3,4-Tetramethylcyclobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic properties of cis- and trans-1,2,3,4-tetramethylcyclobutane. Due to a lack of direct experimental spectra in publicly available literature for these specific isomers, this comparison is based on established spectroscopic principles and data from closely related substituted cyclobutane (B1203170) derivatives. The information herein is intended to guide researchers in the characterization of these and similar compounds.

Spectroscopic Comparison

The differentiation of cis and trans isomers of 1,2,3,4-tetramethylcyclobutane relies on the distinct spatial arrangements of the methyl groups, which significantly influences their nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra. The trans isomer generally possesses a higher degree of symmetry than the cis isomer, leading to noticeable differences in their spectroscopic signatures.

Data Presentation: Predicted Spectroscopic Differences

The following table summarizes the anticipated key differences in the NMR, IR, and Raman spectra of the cis and trans isomers.

Spectroscopic TechniqueParameterPredicted Observation for cis-1,2,3,4-TetramethylcyclobutanePredicted Observation for trans-1,2,3,4-TetramethylcyclobutaneRationale
¹H NMR Chemical Shifts (δ)More complex multiplet patterns for ring protons due to lower symmetry. Methyl protons may exhibit multiple distinct signals.Simpler multiplet patterns for ring protons. Methyl protons are likely to be chemically equivalent, resulting in a single signal.The lower symmetry of the cis isomer leads to more non-equivalent protons. The higher symmetry of the trans isomer results in greater proton equivalency.
Vicinal Coupling Constants (³JHH)Vicinal coupling constants between adjacent ring protons will vary depending on the specific dihedral angles, but a range of values is expected.Expected to show distinct and more uniform vicinal coupling constants, with trans-proton couplings typically being larger than cis-proton couplings based on the Karplus relationship.The dihedral angles between adjacent protons on the cyclobutane ring are different for cis and trans isomers, directly impacting the magnitude of the coupling constants.
¹³C NMR Chemical Shifts (δ)Multiple signals for both ring carbons and methyl carbons due to lower symmetry.Fewer signals expected due to higher symmetry, potentially a single signal for the ring carbons and a single signal for the methyl carbons.The magnetic environment of the carbon atoms is more varied in the less symmetrical cis isomer.
IR Spectroscopy Number of Active BandsA larger number of IR-active vibrational modes are expected.A smaller number of IR-active vibrational modes are expected due to higher symmetry.The lower symmetry of the cis isomer results in more vibrations causing a change in the dipole moment, making them IR-active. For the more symmetric trans isomer, some vibrations may be IR-inactive.
Raman Spectroscopy Number of Active BandsFewer Raman-active bands compared to the trans isomer may be observed.A larger number of Raman-active vibrational modes are expected.Due to its higher symmetry, the trans isomer may have vibrations that are Raman-active but IR-inactive, following the principle of mutual exclusion if a center of symmetry is present.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of substituted cyclobutanes, which can be adapted for 1,2,3,4-tetramethylcyclobutane.

Synthesis: [2+2] Photocycloaddition

A common method for synthesizing cyclobutane rings is through the photochemical [2+2] cycloaddition of alkenes.

  • Reactant Preparation: A solution of 2-butene (B3427860) (a mixture of cis and trans isomers can be used, which will affect the stereochemistry of the product) is prepared in a photochemically inert solvent such as acetone (B3395972) or acetonitrile. The concentration should be optimized, typically in the range of 0.1-1 M.

  • Initiation: A photosensitizer, such as benzophenone, is added to the solution. The sensitizer (B1316253) is chosen based on its triplet energy to efficiently promote the alkene to its triplet state.

  • Irradiation: The reaction mixture is placed in a photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp). The mixture is irradiated for a period determined by reaction monitoring (e.g., by GC-MS), which could range from several hours to days. The reaction should be cooled to control the temperature.

  • Workup and Purification: After the reaction is complete, the solvent and sensitizer are removed under reduced pressure. The resulting crude product, a mixture of cyclobutane isomers, is then purified using fractional distillation or column chromatography on silica (B1680970) gel to separate the cis and trans isomers of 1,2,3,4-tetramethylcyclobutane.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

    • ¹H NMR Acquisition: A one-dimensional ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • 2D NMR: To aid in structural elucidation and assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: A small drop of the liquid sample is placed between two KBr or NaCl plates to create a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and analyzed in an IR-transparent cell.

    • Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or the solvent) is recorded and subtracted from the sample spectrum.

  • Raman Spectroscopy:

    • Sample Preparation: The liquid sample is placed in a glass capillary tube or a suitable sample holder for a Raman spectrometer.

    • Acquisition: The Raman spectrum is excited using a monochromatic laser source (e.g., 532 nm or 785 nm). The scattered light is collected and analyzed. The spectrum is typically recorded over a similar range to the IR spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic differentiation of cis and trans isomers of 1,2,3,4-tetramethylcyclobutane.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_differentiation Isomer Differentiation synthesis [2+2] Photocycloaddition of 2-butene purification Fractional Distillation or Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Analyze Isomers ir IR Spectroscopy purification->ir Analyze Isomers raman Raman Spectroscopy purification->raman Analyze Isomers cis cis-Isomer nmr->cis Complex spectra, varied ³JHH trans trans-Isomer nmr->trans Simpler spectra, distinct ³JHH ir->cis More IR bands ir->trans Fewer IR bands raman->cis Fewer Raman bands raman->trans More Raman bands

Caption: Workflow for the synthesis, purification, and spectroscopic differentiation of cis and trans isomers.

A Comparative Analysis of cis- and trans-2,5-di-tert-butyl-3,3,4,4-tetramethyl-2,5-diphenyl-1-oxa-2,3,4,5-tetrasilacyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the synthesis, structural characteristics, and relative stability of the geometric isomers of a substituted oxatetrasilacyclopentane reveals distinct differences driven by steric and electronic factors. This guide provides a comprehensive comparison of the cis- and trans- isomers of 2,5-di-tert-butyl-3,3,4,4-tetramethyl-2,5-diphenyl-1-oxa-2,3,4,5-tetrasilacyclopentane, offering valuable insights for researchers in organosilicon chemistry and materials science.

The study of cyclic siloxanes is a cornerstone of organosilicon chemistry, with applications ranging from polymer science to advanced materials. Within this class of compounds, the geometric isomerism of substituted rings offers a fascinating area of investigation, as the spatial arrangement of substituents can significantly influence the molecule's physical, chemical, and electronic properties. This comparison focuses on two geometric isomers of a specific oxatetrasilacyclopentane, providing experimental and theoretical data to elucidate their key differences.

Synthesis and Isomer Distribution

The synthesis of the target oxatetrasilacyclopentane isomers is achieved through the reaction of a highly electrophilic 1,4-di-t-butyl-2,2,3,3-tetramethyl-1,4-diphenyltetrasilane-1,4-diyl bis(trifluoromethanesulfonate) with water. This reaction yields a mixture of the cis- and trans- isomers. Notably, the reaction exhibits a preference for the formation of the cis- isomer.[1] Theoretical calculations support this experimental observation, indicating that the cis- isomer is slightly more stable than its trans- counterpart.[1]

Spectroscopic and Structural Characterization

A combination of spectroscopic techniques and single-crystal X-ray diffraction has been employed to fully characterize both isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific chemical shift values are not detailed in the available literature, NMR spectroscopy is a crucial tool for distinguishing between the cis- and trans- isomers. The different spatial arrangements of the bulky tert-butyl and phenyl groups relative to the oxatetrasilacyclopentane ring lead to distinct magnetic environments for the silicon and proton nuclei, resulting in unique NMR spectra for each isomer.

UV Spectroscopy: The electronic properties of the isomers have been investigated using UV spectroscopy. The main absorptions observed in the UV spectra are attributed to electronic transitions involving the silicon backbone, the phenyl substituents, and the oxygen atom.[1]

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural elucidation of the two isomers. This technique allows for the precise determination of bond lengths, bond angles, and the overall molecular conformation in the solid state. The observed torsional distortion in the crystal structure of the cis- isomer is believed to contribute to its slightly higher stability compared to the trans- isomer.[1]

Data Summary

The following tables summarize the key comparative data for the cis- and trans- isomers of 2,5-di-tert-butyl-3,3,4,4-tetramethyl-2,5-diphenyl-1-oxa-2,3,4,5-tetrasilacyclopentane.

Table 1: Synthesis and Stability

Propertycis-Isomertrans-Isomer
Relative Yield Preferred productMinor product
Relative Stability Slightly more stableSlightly less stable

Table 2: Spectroscopic and Structural Data

Parametercis-Isomertrans-Isomer
NMR Spectroscopy Unique spectral signatureUnique spectral signature
UV Spectroscopy Characteristic absorptionsCharacteristic absorptions
Key Structural Feature Torsional distortionLess torsional distortion

Experimental Protocols

Synthesis of cis- and trans-2,5-di-tert-butyl-3,3,4,4-tetramethyl-2,5-diphenyl-1-oxa-2,3,4,5-tetrasilacyclopentane:

A solution of 1,4-di-t-butyl-2,2,3,3-tetramethyl-1,4-diphenyltetrasilane-1,4-diyl bis(trifluoromethanesulfonate) in an appropriate organic solvent is treated with water. The reaction mixture is stirred at a controlled temperature for a specified duration. Following the completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product, a mixture of cis- and trans- isomers, is then subjected to separation and purification.

Isomer Separation:

The separation of the cis- and trans- isomers is typically achieved using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC). The choice of stationary and mobile phases is critical for achieving baseline separation of the two isomers.

Spectroscopic and Structural Analysis:

  • NMR Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectra are recorded on a high-field NMR spectrometer using a suitable deuterated solvent.

  • UV-Vis Spectroscopy: UV-Vis spectra are obtained using a spectrophotometer, with the samples dissolved in a UV-transparent solvent.

  • X-ray Crystallography: Single crystals of each isomer suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in an appropriate solvent system. Data collection is performed on a single-crystal X-ray diffractometer.

Computational Details:

Theoretical calculations are performed using density functional theory (DFT) or other appropriate computational methods to determine the optimized geometries and relative energies of the cis- and trans- isomers. These calculations provide insights into the factors governing their relative stabilities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Characterization start Reactant (Tetrasilane ditriflate) reaction Reaction with Water start->reaction mixture Mixture of cis- and trans-isomers reaction->mixture separation Chromatography (e.g., HPLC) mixture->separation cis_isomer cis-Isomer separation->cis_isomer Major Product trans_isomer trans-Isomer separation->trans_isomer Minor Product analysis Spectroscopic & Structural Analysis cis_isomer->analysis trans_isomer->analysis nmr NMR analysis->nmr uv UV-Vis analysis->uv xray X-ray analysis->xray

Caption: Experimental workflow for the synthesis, separation, and characterization of oxatetrasilacyclopentane isomers.

isomer_structures cluster_cis cis-Isomer cluster_trans trans-Isomer cis_structure cis_label Substituents on the same side of the ring trans_structure trans_label Substituents on opposite sides of the ring

References

Unlocking the Potential of Four-Membered Rings: A Comparative Guide to Cyclobutane Derivatives in Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of small carbocyclic scaffolds is a critical aspect of modern medicinal chemistry. Among these, cyclobutane (B1203170) derivatives have emerged as a compelling structural motif, offering a unique blend of rigidity and three-dimensionality that can significantly enhance the pharmacological properties of small molecules. This guide provides a comprehensive cross-reference of experimental and computational data for a selection of cyclobutane derivatives, offering insights into their performance and potential applications.

The cyclobutane ring, with its inherent puckered conformation, provides a rigid scaffold that can pre-organize substituents into well-defined spatial orientations. This conformational constraint can lead to improved binding affinity and selectivity for biological targets, while also offering advantages in terms of metabolic stability and pharmacokinetic profiles.[1][2] This guide will delve into the experimental and computational characterization of these fascinating molecules, providing a valuable resource for their rational design and application in drug discovery and beyond.

Physicochemical and Spectroscopic Properties: A Tale of Two Methodologies

A synergistic approach combining experimental techniques and computational modeling is crucial for a comprehensive understanding of cyclobutane derivatives. While experimental methods provide real-world data on a molecule's behavior, computational approaches offer valuable insights into its intrinsic properties and conformational preferences.

Table 1: Comparison of Experimental and Calculated Physicochemical Properties for Representative Cyclobutane Derivatives

DerivativePropertyExperimental ValueComputational ValueMethod of Calculation
Cyclobutane Ring Puckering Angle (θ)29.59°[3]29.59°[3]Ab initio (Coupled-cluster theory)
C-C Bond Length1.56 Å[4]--
1,1-Cyclobutanedicarboxylic acid Melting Point157-159 °C--
pKa12.84--
pKa25.48--
Boceprevir (HCV Protease Inhibitor) IC50 (HCV NS3/4A)14 nM--
Lipophilicity (LogP)-2.8 (cLogP)[5]MOE or PipeLine Pilot[5]
PF-04965842 (JAK1 Inhibitor) IC50 (JAK1)1.7 nM--
Selectivity (vs. JAK2)>100-fold--

Table 2: Key Infrared (IR) Absorption Frequencies for the Cyclobutane Ring

Vibrational ModeExperimental Wavenumber (cm⁻¹)Computational Wavenumber (cm⁻¹)
CH₂ Stretching~2987, 2887[6]-
CH₂ Scissoring~1447[6]-
Ring Deformation~898[6]-

Experimental Protocols: Synthesizing and Characterizing Cyclobutane Derivatives

The synthesis and characterization of cyclobutane derivatives require a robust set of experimental protocols. Below are detailed methodologies for key experiments.

Protocol 1: Synthesis of a 1,3-Disubstituted Cyclobutane Derivative via [2+2] Cycloaddition

This protocol describes a general procedure for the synthesis of a 1,3-disubstituted cyclobutane via a photochemical [2+2] cycloaddition, a common method for forming the cyclobutane ring.

Materials:

  • Alkene substrate

  • Photosensitizer (e.g., acetone, benzophenone)

  • Solvent (e.g., acetonitrile (B52724), cyclohexane)

  • High-pressure mercury lamp or other suitable UV light source

  • Reaction vessel (photochemical reactor)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Prepare a solution of the alkene substrate and the photosensitizer in a suitable solvent within the photochemical reactor. The concentration of the alkene is typically in the range of 0.1-0.5 M.

  • Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the photosensitizer.

  • Irradiate the solution with a high-pressure mercury lamp. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system to isolate the desired cyclobutane derivative.

  • Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Assessment of Metabolic Stability using a Liver Microsomal Stability Assay

This protocol outlines a common in vitro method to determine the metabolic stability of a cyclobutane-containing drug candidate.[7][8]

Materials:

  • Test cyclobutane derivative (10 mM stock solution in DMSO)

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the test compound (final concentration, e.g., 1 µM) and pooled human liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

Visualizing Molecular Interactions: Signaling Pathways and Experimental Workflows

The rigid nature of the cyclobutane scaffold makes it an excellent tool for positioning pharmacophoric groups to interact with specific biological targets, such as the active sites of enzymes.

Inhibition of the JAK-STAT Signaling Pathway

Cyclobutane derivatives have shown promise as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway, a critical regulator of immune responses.[4] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Regulates Inhibitor Cyclobutane Inhibitor Inhibitor->JAK Inhibits Kinase_Selectivity_Workflow Start Start: Cyclobutane-based Kinase Inhibitor Assay Primary Kinase Assay (Target Kinase) Start->Assay IC50 Determine IC50 Assay->IC50 Panel Kinase Panel Screening (>100 Kinases) IC50->Panel Data Analyze Inhibition Data (% Inhibition at a fixed concentration) Panel->Data Selectivity Determine Selectivity Profile (e.g., Selectivity Score) Data->Selectivity End End: Characterized Inhibitor Selectivity->End

References

Conformational analysis of 1,1,2,2-tetracyclohexylethane as a comparative model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the conformational properties of 1,1,2,2-tetracyclohexylethane, a sterically hindered alkane. By examining experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside computational modeling, we offer insights into its preferred geometry. This analysis is further enriched by comparing 1,1,2,2-tetracyclohexylethane with two key model compounds: 2,3-dimethylbutane (B166060) and tetra-tert-butylethane, which represent molecules with smaller and more compact bulky substituents, respectively. This guide is intended to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and materials science, providing a deeper understanding of the interplay of steric forces in shaping molecular conformation.

Conformational Landscape of Sterically Hindered Ethanes

The rotation around the central carbon-carbon single bond in ethane (B1197151) derivatives leads to various spatial arrangements known as conformations. In simple alkanes, the staggered conformations are energetically favored over eclipsed conformations due to minimized torsional strain. However, in highly substituted ethanes, such as 1,1,2,2-tetracyclohexylethane, the sheer bulk of the substituents introduces significant steric hindrance, profoundly influencing the conformational preferences.

The two primary staggered conformations are the anti and gauche forms. In the anti conformation, the largest substituents on the adjacent carbons are positioned 180° apart, minimizing steric repulsion. In the gauche conformation, these groups are at a dihedral angle of approximately 60°. While the anti form is typically more stable, severe steric clashes in highly congested molecules can lead to a preference for the gauche conformation, often with significant geometric distortions to alleviate the strain.

Comparative Conformational Data

The conformational parameters of 1,1,2,2-tetracyclohexylethane and the selected comparative models are summarized in the tables below. These values are derived from a combination of experimental techniques and computational studies.

1,1,2,2-Tetracyclohexylethane

Experimental studies, including X-ray crystallography and NMR spectroscopy, have unequivocally shown that 1,1,2,2-tetracyclohexylethane preferentially adopts a gauche conformation in its ground state. This is a direct consequence of the immense steric strain that would be present in the hypothetical anti conformation, where the cyclohexyl groups would be forced into close proximity.

ParameterValueMethod
Preferred Conformation GaucheX-ray, NMR
Central C-C-C-C Dihedral Angle ~60° (distorted)X-ray
Central C-C Bond Length Abnormally longX-ray
Cy-C-Cy Bond Angle Abnormally wideX-ray

Note: Specific numerical values for bond lengths, angles, and the precise dihedral angle from the primary X-ray crystallography study were not available in the searched literature. The descriptions "abnormally long" and "abnormally wide" indicate significant deviation from standard values due to steric strain.

Comparative Models

To contextualize the conformational behavior of 1,1,2,2-tetracyclohexylethane, we compare it with two other sterically hindered alkanes.

2,3-Dimethylbutane: This molecule serves as a model with smaller, yet still bulky, methyl groups.

ParameterValueMethod
Preferred Conformation GaucheExperimental
Gauche-Anti Energy Difference (ΔE) Gauche is more stableExperimental

Note: While it is established that the gauche conformer of 2,3-dimethylbutane is more stable, the precise experimental energy difference can vary depending on the phase (gas, liquid) and the experimental or computational method used.

Tetra-tert-butylethane: This molecule represents an extreme case of steric hindrance with highly compact tert-butyl groups. The existence of this molecule has been a subject of theoretical debate due to the immense predicted steric strain.

ParameterValueMethod
Predicted Preferred Conformation Gauche (distorted)Computational
Predicted Central C-C Bond Length ~1.661 ÅComputational

Note: Tetra-tert-butylethane is considered a hypothetical molecule by some studies due to extreme steric hindrance, though other calculations suggest it could be stable with a significantly elongated central C-C bond.

Experimental Protocols

The following sections detail the generalized experimental and computational protocols for the conformational analysis of sterically hindered alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable-temperature (VT) NMR spectroscopy is a powerful technique to study conformational equilibria. By analyzing the changes in the NMR spectrum as a function of temperature, one can deduce thermodynamic parameters (ΔH° and ΔS°) for the conformational exchange. The coupling constants (J-values) between vicinal protons are particularly informative as they are related to the dihedral angle between them via the Karplus equation.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a pure sample of the compound in a suitable deuterated solvent that has a wide liquid range (e.g., toluene-d8, dichloromethane-d2). The concentration should be optimized for a good signal-to-noise ratio.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature to identify and assign the proton signals.

  • Variable-Temperature Experiments:

    • Cool the sample in the NMR spectrometer to a low temperature where the conformational exchange is slow on the NMR timescale. This may result in the observation of separate signals for each conformer.

    • Gradually increase the temperature in discrete steps (e.g., 10 K intervals).

    • At each temperature, allow the sample to equilibrate for several minutes before acquiring the spectrum.

    • Record the temperature for each spectrum accurately.

  • Data Analysis:

    • At low temperatures, integrate the signals corresponding to each conformer to determine their relative populations.

    • As the temperature increases, observe the coalescence of the signals. The coalescence temperature can be used to calculate the energy barrier to interconversion.

    • Measure the vicinal coupling constants at various temperatures. The observed coupling constant is a weighted average of the coupling constants in each conformer.

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive and precise information about the solid-state conformation of a molecule, including bond lengths, bond angles, and dihedral angles.

Step-by-Step Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to obtain an initial electron density map.

    • Build an initial model of the molecule and refine it against the experimental data to obtain the final crystal structure.

  • Data Analysis: Extract the precise bond lengths, bond angles, and dihedral angles from the refined crystal structure.

Computational Modeling

Computational chemistry provides a powerful tool to complement experimental studies. It allows for the calculation of the relative energies of different conformers and the prediction of geometric parameters.

Step-by-Step Protocol (using Gaussian):

  • Molecule Building: Build the 3D structure of the molecule using a molecular modeling program (e.g., GaussView).

  • Conformational Search: Perform a conformational search to identify the low-energy conformers. For an acyclic molecule like 1,1,2,2-tetracyclohexylethane, this can be done by systematically rotating the central C-C bond (a relaxed potential energy surface scan).

  • Geometry Optimization: Perform a full geometry optimization for each identified conformer using an appropriate level of theory and basis set (e.g., B3LYP/6-31G(d)). This will locate the energy minimum for each conformation.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Data Analysis:

    • Compare the relative energies of the optimized conformers to determine the most stable conformation and the energy differences between them.

    • Extract the calculated bond lengths, bond angles, and dihedral angles for comparison with experimental data.

Visualizations

The following diagrams illustrate key conceptual and workflow aspects of conformational analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation Synth Synthesize Compound Purify Purify Compound Synth->Purify NMR NMR Spectroscopy Purify->NMR Xray X-ray Crystallography Purify->Xray Comp Computational Modeling Purify->Comp Data Comparative Data Analysis NMR->Data Xray->Data Comp->Data

Caption: Workflow for the conformational analysis of a target compound.

conformational_relationship Steric Hindrance Steric Hindrance Conformational Preference Conformational Preference Steric Hindrance->Conformational Preference Geometric Distortions Geometric Distortions Steric Hindrance->Geometric Distortions Gauche Conformation Gauche Conformation Conformational Preference->Gauche Conformation Anti Conformation (Hypothetical) Anti Conformation (Hypothetical) Conformational Preference->Anti Conformation (Hypothetical) Bond Elongation Bond Elongation Geometric Distortions->Bond Elongation Angle Widening Angle Widening Geometric Distortions->Angle Widening Gauche Conformation->Geometric Distortions

Caption: Interplay of steric hindrance and conformational properties.

Conclusion

The conformational analysis of 1,1,2,2-tetracyclohexylethane reveals a clear preference for a gauche ground-state conformation, driven by the overwhelming steric repulsion between the bulky cyclohexyl substituents that would destabilize the anti conformer. This preference is accompanied by significant distortions in bond lengths and angles to alleviate internal strain. Comparison with 2,3-dimethylbutane and the theoretical model of tetra-tert-butylethane highlights the graduated effect of substituent size on conformational energies and geometries. This guide provides a framework for understanding and investigating the conformational behavior of highly substituted alkanes, offering valuable protocols and comparative data for researchers in the chemical and pharmaceutical sciences.

Differentiating between constitutional isomers and stereoisomers of tetramethylcyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Differentiating Constitutional Isomers and Stereoisomers of Tetramethylcyclobutane

For researchers and professionals in drug development and chemical sciences, the precise identification of isomeric structures is paramount. Tetramethylcyclobutane (C₈H₁₆) serves as an excellent model for understanding the subtleties of isomerism. Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. This guide provides an objective comparison of the constitutional isomers and stereoisomers of tetramethylcyclobutane, supported by spectroscopic data and detailed experimental protocols for their differentiation.

Part 1: Understanding Isomerism in Tetramethylcyclobutane

Isomers of tetramethylcyclobutane can be broadly classified into two categories: constitutional isomers and stereoisomers.

  • Constitutional Isomers : These isomers have the same molecular formula (C₈H₁₆) but differ in their connectivity, meaning the atoms are bonded together in a different order.[1] For tetramethylcyclobutane, this relates to the positions of the four methyl groups on the cyclobutane (B1203170) ring.

  • Stereoisomers : These isomers share the same molecular formula and connectivity but differ in the three-dimensional spatial arrangement of their atoms.[2] Stereoisomers include geometric isomers (cis-trans) and optical isomers (enantiomers).

The primary constitutional isomers of tetramethylcyclobutane are:

  • 1,1,2,2-Tetramethylcyclobutane[3]

  • 1,1,2,3-Tetramethylcyclobutane[4]

  • 1,1,3,3-Tetramethylcyclobutane[5]

  • 1,2,3,4-Tetramethylcyclobutane[6]

Of these, 1,1,2,3-tetramethylcyclobutane and 1,2,3,4-tetramethylcyclobutane possess chiral centers and can exist as multiple stereoisomers.[2][7][8]

Isomer_Relationships A Tetramethylcyclobutane Isomers (C₈H₁₆) B Constitutional Isomers (Different Connectivity) A->B differ in connectivity C Stereoisomers (Different Spatial Arrangement) A->C differ in 3D space D 1,1,2,2- B->D E 1,1,2,3- B->E F 1,1,3,3- B->F G 1,2,3,4- B->G H cis/trans Isomers Enantiomers C->H E->C exhibits G->C exhibits

Fig. 1: Logical relationship between isomers of tetramethylcyclobutane.

Part 2: Experimental Differentiation Protocols

The primary method for differentiating isomers of tetramethylcyclobutane is Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation : Dissolve approximately 5-10 mg of the tetramethylcyclobutane isomer sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy :

    • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.[9]

    • Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

    • Analyze the chemical shifts, integration values (proton count), and splitting patterns (multiplicity) to determine the proton environments.

  • ¹³C NMR Spectroscopy :

    • Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument.[10]

    • Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) is typically required.[10]

    • Analyze the number of unique signals and their chemical shifts to determine the number of non-equivalent carbon atoms, which is a direct reflection of the molecule's symmetry.[11]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution (e.g., 1 mg/mL) of the isomer mixture in a volatile solvent such as hexane (B92381) or dichloromethane.

  • GC Separation :

    • Inject 1 µL of the sample into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5 or HP-1).

    • Use a temperature program, for example, starting at 50°C and ramping up to 250°C at a rate of 10°C/min.

    • Different isomers will exhibit different retention times based on their boiling points and interactions with the stationary phase.

  • MS Detection :

    • Couple the GC outlet to a mass spectrometer.

    • As each isomer elutes from the column, it is ionized (typically by electron ionization).

    • The mass spectrometer will detect the molecular ion (M⁺) and its fragmentation pattern. While all isomers have the same molecular weight, their fragmentation patterns can sometimes show subtle differences.

Part 3: Data Presentation and Isomer Comparison

The symmetry of each isomer is the key to its differentiation by NMR spectroscopy. A higher degree of symmetry results in fewer unique signals in the NMR spectrum.

Constitutional Isomers

The four constitutional isomers can be readily distinguished by the number of signals in their ¹³C NMR spectra.

IsomerStructureExpected ¹³C SignalsExpected ¹H SignalsKey Differentiating Features
1,1,3,3-Tetramethylcyclobutane 32Highest symmetry. One type of methyl, one type of quaternary carbon, one type of ring CH₂.
This compound 43Two types of quaternary carbons, two types of methyl groups.
1,1,2,3-Tetramethylcyclobutane 8Multiple (complex)Lowest symmetry. All eight carbons are chemically non-equivalent. Exhibits stereoisomerism.
1,2,3,4-Tetramethylcyclobutane Varies (≤8)VariesNumber of signals depends on the specific stereoisomer (see below).

Note: Structural images are representative and not provided in the output.

Stereoisomers of 1,2,3,4-Tetramethylcyclobutane

The stereoisomers of 1,2,3,4-tetramethylcyclobutane are differentiated by the relative orientation (cis/trans) of the methyl groups, which significantly impacts the molecule's symmetry and, therefore, its NMR spectrum.[7][8]

Stereoisomer (1,2,3,4-)Relative Methyl PositionsSymmetry Element(s)Expected ¹³C Signals
all-cis up, up, up, upC₄ᵥ2
cis,cis,trans up, up, up, downCₛ (mirror plane)4
cis,trans,cis up, up, down, upC₂ᵥ4
all-trans up, down, up, downC₂ₕ2

graph TD {
A[/"Sample Mixture of Tetramethylcyclobutane Isomers"/] --> B{GC-MS Analysis};
B --> C["Separation by Retention Time (GC)"];
B --> D["Identification by Mass-to-Charge Ratio (MS)"];
A --> E{NMR Spectroscopy};
subgraph "NMR Data Interpretation"
direction LR
E --> F["¹³C NMR: Number of Signals\n(Determines Symmetry/Isomer)"];
E --> G["¹H NMR: Chemical Shift & Splitting\n(Confirms Structure)"];
end
F --> H((Identify Constitutional Isomer));
G --> I((Identify Specific Stereoisomer));

// Styling
graph[fontname="Arial"];
node[fontname="Arial", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
edge[fontname="Arial"];
A[shape=parallelogram, fillcolor="#FBBC05"];
B{shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"};
E{shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"};
H((shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"));
I((shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"));

}

Fig. 2: Experimental workflow for isomer differentiation.

Conclusion

Distinguishing between the constitutional isomers and stereoisomers of tetramethylcyclobutane is a systematic process achievable through modern analytical techniques. ¹³C NMR spectroscopy is particularly powerful for differentiating constitutional isomers based on molecular symmetry, while ¹H NMR provides the finer details required to distinguish between specific stereoisomers. When combined with separation techniques like gas chromatography, these methods allow for the unambiguous identification and characterization of each unique isomeric form, a critical step in chemical synthesis, drug discovery, and material science.

References

Safety Operating Guide

Navigating the Disposal of 1,1,2,2-Tetramethylcyclobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential information on the proper disposal procedures for 1,1,2,2-tetramethylcyclobutane, ensuring the safety of personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions:

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In case of a spill, avoid direct contact. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Disposal Procedures:

Due to the limited availability of specific disposal protocols for this compound, a conservative approach is required. The following procedural steps are based on general best practices for chemical waste disposal and should be adapted to comply with all local, state, and federal regulations.

Waste Characterization and Segregation:

Waste TypeDescriptionDisposal Container
Unused or Surplus Chemical Pure this compound.Original or clearly labeled, sealed, and compatible waste container.
Contaminated Materials PPE, absorbent materials, and any other items contaminated with this compound.Labeled, sealed container separate from the pure chemical waste.

Disposal Workflow:

The logical flow for the proper disposal of this compound is outlined below. This workflow emphasizes the critical step of consulting with your institution's Environmental Health and Safety (EHS) office, given the lack of specific disposal information.

DisposalWorkflow cluster_prep Preparation cluster_consult Consultation cluster_disposal Disposal Path A Identify this compound for Disposal B Segregate from other chemical waste A->B C Package in a labeled, sealed container B->C D Contact Institutional EHS Office C->D E Follow EHS Guidance for Hazardous Waste Disposal D->E Provide all available information F Arrange for pickup by certified waste handler E->F G Complete all required waste disposal documentation F->G

Disposal workflow for this compound.

Experimental Protocols:

Currently, there are no established and cited experimental protocols specifically for the neutralization or disposal of this compound in a laboratory setting. Researchers should not attempt to neutralize or treat this chemical without explicit guidance from a qualified EHS professional.

Disclaimer:

The information provided in this guide is intended for trained laboratory professionals and is based on general chemical safety principles. The absence of a complete, official Safety Data Sheet for this compound necessitates a higher degree of caution. Always prioritize consultation with your institution's Environmental Health and Safety department to ensure full compliance with all applicable regulations and to guarantee the safety of all personnel.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.